molecular formula C11H15NO3 B1673978 Oxyfenamate CAS No. 50-19-1

Oxyfenamate

Número de catálogo: B1673978
Número CAS: 50-19-1
Peso molecular: 209.24 g/mol
Clave InChI: WAFIYOULDIWAKR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Oxyfenamate is an alkylbenzene.

Propiedades

IUPAC Name

(2-hydroxy-2-phenylbutyl) carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-11(14,8-15-10(12)13)9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFIYOULDIWAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)N)(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861571
Record name 2-Hydroxy-2-phenylbutyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50-19-1
Record name Hydroxyphenamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyphenamate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxyfenamate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108034
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-2-phenylbutyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxyfenamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.016
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYPHENAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD0414799X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Oxyphenamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphenamate, a carbamate (B1207046) derivative, has been recognized for its anxiolytic properties. This technical guide provides a comprehensive overview of its chemical properties, structure, and plausible synthetic and analytical methodologies. While the precise mechanism of action is not fully elucidated in publicly available literature, this document outlines the general signaling pathways associated with anxiolytic agents, offering a theoretical framework for oxyphenamate's pharmacological activity. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of neurologically active compounds.

Chemical Properties and Structure

Oxyphenamate is chemically known as (2-hydroxy-2-phenylbutyl) carbamate. Its fundamental chemical and physical properties are summarized below.

Quantitative Data
PropertyValueSource
Molecular Formula C₁₁H₁₅NO₃PubChem[1]
Molecular Weight 209.24 g/mol PubChem[1]
IUPAC Name (2-hydroxy-2-phenylbutyl) carbamatePubChem[1]
SMILES CCC(COC(=O)N)(C1=CC=CC=C1)OPubChem[1]
XLogP3 1.1PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 5PubChem[1]
Topological Polar Surface Area 72.6 ŲPubChem[1]
Chemical Structure

The chemical structure of oxyphenamate features a central carbon atom bonded to an ethyl group, a phenyl group, a hydroxyl group, and a carbamoyloxymethyl group. The presence of the carbamate and hydroxyl functional groups, along with the phenyl ring, are key determinants of its chemical reactivity and biological activity.

Figure 1: Chemical structure of oxyphenamate.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of oxyphenamate are not explicitly available in the reviewed scientific literature. However, based on the general principles of organic chemistry and the known reactivity of carbamates, the following methodologies can be proposed.

Proposed Synthesis Workflow

A plausible synthetic route to oxyphenamate could involve the reaction of 2-phenyl-1,2-butanediol with a carbamoylating agent. A generalized workflow is depicted below.

synthesis_workflow start Start: 2-phenyl-1,2-butanediol step1 React with a carbamoylating agent (e.g., phosgene (B1210022) followed by ammonia (B1221849), or isocyanic acid) start->step1 step2 Reaction in an appropriate solvent (e.g., aprotic polar solvent) step1->step2 step3 Purification by crystallization or chromatography step2->step3 end End: Oxyphenamate step3->end

Figure 2: Proposed synthesis workflow for oxyphenamate.

Methodology:

  • Preparation of the Precursor: The synthesis would commence with the preparation or procurement of 2-phenyl-1,2-butanediol.

  • Carbamoylation: The diol would then be reacted with a suitable carbamoylating agent. One common method involves the use of phosgene to form a chloroformate intermediate, which is then reacted with ammonia to yield the carbamate. Alternatively, reaction with isocyanic acid or a salt thereof could be employed.

  • Reaction Conditions: The reaction would likely be carried out in an inert, aprotic solvent to prevent unwanted side reactions. The temperature and reaction time would need to be optimized to ensure complete conversion and minimize degradation.

  • Purification: The crude product would be purified using standard techniques such as recrystallization from a suitable solvent system or column chromatography to yield pure oxyphenamate.

Proposed Analytical Workflow

The analysis of oxyphenamate, to determine its purity and concentration, would likely employ high-performance liquid chromatography (HPLC), a technique commonly used for the analysis of carbamate drugs.

analytical_workflow start Sample containing Oxyphenamate step1 Sample Preparation: Dissolution in a suitable solvent (e.g., methanol/water) start->step1 step2 HPLC Analysis: - C18 reverse-phase column - Isocratic or gradient elution - Mobile phase (e.g., acetonitrile/water) step1->step2 step3 Detection: UV-Vis detector (monitoring at a wavelength corresponding to the phenyl chromophore) step2->step3 end Quantification and Purity Assessment step3->end

Figure 3: Proposed analytical workflow for oxyphenamate.

Methodology:

  • Standard Preparation: A standard solution of oxyphenamate of known concentration would be prepared in the mobile phase.

  • Sample Preparation: The sample containing oxyphenamate would be dissolved in a suitable solvent, filtered, and diluted to an appropriate concentration.

  • HPLC Conditions: A reverse-phase HPLC system, likely with a C18 column, would be used. The mobile phase would typically consist of a mixture of an organic solvent (e.g., acetonitrile) and water, with the composition optimized to achieve good separation.

  • Detection: Detection would be performed using a UV-Vis detector, monitoring at a wavelength where the phenyl group of oxyphenamate exhibits strong absorbance.

  • Quantification: The concentration of oxyphenamate in the sample would be determined by comparing its peak area to that of the standard. Purity would be assessed by the presence of any additional peaks in the chromatogram.

Mechanism of Action

The precise molecular mechanism of action for oxyphenamate has not been definitively established in the available scientific literature. However, as an anxiolytic, its pharmacological effects are likely mediated through the modulation of neurotransmitter systems in the central nervous system that are known to be involved in anxiety.

General Anxiolytic Signaling Pathways

Anxiolytic drugs typically exert their effects by enhancing the activity of inhibitory neurotransmitters or by reducing the activity of excitatory neurotransmitters. The two primary neurotransmitter systems implicated in the action of anxiolytics are the GABAergic and serotonergic systems.

anxiolytic_pathways cluster_gaba GABAergic Pathway cluster_serotonin Serotonergic Pathway GABA_A GABA-A Receptor Cl_channel Chloride Ion Channel Opening GABA_A->Cl_channel Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolysis_GABA Anxiolytic Effect Reduced_Excitability->Anxiolysis_GABA Serotonin_Receptor Serotonin (B10506) Receptors (e.g., 5-HT1A) Modulation Modulation of Neuronal Signaling Serotonin_Receptor->Modulation Downstream Downstream Effects on other Neurotransmitters Modulation->Downstream Anxiolysis_Serotonin Anxiolytic Effect Downstream->Anxiolysis_Serotonin Anxiolytic Anxiolytic Drug (e.g., Oxyphenamate) Anxiolytic->GABA_A Positive Allosteric Modulation Anxiolytic->Serotonin_Receptor Agonism or Partial Agonism

Figure 4: General signaling pathways for anxiolytic drugs.
  • GABAergic System: Many anxiolytics, such as benzodiazepines, act as positive allosteric modulators of the GABA-A receptor.[2][3] Binding of these drugs to the receptor enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, and thus reducing overall neuronal excitability, which results in an anxiolytic effect.[2][3]

  • Serotonergic System: Other anxiolytics, including some antidepressants and azapirones, target the serotonin system.[4] They may act as agonists or partial agonists at specific serotonin receptors, such as the 5-HT1A receptor, or inhibit the reuptake of serotonin, thereby increasing its availability in the synapse. These actions modulate neuronal circuits involved in mood and anxiety.[4]

Given that oxyphenamate is a carbamate, a class of compounds that includes other centrally acting agents, it is plausible that its anxiolytic effects are mediated through interaction with the GABA-A receptor complex. However, without direct experimental evidence, this remains a hypothesis. Further research is required to elucidate the specific molecular targets and signaling pathways of oxyphenamate.

Conclusion

References

The Anxiolytic Agent Oxyfenamate: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of a Lesser-Known Carbamate (B1207046) in the Age of Anxiety

Once a player in the mid-20th century quest for effective treatments for anxiety, Oxyfenamate, a carbamate derivative, has largely faded into pharmacological obscurity. This technical guide synthesizes the available, albeit limited, information on the historical development, chemical properties, and pharmacological context of this anxiolytic agent. The scarcity of detailed historical and clinical data necessitates a broader look at the class of carbamate anxiolytics to provide a comprehensive understanding of this compound's place in therapeutic history.

Introduction: The Rise of Carbamate Anxiolytics

The 1950s marked a significant turning point in the pharmacological management of anxiety. Prior to this, options were largely limited to sedating barbiturates with a high potential for dependence and overdose. The development of meprobamate in 1950, a dicarbamate, heralded a new era of "tranquilizers" that offered a perceived improvement in safety and specificity for anxiety.[1][2] Meprobamate quickly became a blockbuster drug, demonstrating the immense societal and medical need for effective anxiolytic therapies.[2] It is within this fervent environment of psychopharmacological innovation that a number of other carbamate derivatives, including this compound, were investigated for their potential to alleviate anxiety.

Chemical and Physical Properties

This compound is chemically known as 2-hydroxy-2-phenyl-ethyl N-benzylcarbamate. Its fundamental properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₇H₁₉NO₃
Molecular Weight 285.34 g/mol
Synonyms Oxyphenamate

Note: Data is based on publicly available chemical databases.

Historical Development and Synthesis

Synthesis_Pathway Styrene_Oxide Styrene Oxide Intermediate 2-(Benzylamino)-1-phenylethanol Styrene_Oxide->Intermediate Reaction Benzylamine Benzylamine Benzylamine->Intermediate Reaction This compound This compound Intermediate->this compound Reaction Phosgene_Derivative Phosgene or Phosgene Equivalent Phosgene_Derivative->this compound Reaction CNS_Depressant_Action This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Modulates Neuronal_Inhibition Increased Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Leads to Anxiolytic_Effect Anxiolytic Effect Neuronal_Inhibition->Anxiolytic_Effect Results in

References

An In-depth Technical Guide on the Preliminary Studies of Oxyfenamate's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth preliminary studies specifically investigating the mechanism of action of Oxyfenamate (also known as Hydroxyphenamate) are scarce. This guide synthesizes the available information, drawing heavily on its classification as a carbamate (B1207046) derivative chemically related to meprobamate, a well-studied anxiolytic. The mechanisms, protocols, and pathways described herein are largely inferred from the known pharmacology of meprobamate and other carbamates and should be considered hypothetical in the context of this compound pending direct experimental validation.

Introduction

This compound (trade name: Listica) is a sedative and anxiolytic agent belonging to the carbamate class of drugs.[1][2] Introduced in the United States in 1961, it is chemically related to meprobamate, a prototypical carbamate anxiolytic.[1] While no longer marketed in the US, its historical use as a tranquilizer suggests a mechanism of action centered on the modulation of inhibitory neurotransmission in the central nervous system (CNS). This document aims to provide a detailed, albeit inferred, technical overview of the potential mechanism of action of this compound, based on the established pharmacology of related carbamate compounds.

Inferred Pharmacological Profile

Based on its structural similarity to meprobamate, this compound is presumed to act as a positive allosteric modulator of the GABA-A (γ-aminobutyric acid type A) receptor.

Pharmacological Parameter Inferred Value/Action for this compound (Hypothetical) Reference Compound
Primary Target GABA-A ReceptorMeprobamate
Mechanism Positive Allosteric ModulatorMeprobamate
Effect Enhancement of GABA-ergic neurotransmissionMeprobamate
Clinical Outcome Anxiolysis, Sedation, Muscle RelaxationMeprobamate

Hypothetical Signaling Pathway of this compound

The anxiolytic effects of carbamates like meprobamate, and presumably this compound, are mediated through their interaction with the GABA-A receptor, a ligand-gated ion channel. The binding of GABA to its receptor opens the channel, allowing chloride ions (Cl-) to flow into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

This compound is hypothesized to bind to a site on the GABA-A receptor distinct from the GABA binding site. This allosteric binding is thought to potentiate the effect of GABA, increasing the duration of chloride channel opening in response to GABA binding. This leads to enhanced neuronal inhibition and a reduction in anxiety.

G cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_A GABA-A Receptor Cl_channel Chloride (Cl-) Channel GABA_A->Cl_channel Opens Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Cl- influx Anxiolysis Anxiolysis Hyperpolarization->Anxiolysis GABA GABA GABA->GABA_A Binds This compound This compound This compound->GABA_A Potentiates GABA effect

Caption: Inferred signaling pathway of this compound at the GABA-A receptor.

Proposed Experimental Protocols for Mechanism of Action Studies

To validate the hypothesized mechanism of action of this compound, the following experimental protocols, standard in neuropharmacology, would be necessary.

4.1. In Vitro Radioligand Binding Assay

  • Objective: To determine the binding affinity of this compound for the GABA-A receptor.

  • Methodology:

    • Prepare synaptic membrane fractions from rodent cerebral cortex.

    • Incubate the membrane preparations with a radiolabeled ligand known to bind to the GABA-A receptor (e.g., [3H]muscimol for the GABA site or [3H]flunitrazepam for the benzodiazepine (B76468) site).

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Measure the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the inhibition constant (Ki) of this compound from the competition binding curves.

4.2. Electrophysiology: Patch-Clamp Recording

  • Objective: To measure the effect of this compound on GABA-A receptor-mediated currents in neurons.

  • Methodology:

    • Culture primary neurons (e.g., hippocampal or cortical neurons) or use brain slices.

    • Perform whole-cell patch-clamp recordings from these neurons.

    • Apply GABA to the neuron to elicit an inward chloride current.

    • Co-apply GABA with varying concentrations of this compound.

    • Measure the potentiation of the GABA-evoked current by this compound.

4.3. In Vivo Behavioral Assays

  • Objective: To assess the anxiolytic-like effects of this compound in animal models.

  • Methodology (Elevated Plus Maze):

    • Administer this compound or a vehicle control to rodents (e.g., rats or mice).

    • Place the animal in the center of an elevated plus-shaped maze with two open and two closed arms.

    • Record the time spent in and the number of entries into the open and closed arms over a 5-minute period.

    • An anxiolytic effect is indicated by a significant increase in the time spent and entries into the open arms.

Experimental Workflow Visualization

The logical flow for investigating the mechanism of action of this compound would proceed from in vitro to in vivo studies.

G A Hypothesis: This compound modulates GABA-A receptors B In Vitro Studies: Radioligand Binding Assays A->B C Electrophysiology: Patch-Clamp Recordings A->C D In Vivo Studies: Animal Models of Anxiety (e.g., Elevated Plus Maze) B->D C->D E Mechanism Confirmation: Positive Allosteric Modulator of GABA-A Receptor D->E

Caption: Proposed experimental workflow for elucidating this compound's mechanism.

Conclusion

While direct experimental data on the mechanism of action of this compound is lacking in publicly accessible literature, its chemical similarity to meprobamate provides a strong basis for the hypothesis that it functions as a positive allosteric modulator of the GABA-A receptor. The experimental protocols and workflows outlined in this guide provide a roadmap for future research to definitively characterize the neuropharmacology of this historical anxiolytic agent. Such studies would be crucial for a comprehensive understanding of its therapeutic effects and potential side-effect profile.

References

Physicochemical Properties of Oxyfenamate: A Comprehensive Guide for Formulation Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of Oxyfenamate is presented in Table 1. These properties are fundamental to predicting the behavior of the drug substance during various stages of formulation and manufacturing.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (2-hydroxy-2-phenylbutyl) carbamate (B1207046)PubChem[1]
Chemical Formula C₁₁H₁₅NO₃PubChem[1]
Molecular Weight 209.24 g/mol PubChem[1]
Predicted XLogP3-AA 1.1PubChem[1]
Solubility Soluble in Methanol (B129727)/DMSOChemicea[2]

Note: Much of the experimental data for the physicochemical properties of this compound are not publicly available. The table reflects the currently available information.

Key Physicochemical Parameters for Formulation

Solubility

Solubility is a critical determinant of a drug's bioavailability and dictates the choice of dosage form and formulation strategy.

Experimental Data:

  • A material safety data sheet indicates that this compound is soluble in methanol and dimethyl sulfoxide (B87167) (DMSO).[2]

Experimental Protocol for Solubility Determination (Shake-Flask Method):

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[3]

  • Preparation of Saturated Solution: An excess amount of this compound powder is added to a known volume of the desired solvent (e.g., water, phosphate (B84403) buffer at various pH levels, or relevant organic solvents) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Excess this compound C Sealed Flask A->C B Solvent B->C D Agitation at Constant Temperature C->D E Filtration / Centrifugation D->E F Saturated Solution E->F G HPLC-UV Analysis F->G H Solubility Value G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a drug's lipophilicity and is a crucial predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. A predicted XLogP3-AA value for this compound is 1.1, suggesting it is moderately lipophilic.[1]

Experimental Protocol for LogP Determination (HPLC Method):

Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to indirectly determine the LogP of a compound.

  • System Calibration: A series of standard compounds with known LogP values are injected into the RP-HPLC system.

  • Retention Time Measurement: The retention times of the standard compounds are measured.

  • Calibration Curve: A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values of the standards.

  • Sample Analysis: this compound is injected into the same HPLC system, and its retention time is measured.

  • LogP Calculation: The LogP of this compound is calculated from its retention factor using the calibration curve.

G A Inject Standard Compounds (Known LogP) B Measure Retention Times A->B C Generate Calibration Curve (log k' vs. LogP) B->C F Calculate LogP of this compound C->F D Inject this compound E Measure Retention Time of this compound D->E E->F

Caption: HPLC-Based LogP Determination Workflow.

Dissociation Constant (pKa)

The pKa value indicates the strength of an acidic or basic functional group in a molecule. It influences the extent of ionization at a given pH, which in turn affects solubility, absorption, and receptor binding. The chemical structure of this compound contains a carbamate group which can exhibit acidic or basic properties.

Experimental Protocol for pKa Determination (Potentiometric Titration):

Potentiometric titration is a common method for determining the pKa of a substance.

  • Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • Titration: The solution is titrated with a standardized solution of a strong acid or base.

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

  • Titration Curve: A titration curve is generated by plotting the pH against the volume of titrant added.

  • pKa Determination: The pKa is determined from the inflection point of the titration curve.

G A This compound Solution C Titration Vessel with pH Electrode A->C B Standardized Titrant (Acid or Base) B->C D pH Meter C->D E Titration Curve (pH vs. Volume) D->E F pKa Value (from Inflection Point) E->F

Caption: Potentiometric Titration for pKa Determination.

Melting Point and Boiling Point

The melting and boiling points are fundamental physical properties that provide information about the purity and thermal stability of a drug substance. This data is crucial for manufacturing processes such as milling, drying, and heat sterilization.

Experimental Protocol for Melting Point Determination (Capillary Method):

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube.

  • Heating: The capillary tube is placed in a melting point apparatus and heated at a controlled rate.

  • Observation: The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Experimental Protocol for Boiling Point Determination (Distillation Method):

  • Apparatus Setup: A distillation apparatus is assembled with the this compound sample in the distillation flask.

  • Heating: The sample is heated to its boiling point.

  • Temperature Reading: The temperature of the vapor that is in equilibrium with the boiling liquid is measured. This temperature is the boiling point.

Crystal Structure and Polymorphism

The crystalline form of a drug can significantly impact its solubility, dissolution rate, stability, and manufacturability. Different crystalline forms of the same compound are known as polymorphs. Information on the crystal structure of this compound is not currently available.

Experimental Protocol for Crystal Structure Analysis:

  • Single-Crystal X-ray Diffraction (SCXRD): This technique provides the most definitive information about the three-dimensional arrangement of atoms in a crystal, allowing for the absolute determination of the crystal structure.

  • Powder X-ray Diffraction (PXRD): PXRD is used to identify the crystalline phase of a bulk sample and can distinguish between different polymorphs. It generates a unique "fingerprint" for each crystalline form.

Formulation Considerations

The physicochemical properties of this compound will guide the selection of appropriate excipients and the manufacturing process for a stable and effective dosage form.

  • Solubility Enhancement: If the aqueous solubility of this compound is found to be low, various formulation strategies can be employed, such as the use of co-solvents, surfactants, or complexing agents (e.g., cyclodextrins).

  • Excipient Compatibility: Preformulation studies should be conducted to ensure the compatibility of this compound with commonly used pharmaceutical excipients.

  • Stability: The stability of this compound in the solid state and in solution should be evaluated under various stress conditions (e.g., heat, humidity, light) to determine its degradation pathways and to establish appropriate storage conditions and shelf-life.

Mechanism of Action

This compound is described as having anti-anxiety actions.[1] The precise molecular mechanism of action is not well-documented in publicly available literature. Generally, anxiolytic drugs exert their effects by modulating neurotransmitter systems in the brain, such as the GABAergic or serotonergic systems. Further research is needed to elucidate the specific signaling pathways affected by this compound.

G cluster_anxiolytic Potential Anxiolytic Mechanisms A This compound B Modulation of Neurotransmitter Systems A->B C GABAergic System (e.g., GABA-A Receptor) B->C Possible Target D Serotonergic System (e.g., 5-HT Receptors) B->D Possible Target E Reduction of Neuronal Excitability C->E D->E F Anxiolytic Effect E->F

Caption: Potential Signaling Pathways for Anxiolytic Action.

Conclusion

This technical guide has summarized the available physicochemical information for this compound and provided detailed experimental protocols for the determination of key properties essential for formulation development. While there are significant gaps in the publicly available experimental data for this compound, the outlined methodologies provide a clear path for researchers to generate the necessary information. A comprehensive understanding of these physicochemical properties will be instrumental in designing rational, stable, and bioavailable dosage forms of this compound, ultimately facilitating its potential therapeutic application.

References

The Discovery and Initial Screening of Oxyfenamate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyfenamate, also known as Hydroxyphenamate, emerged in the mid-20th century as a carbamate (B1207046) derivative with central nervous system depressant properties. Marketed under the trade name Listica, it was developed as a sedative and anxiolytic agent. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial preclinical screening of this compound, drawing from the available scientific literature of the era. The document details its chemical synthesis, mechanism of action as understood for carbamates, and the early toxicological and pharmacological findings that characterized its profile as a potential therapeutic agent. All quantitative data is presented in structured tables, and experimental workflows and proposed signaling pathways are visualized using diagrams to facilitate understanding.

Introduction

This compound (2-hydroxy-2-phenylbutyl carbamate) is a member of the carbamate class of compounds, which were widely investigated for their central nervous system (CNS) effects in the 1950s and 1960s.[1][2] Chemically related to meprobamate, a well-known tranquilizer of the time, this compound was developed with the aim of producing sedative and anxiolytic effects for the management of anxiety and tension.[2][3] This guide will focus on the foundational preclinical research that led to its introduction.

Chemical Synthesis

The synthesis of this compound involves a multi-step process starting from readily available chemical precursors. The general synthetic pathway is outlined below.

Synthesis Workflow

A Propiophenone B 2-hydroxy-2-phenylbutanenitrile A->B Cyanide reaction C 2-hydroxy-2-phenylbutanoic acid B->C Acid hydrolysis D 2-phenyl-1,2-butanediol C->D Hydride reduction E This compound ((2-hydroxy-2-phenylbutyl) carbamate) D->E Carbamation with ethyl chloroformate and ammonia cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_A_Receptor GABA-A Receptor GABA_vesicle->GABA_A_Receptor GABA release and binding Chloride_Channel Chloride Ion (Cl-) Channel GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation

References

An In-Depth Technical Guide to the Synthesis of Oxyfenamate Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of oxyfenamate analogues and derivatives, focusing on the core chemical transformations and methodologies. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the design and execution of synthetic routes to this class of compounds. This document details the key synthetic strategies, provides an illustrative experimental protocol, summarizes relevant quantitative data, and visualizes a key signaling pathway associated with the broader class of fenamates.

Introduction

This compound, a non-steroidal anti-inflammatory drug (NSAID), belongs to the fenamate class, which are derivatives of N-arylanthranilic acid. The development of analogues and derivatives of this compound is a continuing area of interest in medicinal chemistry, driven by the pursuit of compounds with improved efficacy, selectivity, and pharmacokinetic profiles. Modifications to the core structure can influence the compound's biological activity, targeting, and safety. This guide will focus on the synthetic pathways leading to these modified structures.

Core Synthetic Strategies

The synthesis of this compound analogues and derivatives primarily involves two key chemical transformations:

  • Ullmann Condensation: This is a cornerstone reaction for the formation of the N-arylanthranilic acid core. It involves the copper-catalyzed coupling of an o-halobenzoic acid with a substituted aniline (B41778).[1][2] The reaction typically requires high temperatures and polar aprotic solvents.[1] Modern variations of the Ullmann reaction may employ soluble copper catalysts with ligands to improve reaction conditions and yields.[1]

  • Esterification: The second key step is the formation of the ester linkage between the N-arylanthranilic acid core and a desired alcohol. In the case of this compound, this is 2-(2-phenoxyethoxy)ethanol (B93071). This can be achieved through various standard esterification methods, such as Fischer esterification (acid-catalyzed reaction with the alcohol) or by converting the carboxylic acid to a more reactive species like an acyl chloride followed by reaction with the alcohol. A known method for a similar compound involves reacting the N-arylanthranilic acid with a low molecular weight alcohol in the presence of an acid catalyst, followed by transesterification with the desired higher boiling alcohol in the presence of a basic catalyst.[3]

Experimental Protocols

While a specific, detailed protocol for a novel this compound analogue is proprietary to the developing entity, the following represents a generalized, illustrative experimental protocol based on established chemical principles for the synthesis of a generic this compound analogue.

Stage 1: Synthesis of N-(3-(trifluoromethyl)phenyl)anthranilic Acid via Ullmann Condensation

Materials:

Procedure:

  • A mixture of 2-chlorobenzoic acid (1 mmol), 3-(trifluoromethyl)aniline (1.2 mmol), copper(I) oxide (catalytic amount), and anhydrous potassium carbonate (2 mmol) in DMF is heated under reflux for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting solution is acidified with dilute HCl to precipitate the crude N-(3-(trifluoromethyl)phenyl)anthranilic acid.

  • The precipitate is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol to yield the purified product.

Stage 2: Esterification with 2-(2-Phenoxyethoxy)ethanol

Materials:

  • N-(3-(trifluoromethyl)phenyl)anthranilic acid (from Stage 1)

  • 2-(2-Phenoxyethoxy)ethanol

  • Thionyl chloride

  • Pyridine

  • Toluene (B28343)

Procedure:

  • A solution of N-(3-(trifluoromethyl)phenyl)anthranilic acid (1 mmol) in toluene is treated with thionyl chloride (1.2 mmol) and a catalytic amount of pyridine.

  • The mixture is heated to reflux until the evolution of gas ceases, indicating the formation of the acyl chloride.

  • The reaction mixture is cooled, and the excess thionyl chloride and toluene are removed under reduced pressure.

  • The crude acyl chloride is redissolved in anhydrous toluene, and 2-(2-phenoxyethoxy)ethanol (1.1 mmol) is added dropwise with stirring.

  • The reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC).

  • The reaction mixture is washed with water, a dilute solution of sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.

  • The crude ester is purified by column chromatography on silica (B1680970) gel to afford the final this compound analogue.

Quantitative Data

The following table summarizes hypothetical, yet representative, quantitative data for a series of synthesized this compound analogues. Actual experimental data would be dependent on the specific substituents and reaction conditions.

Compound IDR1-substituent (on aniline ring)R2-substituent (on benzoic acid ring)Molecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Spectroscopic Data Highlights (¹H NMR, δ ppm)
Oxy-CF3-H 3-CF₃HC₂₄H₂₂F₃NO₄445.4365110-1128.1-7.2 (m, Ar-H), 4.5-3.8 (m, -OCH₂CH₂O-), 3.4 (s, NH)
Oxy-Cl-H 3-ClHC₂₃H₂₂ClNO₄411.8872115-1178.0-7.0 (m, Ar-H), 4.4-3.7 (m, -OCH₂CH₂O-), 3.3 (s, NH)
Oxy-CH3-H 3-CH₃HC₂₄H₂₅NO₄391.4675105-1077.9-6.9 (m, Ar-H), 4.5-3.8 (m, -OCH₂CH₂O-), 3.2 (s, NH), 2.3 (s, Ar-CH₃)
Oxy-CF3-5-Cl 3-CF₃5-ClC₂₄H₂₁ClF₃NO₄479.8760125-1278.2-7.3 (m, Ar-H), 4.6-3.9 (m, -OCH₂CH₂O-), 3.5 (s, NH)

Signaling Pathway

Fenamates, the class of drugs to which this compound belongs, have been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in the inflammatory response.[4][5][6][7] The following diagram illustrates the proposed mechanism of action.

G Proposed Signaling Pathway for Fenamate-Mediated NLRP3 Inflammasome Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm PAMPs_DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB activates VRAC VRAC (Volume Regulated Anion Channel) Cl_efflux Cl- Efflux VRAC->Cl_efflux mediates Fenamates Fenamates (e.g., this compound) Fenamates->VRAC inhibits Pro_IL1b_Pro_IL18 Pro-IL-1β & Pro-IL-18 (Transcription) NFkB->Pro_IL1b_Pro_IL18 induces NLRP3_priming NLRP3 Priming NFkB->NLRP3_priming induces IL1b_IL18 Mature IL-1β & IL-18 Pro_IL1b_Pro_IL18->IL1b_IL18 maturation NLRP3_activation NLRP3 Activation NLRP3_priming->NLRP3_activation primed for activation Inflammasome NLRP3 Inflammasome Assembly NLRP3_activation->Inflammasome initiates ASC ASC ASC->Inflammasome recruited Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Inflammasome recruited Caspase1 Active Caspase-1 Inflammasome->Caspase1 activates Caspase1->Pro_IL1b_Pro_IL18 cleaves Inflammation Inflammation IL1b_IL18->Inflammation Cl_efflux->NLRP3_activation triggers

Caption: Fenamate inhibition of the NLRP3 inflammasome.

Conclusion

The synthesis of this compound analogues and derivatives is a key area of research for the development of new anti-inflammatory agents. The Ullmann condensation and subsequent esterification are the fundamental synthetic strategies employed. By modifying the substituents on the aromatic rings and the nature of the ester group, a wide variety of analogues can be accessed. Understanding the underlying synthetic methodologies and the biological pathways these compounds modulate is crucial for the rational design of novel and improved therapeutic agents. This guide provides a foundational framework for professionals engaged in this exciting field of drug discovery.

References

Early Investigations into the Central Nervous System Effects of Oxyfenamate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyfenamate, a carbamate (B1207046) derivative, emerged during a period of intense exploration for new therapeutic agents targeting the central nervous system (CNS). While detailed early research specifically on this compound is not as extensively documented as for some of its contemporaries, its structural similarity to meprobamate, a widely used tranquilizer of the same era, allows for a well-grounded understanding of its likely pharmacological profile and the nature of its initial scientific investigations. This technical guide synthesizes the known information about the broader class of propanediol (B1597323) dicarbamates to provide a comprehensive overview of the probable CNS effects of this compound and the experimental approaches likely employed in its early evaluation.

Inferred Mechanism of Action

The central nervous system effects of this compound and related compounds are primarily attributed to their interaction with GABAergic neurotransmission. It is hypothesized that, like meprobamate, this compound acts on GABA-A receptors at multiple sites within the CNS, with a pronounced impact on the thalamus and the limbic system. This interaction is believed to enhance the inhibitory effects of GABA, leading to a reduction in neuronal excitability. This modulation of GABAergic pathways is the likely basis for the anxiolytic, sedative, and muscle relaxant properties observed with this class of drugs.

Signaling Pathway

G cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Chloride Ion Channel GABA_A->Cl_channel Opens Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Neuron_Inhibition Decreased Neuronal Firing Hyperpolarization->Neuron_Inhibition This compound This compound This compound->GABA_A Positive Allosteric Modulation GABA GABA GABA->GABA_A Binds

Caption: Inferred signaling pathway of this compound at the GABA-A receptor.

Likely Experimental Protocols in Early CNS Research

The initial evaluation of CNS-active compounds like this compound in the mid-20th century relied on a battery of in vivo animal models to characterize their pharmacological effects. The following protocols are representative of the methods that would have been used to assess the anxiolytic, sedative, and muscle relaxant properties of this compound.

1. Assessment of Anxiolytic Activity: The Geller-Seifter Conflict Test

  • Objective: To evaluate the anti-anxiety effects of a compound by measuring its ability to reduce an animal's suppression of a learned behavior due to punishment.

  • Apparatus: An operant conditioning chamber equipped with a lever, a food dispenser, and a grid floor capable of delivering a mild electric shock.

  • Procedure:

    • Rats were first trained to press a lever for a food reward on a fixed-interval schedule.

    • Once the behavior was established, a conflict component was introduced. During specific periods, signaled by an auditory or visual cue, each lever press resulted in both a food reward and a mild electric shock.

    • This punishment phase led to a significant suppression of lever pressing.

    • Animals were then administered either this compound or a vehicle control.

    • The frequency of lever pressing during the punished and non-punished periods was recorded. An increase in lever pressing during the conflict period was indicative of an anxiolytic effect.

2. Evaluation of Sedative Effects: Open Field Test

  • Objective: To assess the general locomotor activity and exploratory behavior of an animal, with a reduction in activity suggesting a sedative effect.

  • Apparatus: A large, open, and enclosed arena, often marked with a grid on the floor.

  • Procedure:

    • Animals were administered varying doses of this compound or a vehicle.

    • After a set absorption period, each animal was placed individually into the center of the open field.

    • Over a defined period (e.g., 5-10 minutes), observers recorded parameters such as the number of grid lines crossed, rearing frequency, and time spent in the center versus the periphery of the arena.

    • A dose-dependent decrease in these exploratory behaviors would indicate a sedative effect.

3. Measurement of Muscle Relaxant Properties: Inclined Plane Test

  • Objective: To determine the muscle relaxant effects of a compound by assessing an animal's ability to maintain its position on an inclined surface.

  • Apparatus: An adjustable plane that can be set to various angles of inclination.

  • Procedure:

    • The maximum angle at which an untreated animal could maintain its position for a set duration (e.g., 30 seconds) was determined.

    • Animals were then treated with this compound or a placebo.

    • At various time points after administration, the animals were again placed on the inclined plane, and the angle at which they failed to maintain their grip was recorded.

    • A reduction in the angle of successful maintenance was interpreted as evidence of muscle relaxation.

Experimental Workflow Diagram

G cluster_0 Pre-clinical Evaluation of this compound cluster_1 Behavioral Assays start Hypothesis: This compound has CNS depressant effects animal_model Animal Model Selection (e.g., Rodents) start->animal_model dosing Dose-Response Study Design animal_model->dosing anxiety Anxiolytic Testing (e.g., Geller-Seifter) dosing->anxiety sedation Sedation Assessment (e.g., Open Field) dosing->sedation muscle Muscle Relaxation (e.g., Inclined Plane) dosing->muscle data_collection Data Collection & Analysis anxiety->data_collection sedation->data_collection muscle->data_collection conclusion Pharmacological Profile Determination data_collection->conclusion

Caption: A typical experimental workflow for the early CNS evaluation of a compound like this compound.

Summary of Inferred Quantitative Data

Due to the limited availability of specific early research data for this compound, the following table presents a qualitative summary of the expected CNS effects based on the known properties of meprobamate and other carbamates. These represent the likely outcomes that early researchers would have aimed to quantify.

CNS Effect Observed Outcome in Animal Models Inferred Clinical Manifestation
AnxiolyticIncreased responding in conflict tests.Reduction in anxiety and tension.
SedativeDecreased locomotor activity and exploratory behavior.Drowsiness and calming effect.
Muscle RelaxantImpaired ability to remain on an inclined plane or rotating rod.Relaxation of skeletal muscles.
AnticonvulsantProtection against chemically or electrically induced seizures.Potential therapeutic use in certain types of epilepsy.

Conclusion

While the specific historical data on the early CNS research of this compound is not as robust as for some of its chemical relatives, a strong inference can be drawn from the well-documented pharmacology of meprobamate. The anxiolytic, sedative, and muscle relaxant effects of this compound are likely mediated through the positive allosteric modulation of GABA-A receptors. The experimental protocols of the era, focusing on behavioral and motor assessments in animal models, would have been the cornerstone of its initial characterization. This technical guide provides a framework for understanding the likely scientific foundation upon which the clinical use of this compound was based, offering valuable context for researchers and professionals in the field of drug development.

Preclinical Toxicological Profile of Oxyfenamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing preclinical data on the safety and toxicological aspects of Oxyfenamate remains inconclusive due to the limited availability of public-domain scientific literature. Extensive searches for toxicological data regarding this compound in preclinical models did not yield specific studies detailing its acute, sub-chronic, chronic, genetic, or reproductive toxicity.

This guide is intended for researchers, scientists, and drug development professionals. However, the absence of specific data on this compound necessitates a more general discussion of the methodologies and frameworks used in preclinical toxicology, which can be applied once such data becomes available.

General Principles of Preclinical Toxicology Assessment

Preclinical toxicology studies are fundamental to drug development, aiming to identify potential target organs of toxicity, establish safe dosage ranges for first-in-human studies, and predict potential adverse effects.[1][2] These studies are typically conducted in various animal models and encompass a range of assessments.

Acute, Sub-chronic, and Chronic Toxicity
  • Acute Toxicity Studies: These investigations evaluate the effects of a single, high dose of a substance.[2] Key parameters observed include clinical signs of toxicity, morbidity, and mortality.[3]

  • Sub-chronic Toxicity Studies: These studies involve repeated administration of the test substance over a period of 28 to 90 days.[2][4] They are designed to characterize the toxicological profile of a compound after repeated exposure and to select appropriate doses for chronic studies.[4]

  • Chronic Toxicity Studies: Lasting for six months or longer, these studies assess the cumulative toxicity of a substance and its carcinogenic potential.[4][5]

Genetic Toxicology (Genotoxicity)

Genotoxicity assays are performed to detect any potential for a substance to damage DNA.[6] Standard in vitro test batteries often include an Ames test for bacterial gene mutation, a chromosomal aberration test, and a mouse lymphoma assay.[7][8]

Carcinogenicity

Carcinogenicity studies, typically long-term bioassays in rodents, are conducted to evaluate the tumorigenic potential of a pharmaceutical.[9][10] These studies are crucial for drugs intended for chronic use.

Reproductive and Developmental Toxicity

These studies investigate the potential adverse effects of a substance on fertility, pregnancy, and fetal development.[11][12] They are essential for ensuring the safety of drugs that may be used by women of childbearing potential.[1]

Data Presentation in Preclinical Toxicology

To facilitate the interpretation and comparison of toxicological data, results are typically summarized in structured tables. While no specific data for this compound could be located, the following tables illustrate the standard format for presenting such information.

Table 1: Hypothetical Acute Oral Toxicity of this compound in Rodents

SpeciesSexDose (mg/kg)Clinical SignsMortality
RatMale500No observable signs0/5
1000Sedation, lethargy0/5
2000Ataxia, prostration2/5
MouseFemale500No observable signs0/5
1000Hypoactivity0/5
2000Tremors, convulsions3/5

Table 2: Hypothetical 28-Day Repeated Dose Toxicity of this compound in Rats - Hematological Parameters

ParameterControl (Male)Low Dose (Male)Mid Dose (Male)High Dose (Male)
Hemoglobin (g/dL)15.2 ± 0.815.1 ± 0.714.5 ± 0.912.1 ± 1.1
Hematocrit (%)45.1 ± 2.344.8 ± 2.142.9 ± 2.536.2 ± 3.2
White Blood Cell Count (x10³/µL)8.5 ± 1.28.3 ± 1.17.9 ± 1.36.2 ± 0.9*
Platelet Count (x10³/µL)750 ± 150740 ± 160720 ± 140680 ± 170
Statistically significant difference from control (p < 0.05)

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of toxicological studies. Below are generalized protocols that would be relevant for assessing the safety of a compound like this compound.

General Experimental Workflow for Preclinical Toxicity Testing

The following diagram outlines a typical workflow for preclinical toxicology studies.

experimental_workflow cluster_discovery Drug Discovery & Candidate Selection cluster_preclinical Preclinical Toxicology cluster_clinical Clinical Trials Compound_Screening Compound Screening Lead_Optimization Lead Optimization Candidate_Selection Candidate Selection (this compound) Acute_Toxicity Acute Toxicity Studies Candidate_Selection->Acute_Toxicity Initiates Safety Assessment Genotoxicity Genotoxicity Assays Candidate_Selection->Genotoxicity Reproductive_Toxicity Reproductive & Developmental Toxicity Candidate_Selection->Reproductive_Toxicity Subchronic_Toxicity Sub-chronic Toxicity Studies Acute_Toxicity->Subchronic_Toxicity Dose Range Finding Chronic_Toxicity Chronic Toxicity & Carcinogenicity Subchronic_Toxicity->Chronic_Toxicity Long-term Safety Phase_I Phase I (Safety) Chronic_Toxicity->Phase_I IND Submission Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III

Caption: A generalized workflow for preclinical drug development.

Hypothetical Signaling Pathway for Hepatotoxicity

In the absence of specific mechanistic data for this compound, a generalized signaling pathway for drug-induced liver injury is presented below. This illustrates how a compound could potentially lead to hepatotoxicity through mechanisms such as oxidative stress and mitochondrial dysfunction.

hepatotoxicity_pathway This compound This compound Metabolites Reactive Metabolites This compound->Metabolites Metabolism (CYP450) ROS Reactive Oxygen Species (ROS) Metabolites->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction Metabolites->Mitochondrial_Dysfunction ROS->Mitochondrial_Dysfunction Necrosis Necrosis ROS->Necrosis Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Hepatocyte_Injury Hepatocyte Injury Apoptosis->Hepatocyte_Injury Necrosis->Hepatocyte_Injury

Caption: A potential mechanism of drug-induced hepatotoxicity.

Conclusion

While a detailed toxicological profile of this compound in preclinical models cannot be constructed from the currently available public information, this guide provides a framework for understanding the necessary studies and data presentation required for a comprehensive safety assessment. The provided diagrams of experimental workflows and hypothetical signaling pathways serve as illustrative examples for the types of visualizations that are crucial in modern toxicological reports. Future research and publication of preclinical data on this compound will be essential to fully characterize its safety profile for potential clinical development.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Determination of Oxyfenamate

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Oxyfenamate. Due to the lack of a standardized, published method, this document provides a starting point for method development and validation. The protocol described herein utilizes reverse-phase chromatography with UV detection, a common and reliable approach for aromatic compounds like this compound.

Introduction

This compound, chemically known as (2-hydroxy-2-phenylbutyl) carbamate, is a compound with anti-anxiety properties.[1] Accurate and precise quantification of this compound is essential for pharmaceutical quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this purpose, offering high resolution, sensitivity, and specificity.[2] This document outlines a proposed reverse-phase HPLC method for the determination of this compound.

Chemical Structure
  • IUPAC Name: (2-hydroxy-2-phenylbutyl) carbamate

  • Molecular Formula: C₁₁H₁₅NO₃[3][4]

  • Molecular Weight: 209.24 g/mol [4]

  • Structure: (A chemical structure image would be placed here in a formal document)

The presence of a phenyl group in the this compound structure makes it a suitable candidate for UV spectrophotometric detection.[5][6]

Proposed HPLC Method

A reverse-phase HPLC method is proposed for the analysis of this compound, leveraging its moderate polarity and UV-absorbing properties. Aromatic hydrocarbons are generally well-retained on reverse-phase columns.[7]

Table 1: Proposed Chromatographic Conditions

ParameterProposed Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile (B52724) : Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes

Note: These conditions are a starting point and may require optimization for specific applications.

Method Validation (Illustrative Data)

The following table summarizes the typical performance characteristics that a validated HPLC method for this compound should aim to achieve.

Table 2: Illustrative Method Validation Parameters

ParameterTypical Acceptance CriteriaIllustrative Result
Linearity (R²) ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise ≥ 30.3 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 101.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%1.2%
Retention Time Approx. 5 minutes4.8 minutes

Disclaimer: The data presented in Table 2 is for illustrative purposes only and represents typical targets for a validated HPLC method. Actual results will be dependent on the specific instrumentation and experimental conditions.

Experimental Protocols

Protocol 1: Mobile Phase and Standard Solution Preparation

1.1. Mobile Phase Preparation (Acetonitrile : Water, 50:50 v/v)

  • Measure 500 mL of HPLC-grade acetonitrile into a 1000 mL graduated cylinder.

  • Add 500 mL of HPLC-grade water to the same graduated cylinder.

  • Transfer the mixture to a 1 L solvent bottle.

  • Degas the mobile phase for 15-20 minutes using a suitable method (e.g., sonication or vacuum filtration) to prevent air bubbles in the HPLC system.

1.2. Standard Stock Solution Preparation (1 mg/mL this compound)

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Record the exact weight.

  • Add approximately 15 mL of the mobile phase to the flask and sonicate for 5 minutes or until the standard is completely dissolved.

  • Allow the solution to return to room temperature.

  • Make up the volume to the 25 mL mark with the mobile phase.

  • Mix the solution thoroughly by inverting the flask several times. This is the Standard Stock Solution.

1.3. Working Standard Solutions Preparation

  • Prepare a series of working standard solutions by diluting the Standard Stock Solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Protocol 2: Sample Preparation

The following is a general procedure for a hypothetical solid dosage form. The actual procedure should be optimized based on the sample matrix.

  • Weigh and finely powder a representative number of units (e.g., 20 tablets).

  • Accurately weigh a portion of the powder equivalent to 25 mg of this compound into a 25 mL volumetric flask.

  • Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the analyte.

  • Allow the flask to cool to room temperature.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

  • Further dilute the filtered solution with the mobile phase if necessary to bring the concentration within the calibration range.

Protocol 3: Chromatographic Analysis
  • Set up the HPLC system according to the conditions specified in Table 1.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

  • Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.

  • Inject the series of working standard solutions in order of increasing concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

HPLC_Workflow start Start sample_prep Sample and Standard Preparation start->sample_prep instrument_setup HPLC Instrument Setup (Column, Mobile Phase, etc.) sample_prep->instrument_setup equilibration System Equilibration instrument_setup->equilibration injection Sample Injection equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing (Integration, Calibration) data_acq->data_proc reporting Result Reporting data_proc->reporting end_node End reporting->end_node

Caption: General experimental workflow for HPLC analysis.

HPLC_Method_Development cluster_0 Initial Assessment cluster_1 Method Scouting cluster_2 Optimization cluster_3 Validation a1 Define Analytical Goal (Quantitation, Purity) a2 Analyze Analyte Properties (Polarity, pKa, UV Spectrum) a1->a2 b1 Select Column (e.g., C18, C8, Phenyl) a2->b1 b2 Select Mobile Phase (ACN vs. MeOH, Buffer pH) b1->b2 b3 Select Detector (UV Wavelength) b2->b3 c1 Optimize Mobile Phase (Gradient, Isocratic) b3->c1 c2 Optimize Flow Rate c1->c2 c3 Optimize Temperature c2->c3 d1 Test for Specificity, Linearity, Accuracy, Precision, Robustness c3->d1

Caption: Logical steps for HPLC method development.

References

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Oxyfenamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxyfenamate, also known as Hydroxyphenamate, is a carbamate (B1207046) drug that has been used for its sedative and anxiolytic properties. Accurate and reliable quantification of this compound in various matrices, such as pharmaceutical formulations and biological samples, is crucial for quality control, pharmacokinetic studies, and forensic analysis. Gas chromatography-mass spectrometry (GC-MS) offers a powerful analytical technique for the determination of this compound due to its high sensitivity and specificity.

Principle

The analytical procedure involves the extraction of this compound from the sample matrix, followed by a derivatization step to form a more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivative. The derivatized sample is then introduced into a gas chromatograph, where the this compound-TMS derivative is separated from other components. The eluent from the GC column is then introduced into a mass spectrometer for detection and quantification. Identification is based on the retention time and the characteristic mass spectrum of the derivatized analyte. Quantification is typically performed using an internal standard to ensure accuracy and precision.

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline for the extraction of this compound from a liquid matrix (e.g., plasma, urine, or dissolved pharmaceutical formulation).

  • Reagents and Materials:

    • This compound reference standard

    • Internal Standard (IS) solution (e.g., Meprobamate at 10 µg/mL in methanol)

    • Phosphate (B84403) buffer (0.1 M, pH 7.0)

    • Ethyl acetate (B1210297) (HPLC grade)

    • Anhydrous sodium sulfate (B86663)

    • Conical centrifuge tubes (15 mL)

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Pipette 1 mL of the sample into a 15 mL conical centrifuge tube.

    • Add 100 µL of the internal standard solution.

    • Add 2 mL of phosphate buffer (pH 7.0) and briefly vortex.

    • Add 5 mL of ethyl acetate to the tube.

    • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at ambient temperature.

    • The dried residue is now ready for derivatization.

2. Derivatization (Silylation)

To enhance the volatility and thermal stability of this compound, a silylation reaction is performed.[4][5][6]

  • Reagents and Materials:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (anhydrous)

    • Heating block or oven

    • GC vials with inserts

  • Procedure:

    • Reconstitute the dried extract from the sample preparation step in 50 µL of anhydrous pyridine.

    • Add 50 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex briefly.

    • Heat the vial at 70°C for 30 minutes to complete the derivatization reaction.

    • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Instrumentation and Conditions

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required for specific instrumentation.

  • Instrumentation: A gas chromatograph coupled to a mass selective detector (GC-MSD).

  • GC Conditions:

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Splitless mode.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Injection Volume: 1 µL.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Transfer Line Temperature: 280°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan for confirmation.

    • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent and derivatizing reagents.

Data Presentation

Quantitative data for the GC-MS analysis of this compound is summarized in the table below. The mass spectral data is based on the electron ionization of the underivatized molecule.

ParameterValueSource
Molecular Weight 209.24 g/mol PubChem
Kovats Retention Index (Standard Non-polar column) 1724PubChem
Major Mass Fragments (m/z) 107, 79, 77, 105, 131, 91, 108, 209NIST WebBook
Quantification Ion (Proposed for TMS-derivative) To be determined empirically (likely a high m/z fragment)N/A
Qualifier Ions (Proposed for TMS-derivative) To be determined empiricallyN/A
Estimated Limit of Detection (LOD) 1-10 ng/mLInferred from similar analyses
Estimated Limit of Quantitation (LOQ) 5-25 ng/mLInferred from similar analyses
Linearity Range (Estimated) 25 - 1000 ng/mLInferred from similar analyses

Note: LOD, LOQ, and linearity are estimates and must be determined during method validation.

Mandatory Visualization

Experimental Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Plasma, Formulation) Spike 2. Spiking with Internal Standard Sample->Spike Extract 3. Liquid-Liquid Extraction with Ethyl Acetate Spike->Extract Evaporate 4. Evaporation to Dryness Extract->Evaporate Reconstitute 5. Reconstitution in Pyridine Evaporate->Reconstitute Derivatize 6. Addition of BSTFA & Heating (70°C) Reconstitute->Derivatize Inject 7. GC Injection Derivatize->Inject Separate 8. Chromatographic Separation Inject->Separate Detect 9. Mass Spectrometric Detection (MSD) Separate->Detect Integrate 10. Peak Integration Detect->Integrate Quantify 11. Quantification using Calibration Curve Integrate->Quantify Report 12. Final Report Quantify->Report

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathway/Logical Relationship Diagram

Derivatization_Logic Rationale for this compound Derivatization cluster_compound This compound Properties cluster_problem GC-MS Challenges cluster_solution Solution cluster_outcome Improved Analytical Outcome This compound This compound (Carbamate Structure) Polar_Groups Contains Polar Groups (-OH, -NH2) This compound->Polar_Groups Thermal_Lability Potential Thermal Instability This compound->Thermal_Lability Poor_Volatility Poor Volatility Polar_Groups->Poor_Volatility Peak_Tailing Chromatographic Peak Tailing Polar_Groups->Peak_Tailing Degradation On-Column Degradation Thermal_Lability->Degradation Derivatization Derivatization (Silylation) with BSTFA Poor_Volatility->Derivatization Peak_Tailing->Derivatization Degradation->Derivatization Increased_Volatility Increased Volatility Derivatization->Increased_Volatility Improved_Stability Improved Thermal Stability Derivatization->Improved_Stability Better_Chromatography Symmetrical Peaks Derivatization->Better_Chromatography Reliable_Quant Reliable Quantification Increased_Volatility->Reliable_Quant Improved_Stability->Reliable_Quant Better_Chromatography->Reliable_Quant

Caption: Logic for derivatization in this compound GC-MS analysis.

References

Application Notes and Protocols for In Vitro Profiling of Oxyfenamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyfenamate ((2-hydroxy-2-phenylbutyl) carbamate) is a compound with reported anxiolytic and muscle relaxant properties. A thorough understanding of its mechanism of action is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for a panel of in vitro assays designed to elucidate the pharmacological activity of this compound. The proposed assays will investigate its effects on key central nervous system (CNS) receptors implicated in anxiety and on skeletal muscle contractility, providing a comprehensive preclinical characterization.

Hypothesized Mechanisms of Action

Based on its therapeutic indications, two primary hypotheses for this compound's mechanism of action will be explored:

  • Modulation of CNS Inhibitory Neurotransmission: Anxiolytic effects are often mediated by potentiation of inhibitory neurotransmitter systems. Therefore, assays will focus on the GABAergic and serotonergic systems, specifically the GABA-A and 5-HT1A receptors.

  • Direct or Indirect Muscle Relaxation: The muscle relaxant properties could be due to central nervous system effects leading to reduced motor neuron firing or a direct effect on the neuromuscular junction or muscle fibers themselves.

Section 1: Investigation of Anxiolytic Activity - CNS Receptor Binding Assays

To investigate the potential interaction of this compound with key receptors involved in anxiety, radioligand binding assays are proposed. These assays will determine if this compound binds to and competes with known ligands for the GABA-A or Serotonin (B10506) 5-HT1A receptors.

Experimental Workflow: CNS Receptor Binding Assays

G cluster_prep Membrane Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis prep1 Homogenize rodent brain tissue (e.g., cortex, hippocampus) prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Wash membranes to remove endogenous ligands prep2->prep3 prep4 Resuspend and determine protein concentration prep3->prep4 assay1 Incubate membranes with radioligand and varying concentrations of this compound prep4->assay1 assay2 Separate bound from free radioligand via vacuum filtration assay1->assay2 assay3 Quantify bound radioactivity using liquid scintillation counting assay2->assay3 analysis1 Calculate specific binding assay3->analysis1 analysis2 Generate competition curves analysis1->analysis2 analysis3 Determine IC50 and Ki values analysis2->analysis3

Caption: Workflow for radioligand binding assays.
Protocol 1.1: GABA-A Receptor Binding Assay

This protocol is designed to assess the affinity of this compound for the GABA-A receptor complex using a radioligand competition binding assay.[1][2][3]

Materials:

  • Rat whole brain or specific regions (cortex, hippocampus)

  • Homogenization Buffer: 0.32 M sucrose, pH 7.4

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]-Muscimol (a high-affinity GABA-A agonist)

  • Non-specific binding control: 10 µM GABA

  • This compound stock solution (in DMSO, then diluted in Binding Buffer)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid

  • 96-well plates

  • Homogenizer, centrifuges, liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in 20 volumes of ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 100,000 x g for 30 minutes at 4°C to pellet the crude membranes.

    • Wash the pellet by resuspending in ice-cold Binding Buffer and centrifuging again at 100,000 x g for 30 minutes. Repeat this wash step twice to remove endogenous GABA.

    • Resuspend the final pellet in Binding Buffer to a protein concentration of 0.1-0.2 mg/mL.

  • Binding Assay:

    • To each well of a 96-well plate, add:

      • 50 µL of Binding Buffer (for total binding) or 50 µL of 10 µM GABA (for non-specific binding) or 50 µL of varying concentrations of this compound.

      • 50 µL of [³H]-Muscimol (final concentration of 1-2 nM).

      • 100 µL of the prepared membrane suspension.

    • Incubate the plate at 4°C for 30 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold Binding Buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.

  • Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GABA-A Receptor Signaling Pathway

G cluster_membrane Cell Membrane gaba_r GABA-A Receptor (Ligand-gated ion channel) cl_ion Cl- gaba_r->cl_ion Channel Opens gaba GABA or Agonist (e.g., Muscimol) gaba->gaba_r Binds This compound This compound (Potential Modulator) This compound->gaba_r Potentially Binds/Modulates hyperpolarization Hyperpolarization cl_ion->hyperpolarization Influx inhibition Decreased Neuronal Excitability hyperpolarization->inhibition

Caption: GABA-A receptor signaling pathway.
Protocol 1.2: Serotonin 5-HT1A Receptor Binding Assay

This protocol determines the affinity of this compound for the 5-HT1A receptor.[4][5][6]

Materials:

  • Rat brain hippocampus or cortex, or CHO-K1 cells stably expressing human 5-HT1A receptors.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4.

  • Radioligand: [³H]-8-OH-DPAT (a selective 5-HT1A agonist).

  • Non-specific binding control: 10 µM Serotonin.

  • This compound stock solution.

  • Other materials as listed in Protocol 1.1.

Procedure:

  • Membrane Preparation:

    • Follow the same procedure as in Protocol 1.1, using the appropriate tissue or cells and the Assay Buffer for this protocol.

  • Binding Assay:

    • To each well of a 96-well plate, add:

      • 50 µL of Assay Buffer (total binding) or 10 µM Serotonin (non-specific binding) or varying concentrations of this compound.

      • 50 µL of [³H]-8-OH-DPAT (final concentration of 1 nM).

      • 150 µL of the membrane suspension (10-20 µg protein).

    • Incubate at 25°C for 60 minutes.

  • Filtration and Counting:

    • Follow the same procedure as in Protocol 1.1.

Data Analysis:

  • Perform data analysis as described in Protocol 1.1 to determine the IC50 and Ki of this compound for the 5-HT1A receptor.

5-HT1A Receptor Signaling Pathway

G cluster_membrane Cell Membrane ht1a_r 5-HT1A Receptor (GPCR) gi Gi/o Protein ht1a_r->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Production ↓ serotonin Serotonin or Agonist (e.g., 8-OH-DPAT) serotonin->ht1a_r Binds This compound This compound (Potential Ligand) This compound->ht1a_r Potentially Binds pka PKA camp->pka Activation ↓ cellular_response Altered Gene Expression & Neuronal Excitability pka->cellular_response

Caption: 5-HT1A receptor signaling pathway.
Data Presentation: CNS Receptor Binding

CompoundGABA-A Receptor Ki (µM)5-HT1A Receptor Ki (µM)
This compound5.2 ± 0.8> 100
Diazepam (Control)0.02 ± 0.003> 100
Buspirone (Control)> 1000.015 ± 0.002

Hypothetical data presented. Actual results may vary.

Section 2: Investigation of Muscle Relaxant Activity - In Vitro Muscle Contraction Assay

To assess the potential muscle relaxant properties of this compound, an in vitro assay using electrically stimulated C2C12 myotubes will be employed. This assay measures the ability of a compound to reduce muscle cell contraction.[7][8][9][10]

Experimental Workflow: In Vitro Muscle Contraction Assay

G cluster_culture Cell Culture cluster_assay Contraction Assay cluster_analysis Data Analysis culture1 Culture C2C12 myoblasts culture2 Differentiate into myotubes culture1->culture2 assay1 Pre-incubate myotubes with this compound or vehicle culture2->assay1 assay2 Apply electrical pulse stimulation (EPS) to induce contraction assay1->assay2 assay3 Record myotube contraction via video microscopy assay2->assay3 analysis1 Quantify contraction amplitude and frequency using image analysis software assay3->analysis1 analysis2 Compare this compound-treated cells to vehicle control analysis1->analysis2 analysis3 Generate dose-response curve analysis2->analysis3

Caption: Workflow for in vitro muscle contraction assay.
Protocol 2.1: C2C12 Myotube Contraction Assay

Materials:

  • C2C12 myoblast cell line

  • Growth Medium: DMEM, 10% FBS, 1% penicillin-streptomycin

  • Differentiation Medium: DMEM, 2% horse serum, 1% penicillin-streptomycin

  • Culture plates with carbon electrodes

  • Electrical pulse stimulator

  • Microscope with video recording capabilities

  • Image analysis software (e.g., ImageJ with appropriate plugins)

  • This compound stock solution

  • Positive control (e.g., Dantrolene)

Procedure:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in Growth Medium until they reach 80-90% confluency.

    • Switch to Differentiation Medium to induce myotube formation. Culture for 5-7 days, replacing the medium every 48 hours.

  • Contraction Assay:

    • Replace the medium with fresh, pre-warmed Differentiation Medium containing various concentrations of this compound, vehicle control, or a positive control.

    • Incubate for 30 minutes at 37°C.

    • Place the culture plate on the microscope stage and connect the electrodes to the pulse stimulator.

    • Apply electrical pulses (e.g., 20V, 1 Hz, 2 ms (B15284909) pulse width) to induce myotube contraction.

    • Record videos of contracting myotubes for at least 30 seconds for each condition.

  • Data Analysis:

    • Use image analysis software to measure the change in myotube length or area during contraction and relaxation.

    • Calculate the contraction amplitude and frequency.

    • Normalize the results to the vehicle control.

    • Plot the percentage inhibition of contraction against the log concentration of this compound to determine the IC50.

Neuromuscular Junction Signaling Pathway

G cluster_presynaptic Motor Neuron Terminal cluster_postsynaptic Muscle Fiber (Sarcolemma) ap Action Potential Arrives ca_channel Voltage-gated Ca2+ channels open ap->ca_channel ca_influx Ca2+ Influx ca_channel->ca_influx vesicle_fusion Vesicle Fusion ca_influx->vesicle_fusion ach_release Acetylcholine (ACh) Release vesicle_fusion->ach_release nachr Nicotinic ACh Receptor (nAChR) ach_release->nachr Binds depolarization Depolarization (End Plate Potential) nachr->depolarization muscle_ap Muscle Action Potential depolarization->muscle_ap contraction Muscle Contraction muscle_ap->contraction This compound This compound (Potential Site of Action) This compound->ach_release Inhibition? This compound->nachr Blockade? This compound->contraction Direct effect?

Caption: Neuromuscular junction signaling pathway.
Data Presentation: Muscle Contraction Inhibition

CompoundIC50 for Inhibition of C2C12 Contraction (µM)
This compound12.5 ± 2.1
Dantrolene (Control)0.5 ± 0.07

Hypothetical data presented. Actual results may vary.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro characterization of this compound. The CNS receptor binding assays will clarify its potential interaction with the GABA-A and 5-HT1A receptors, providing insight into its anxiolytic properties. The C2C12 myotube contraction assay will quantify its muscle relaxant effects at a cellular level. Together, these assays will generate crucial data to guide further preclinical and clinical development of this compound.

References

Application Notes and Protocols for Studying the Anxiolytic Effects of Oxyfenamate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyfenamate is a compound that has been classified as an anti-anxiety agent. However, comprehensive preclinical data evaluating its anxiolytic effects using standardized animal models are not extensively available in publicly accessible literature. These application notes provide a detailed framework for researchers to investigate the potential anxiolytic properties of this compound using well-established rodent behavioral paradigms. The following protocols for the Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box (LDB) test are designed to be adaptable for screening and characterizing the anxiety-reducing potential of novel compounds like this compound.

Data Presentation

Quantitative data from these behavioral assays should be meticulously recorded and organized to allow for clear interpretation and comparison between treatment groups (e.g., vehicle control vs. different doses of this compound). The following tables are templates for summarizing such data.

Table 1: Effects of this compound in the Elevated Plus Maze (EPM)

Treatment GroupTime Spent in Open Arms (s)Number of Entries into Open ArmsTime Spent in Closed Arms (s)Number of Entries into Closed ArmsTotal Arm Entries
Vehicle ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Dose 1)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Dose 2)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Positive Control (e.g., Diazepam)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 2: Effects of this compound in the Open Field Test (OFT)

Treatment GroupTime Spent in Center Zone (s)Distance Traveled in Center Zone (cm)Number of Entries into Center ZoneTotal Distance Traveled (cm)Rearing Frequency
Vehicle ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Dose 1)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Dose 2)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Positive Control (e.g., Diazepam)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 3: Effects of this compound in the Light-Dark Box (LDB) Test

Treatment GroupTime Spent in Light Compartment (s)Latency to Enter Dark Compartment (s)Number of Transitions between CompartmentsLocomotor Activity in Light Box (beam breaks)
Vehicle ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Dose 1)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Dose 2)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Positive Control (e.g., Diazepam)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Experimental Protocols

Elevated Plus Maze (EPM) Test

The EPM test is a widely used paradigm to assess anxiety-like behavior in rodents.[1][2][3] It is based on the natural aversion of rodents to open and elevated spaces.[1][2] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.

Apparatus:

  • A plus-shaped maze elevated from the floor (typically 50 cm).[4]

  • Two opposite arms are open (e.g., 50 x 12 cm), and two opposite arms are enclosed by high walls (e.g., 50 x 12 x 50 cm).[4]

  • A central platform (e.g., 12 x 12 cm) connects the four arms.[4]

  • The maze should be made of a non-porous material for easy cleaning.

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 45-60 minutes before the experiment.[2]

  • Drug Administration: Administer this compound or vehicle control at a predetermined time before testing (e.g., 30 minutes for intraperitoneal injection).

  • Testing:

    • Place the animal gently onto the central platform of the maze, facing one of the closed arms.[2]

    • Allow the animal to explore the maze freely for a 5-minute session.[2]

    • Record the session using an overhead video camera and tracking software.

  • Data Analysis:

    • Time spent in the open and closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Cleaning: Thoroughly clean the maze with a 30-70% ethanol (B145695) solution between each trial to remove olfactory cues.[4]

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.[5][6] Rodents naturally tend to stay close to the walls (thigmotaxis) of a novel environment. Anxiolytic drugs are expected to increase exploration of the central, more "anxiogenic" area of the open field.[7]

Apparatus:

  • A square or circular arena (e.g., 42 x 42 x 42 cm) with high walls to prevent escape.[5]

  • The floor is typically divided into a central zone and a peripheral zone by the analysis software.

  • An overhead camera and tracking software are used for recording.

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 30 minutes prior to the test.[8]

  • Drug Administration: Administer this compound or vehicle control as per the experimental design.

  • Testing:

    • Gently place the animal in the center or a corner of the open field arena.[6]

    • Allow the animal to explore the arena for a 5-10 minute period.[8][9]

    • Record the session using a video tracking system.

  • Data Analysis:

    • Time spent in the center versus the periphery.

    • Latency to enter the center zone.

    • Total distance traveled.

    • Rearing frequency (vertical activity).

  • Cleaning: Clean the apparatus thoroughly with an appropriate disinfectant (e.g., 70% ethanol) between animals.

Light-Dark Box (LDB) Test

The LDB test is based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces.[10][11][12] Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.[10][11]

Apparatus:

  • A box divided into two compartments: a small, dark compartment (approximately one-third of the total size) and a larger, brightly lit compartment (approximately two-thirds of the total size).[10][11]

  • An opening connects the two compartments, allowing free passage.[13]

  • The light intensity in the lit chamber should be between 200-400 lux.[13]

Procedure:

  • Acclimation: Animals should be habituated to the testing room for at least 30 minutes before the experiment begins.[13]

  • Drug Administration: Administer this compound or vehicle control prior to testing.

  • Testing:

    • Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.[11]

    • Allow the animal to explore the apparatus for a 5-10 minute session.[11]

    • Record behavior using a video camera and tracking software.

  • Data Analysis:

    • Time spent in the light compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between the light and dark compartments.

    • Total locomotor activity.

  • Cleaning: Clean the box with 70% ethanol between subjects.[13][14]

Visualizations

Signaling Pathways and Experimental Workflow

The precise molecular mechanism of action for this compound's anxiolytic effects is not well-defined. The following diagram illustrates a generalized view of key neurotransmitter systems implicated in anxiety, which could be potential targets for anxiolytic compounds.

G cluster_0 Potential Anxiolytic Drug Action (e.g., this compound) cluster_1 Key Neurotransmitter Systems in Anxiety cluster_2 Cellular and Behavioral Outcomes This compound This compound GABA_Receptor GABA-A Receptor This compound->GABA_Receptor Potentiates? Serotonin_Receptor Serotonin (5-HT) Receptors This compound->Serotonin_Receptor Modulates? Glutamate_Receptor Glutamate Receptors (e.g., NMDA) This compound->Glutamate_Receptor Inhibits? Neuronal_Inhibition Increased Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition Modulated_Neurotransmission Modulated Serotonergic/Glutamatergic Activity Serotonin_Receptor->Modulated_Neurotransmission Glutamate_Receptor->Modulated_Neurotransmission Anxiolysis Anxiolytic Effect (Reduced Anxiety-like Behavior) Neuronal_Inhibition->Anxiolysis Modulated_Neurotransmission->Anxiolysis

Caption: Hypothetical signaling pathways for anxiolytic drug action.

The following diagram outlines a typical experimental workflow for assessing the anxiolytic effects of a test compound like this compound.

G cluster_workflow Experimental Workflow for Anxiolytic Screening Animal_Habituation Animal Acclimation (Habituation to housing & testing room) Group_Assignment Random Assignment to Treatment Groups (Vehicle, this compound Doses, Positive Control) Animal_Habituation->Group_Assignment Drug_Admin Drug Administration (e.g., i.p., p.o.) Group_Assignment->Drug_Admin Behavioral_Testing Behavioral Testing (EPM, OFT, or LDB) Drug_Admin->Behavioral_Testing Data_Collection Data Collection (Video Tracking Software) Behavioral_Testing->Data_Collection Data_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Data_Analysis Results Results Interpretation & Reporting Data_Analysis->Results

Caption: General experimental workflow for preclinical anxiolytic studies.

References

Oxyfenamate: Protocol for Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the administration of Oxyfenamate in rodent studies. Due to the limited publicly available information on this compound, this protocol is based on general principles of non-steroidal anti-inflammatory drug (NSAID) administration in laboratory rodents and established guidelines for animal care and use. Researchers should consider this a foundational document and may need to conduct pilot studies to determine optimal dosage and administration parameters for their specific experimental context.

Introduction

This compound is a non-steroidal anti-inflammatory drug. While specific research on its application in rodent models is not widely published, its mechanism of action is presumed to be similar to other NSAIDs, primarily through the inhibition of cyclooxygenase (COX) enzymes. This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain. Rodent models are crucial for preclinical evaluation of the safety and efficacy of anti-inflammatory compounds. This protocol outlines the necessary steps for preparing and administering this compound to rodents in a research setting, ensuring animal welfare and data reproducibility.

Materials and Reagents

  • This compound (pharmaceutical grade)

  • Vehicle for dissolution (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like Tween 80 or DMSO, depending on the solubility of this compound)

  • Sterile syringes and needles (gauge appropriate for the route of administration and animal size)

  • Animal balance

  • Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses

Experimental Protocols

Animal Models

Standard laboratory mouse strains (e.g., C57BL/6, BALB/c) or rat strains (e.g., Sprague-Dawley, Wistar) are suitable for these studies. Animals should be sourced from a reputable vendor and allowed to acclimate to the facility for a minimum of one week prior to the experiment. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Dosage and Administration

The selection of dosage and administration route is critical and should be based on the specific aims of the study. As no established dosages for this compound in rodents are available, a dose-finding study is highly recommended. The following table provides general guidelines for administration routes in mice and rats.[1]

Parameter Mouse (Mus musculus) Rat (Rattus norvegicus)
Oral Gavage Volume 5-10 mL/kg5-20 mL/kg
Subcutaneous (SC) Volume 5-10 mL/kg5-10 mL/kg
Intraperitoneal (IP) Volume 10-20 mL/kg5-10 mL/kg
Intravenous (IV) Volume 5 mL/kg (bolus)5 mL/kg (bolus)

Protocol for Oral Gavage:

  • Accurately weigh the animal to determine the correct volume of the drug solution to be administered.

  • Prepare the this compound solution at the desired concentration in an appropriate vehicle. Ensure complete dissolution.

  • Gently restrain the rodent. For mice, this can be done by scruffing the neck to immobilize the head.

  • Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.

  • Insert the gavage needle into the esophagus and gently advance it into the stomach.

  • Slowly administer the drug solution.

  • Carefully withdraw the needle.

  • Monitor the animal for any signs of distress immediately following the procedure.[2]

Signaling Pathway

The presumed mechanism of action for this compound, as an NSAID, involves the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This action blocks the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.

NSAID_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain This compound This compound (NSAID) This compound->COX1_COX2

Caption: Presumed signaling pathway of this compound.

Experimental Workflow

The following diagram outlines a general workflow for conducting a rodent study with this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis IACUC_Approval IACUC Protocol Approval Animal_Acclimation Animal Acclimation (1 week) IACUC_Approval->Animal_Acclimation Drug_Preparation This compound Formulation Animal_Acclimation->Drug_Preparation Randomization Randomization into Treatment Groups Drug_Preparation->Randomization Baseline_Measurement Baseline Measurements Randomization->Baseline_Measurement Drug_Administration This compound Administration Baseline_Measurement->Drug_Administration Post_Treatment_Monitoring Post-Treatment Monitoring & Data Collection Drug_Administration->Post_Treatment_Monitoring Sample_Collection Tissue/Blood Sample Collection Post_Treatment_Monitoring->Sample_Collection Data_Analysis Data Analysis Sample_Collection->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: General experimental workflow for this compound studies.

Data Presentation

All quantitative data should be summarized in clearly structured tables. An example table for a pharmacokinetic study is provided below. As no pharmacokinetic data for this compound is currently available, this table is a template. For comparison, pharmacokinetic parameters for other NSAIDs in rats are included.

Table 1: Pharmacokinetic Parameters of NSAIDs in Rats (Example)

Parameter Diclofenac (B195802) (2 mg/kg, p.o.)[3] Tolfenamic Acid (4 mg/kg, i.m.)[4] This compound (Hypothetical)
Cmax (ng/mL) 1272 ± 1124111.44 ± 493.15-
Tmax (h) 0.19 ± 0.04Not Reported-
AUC (ng·h/mL) 2501 ± 30320280.77 ± 3501.67-
t1/2 (h) 1.12 ± 0.182.59 ± 0.16-
Clearance (L/h) 0.81 ± 0.100.218 ± 0.025-

Conclusion

This document provides a foundational protocol for the administration of this compound in rodent studies. Given the absence of specific literature for this compound, researchers are strongly encouraged to perform initial dose-finding and tolerability studies. Adherence to institutional animal care and use guidelines is paramount throughout all experimental procedures. The provided workflow and data presentation templates are intended to guide the design and execution of scientifically rigorous and reproducible preclinical research.

References

Application Notes and Protocols: Cell-Based Assays to Determine Oxyfenamate Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxyfenamate is a chemical compound whose cytotoxic potential requires thorough evaluation to ensure its safety and efficacy in any potential therapeutic application. Determining the concentration at which a compound becomes toxic to cells is a critical step in the drug discovery and development process.[1][2] Cell-based cytotoxicity assays are indispensable tools for this purpose, providing insights into how a substance affects cell viability, proliferation, and mechanisms of cell death.[3][4] This document provides a suite of detailed protocols for assessing the cytotoxicity of this compound using common and robust cell-based assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and Annexin V-FITC/PI staining for apoptosis detection.

Overall Experimental Workflow

The following diagram outlines the general workflow for evaluating the cytotoxicity of this compound.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Cytotoxicity Assays cluster_3 Data Analysis A Cell Line Selection & Culture C Cell Seeding in Multi-well Plates A->C B This compound Stock Solution Preparation D Treatment with Serial Dilutions of this compound B->D C->D E MTT Assay (Cell Viability) D->E F LDH Assay (Membrane Integrity) D->F G Annexin V-FITC/PI Staining (Apoptosis/Necrosis) D->G H Data Acquisition (Spectrophotometer/Flow Cytometer) E->H F->H G->H I Calculation of IC50 / % Cytotoxicity H->I J Statistical Analysis & Visualization I->J

Caption: Experimental workflow for this compound cytotoxicity testing.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.[2]

Experimental Protocol
  • Cell Seeding:

    • Select an appropriate cell line (e.g., HepG2 for liver toxicity, or a relevant cancer cell line).

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200, 500 µM). Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (untreated cells).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of DMSO or isopropanol (B130326) to each well to dissolve the formazan crystals.[2]

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

Table 1: Hypothetical Cell Viability Data for this compound Treatment (48h)

This compound Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Control)1.250.08100
0.11.220.0797.6
11.150.0692.0
100.980.0578.4
500.630.0450.4
1000.310.0324.8
2000.150.0212.0
5000.080.016.4

From this data, the half-maximal inhibitory concentration (IC50) can be calculated, which for this hypothetical data is approximately 50 µM.

Protocol 2: Membrane Integrity Assessment using Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[2] It serves as an indicator of cell membrane integrity.

Experimental Protocol
  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and treatment with this compound as described in the MTT assay protocol (Section 3.1).

  • LDH Assay:

    • After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.

    • Transfer the supernatant to a new 96-well plate.

    • Prepare a positive control by adding a lysis buffer to some untreated wells 10 minutes before collecting the supernatant to achieve maximum LDH release.

    • Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well of the new plate.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

Data Presentation

Table 2: Hypothetical LDH Release Data for this compound Treatment (48h)

This compound Concentration (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity (LDH Release)
0 (Spontaneous Release)0.150.020
0.10.160.021.2
10.180.033.5
100.250.0411.8
500.450.0535.3
1000.700.0664.7
2000.900.0788.2
5001.000.08100.0
Max Release (Lysis Buffer)1.020.05100

% Cytotoxicity = (Sample Abs - Spontaneous Release Abs) / (Max Release Abs - Spontaneous Release Abs) * 100

Protocol 3: Apoptosis Detection using Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).

Experimental Protocol
  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with desired concentrations of this compound (e.g., IC50 concentration determined from the MTT assay) for 24-48 hours.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 100 µL of Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Annexin V binding buffer.

  • Data Acquisition:

    • Analyze the cells by flow cytometry within one hour.

Data Presentation

Table 3: Hypothetical Apoptosis/Necrosis Data for this compound Treatment (48h)

TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Necrotic Cells (%) (Annexin V-/PI+)
Control95.22.11.51.2
This compound (50 µM)45.835.415.33.5

Potential Signaling Pathways in Cytotoxicity

While the specific molecular targets of this compound are not well-defined, many cytotoxic compounds induce cell death through common signaling pathways such as apoptosis and oxidative stress.

General Apoptotic Signaling Pathway

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway FasL FasL/TNF-α DeathReceptor Death Receptor (Fas/TNFR) FasL->DeathReceptor Caspase8 Caspase-8 activation DeathReceptor->Caspase8 Execution Execution Caspases (Caspase-3, -6, -7) Caspase8->Execution This compound This compound Mitochondria Mitochondria This compound->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase9->Execution Apoptosis Apoptosis Execution->Apoptosis

Caption: General intrinsic and extrinsic apoptosis pathways.

Oxidative Stress-Induced Cytotoxicity

G This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS OxidativeDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->OxidativeDamage MitochondrialDysfunction Mitochondrial Dysfunction ROS->MitochondrialDysfunction CellDeath Cell Death (Apoptosis/Necrosis) OxidativeDamage->CellDeath MitochondrialDysfunction->CellDeath

Caption: Oxidative stress as a potential mechanism of cytotoxicity.

Data Interpretation and Summary

A comprehensive cytotoxicity profile of this compound can be established by integrating the results from these assays:

  • MTT Assay: Provides a quantitative measure of cell viability and allows for the determination of the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.

  • LDH Assay: Complements the MTT assay by specifically measuring plasma membrane damage. A significant increase in LDH release indicates a necrotic mode of cell death.

  • Annexin V-FITC/PI Staining: Elucidates the mechanism of cell death. A high percentage of Annexin V-positive and PI-negative cells suggests that this compound induces apoptosis. Conversely, a high percentage of PI-positive cells points towards necrosis.

By comparing the data from these assays, researchers can determine not only the cytotoxic potential of this compound but also gain preliminary insights into its mechanism of action.

Conclusion

The cell-based assays detailed in this document provide a robust framework for the systematic evaluation of this compound's cytotoxicity. These protocols can be adapted for high-throughput screening of compound libraries and are fundamental for making informed decisions in the early stages of drug development.[3][5] Further mechanistic studies can be designed based on the initial findings from these foundational cytotoxicity assays.

References

Application Notes and Protocols for the Spectroscopic Identification of Oxyfenamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and characterization of Oxyfenamate using various spectroscopic techniques. The protocols are intended to guide researchers in obtaining reliable and reproducible data for quality control, stability studies, and formulation development.

Introduction to this compound

This compound, with the IUPAC name (2-hydroxy-2-phenylbutyl) carbamate (B1207046), is a compound that has been studied for its potential therapeutic properties. Its chemical structure consists of a carbamate group, a hydroxyl group, and a phenyl ring, which give rise to characteristic spectroscopic features. Accurate identification and quantification are crucial for its pharmaceutical development and application.

Chemical Structure:

(Simplified 2D representation of this compound)

Spectroscopic Techniques for Identification

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its carbamate, hydroxyl, and phenyl moieties.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching, H-bonded3400-3200 (broad)
N-H (Carbamate)Stretching3400-3200 (two bands for primary)
C-H (Aromatic)Stretching3100-3000
C-H (Aliphatic)Stretching3000-2850
C=O (Carbamate)Stretching~1700-1680
C=C (Aromatic)Stretching~1600 and ~1475
C-O (Alcohol/Ester)Stretching1250-1050
N-H (Carbamate)Bending~1640-1550

Note: The exact peak positions can be influenced by the sample preparation method and the physical state of the sample.

  • Sample Preparation:

    • KBr Pellet Method: Mix approximately 1-2 mg of finely ground this compound with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

  • Instrumentation:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT).

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans for both the background and the sample.

    • Collect a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and compare them with the expected values in Table 1 and reference spectra. The FTIR spectrum of hydroxyphenamate can be found in databases such as SpectraBase.[1]

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (FTIR) cluster_analysis Data Analysis KBr KBr Pellet (1-2 mg sample + 100-200 mg KBr) Background Collect Background Spectrum KBr->Background ATR ATR (Direct application) ATR->Background Sample Collect Sample Spectrum Background->Sample Ratio Ratio Sample/Background Sample->Ratio Identify Identify Characteristic Peaks Ratio->Identify Compare Compare with Reference Data Identify->Compare

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the detailed molecular structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

ProtonsMultiplicityPredicted Chemical Shift (δ, ppm)
Phenyl-HMultiplet7.2 - 7.5
-OHSinglet (broad)Variable, depends on solvent and concentration
-NH₂ (Carbamate)Singlet (broad)~5.0 - 6.0
-O-CH₂-Multiplet~4.0 - 4.5
-CH₂- (Ethyl)Multiplet~1.8 - 2.2
-CH₃ (Ethyl)Triplet~0.8 - 1.2

Note: These are predicted values. Actual chemical shifts can vary depending on the solvent and instrument frequency. A ¹H NMR spectrum for hydroxyphenamate is available in spectral databases.[1]

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm), unless the solvent peak is used as a reference.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Use a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum at room temperature.

    • Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • Data Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the specific protons in the this compound molecule.

NMR_Analysis_Logic cluster_data NMR Spectral Data cluster_info Structural Information ChemShift Chemical Shift (δ) Environment Chemical Environment ChemShift->Environment Integration Integration ProtonCount Relative Proton Count Integration->ProtonCount Multiplicity Multiplicity NeighboringProtons Neighboring Protons Multiplicity->NeighboringProtons Structure Molecular Structure of this compound Environment->Structure ProtonCount->Structure NeighboringProtons->Structure

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its identification and structural confirmation.

IonPredicted m/z
[M+H]⁺210.11
[M+Na]⁺232.09
[M-H]⁻208.10
Molecular Ion (M⁺˙)209.10

Data sourced from PubChem. Actual observed fragments will depend on the ionization technique and energy.

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Use a GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-500.

  • Data Analysis:

    • Identify the molecular ion peak (if present).

    • Analyze the fragmentation pattern and compare it with predicted fragmentation pathways for carbamates and aromatic alcohols.

    • Compare the obtained mass spectrum with library spectra (e.g., NIST). A mass spectrum for hydroxyphenamate is available in the NIST WebBook.[1]

MS_Fragmentation_Pathway cluster_frags Primary Fragments This compound This compound (M⁺˙, m/z 209) Frag1 Loss of ·CH₂CH₃ (m/z 180) This compound->Frag1 Frag2 Loss of ·CONH₂ (m/z 165) This compound->Frag2 Frag3 Loss of CH₂O-C(O)NH₂ (m/z 131) This compound->Frag3 Frag4 Phenyl Cation (m/z 77) Frag3->Frag4

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for quantitative analysis and for detecting the presence of chromophores in a molecule. The phenyl group in this compound is the primary chromophore.

ChromophoreExpected λmax (nm)SolventMolar Absorptivity (ε)
Phenyl Ring~250 - 270Ethanol (B145695) or MethanolTo be determined experimentally
  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., ethanol or methanol).

    • Prepare a series of dilutions from the stock solution to create standards of varying concentrations (e.g., 5, 10, 15, 20, 25 µg/mL).

  • Instrumentation:

    • Use a double-beam UV-Vis spectrophotometer.

    • Use matched quartz cuvettes with a 1 cm path length.

  • Data Acquisition:

    • Set the wavelength range from 400 nm to 200 nm.

    • Use the solvent as a blank to zero the instrument.

    • Record the UV spectrum of each standard solution.

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • Construct a calibration curve by plotting absorbance at λmax versus the concentration of the standard solutions.

    • The concentration of an unknown sample can be determined by measuring its absorbance and using the calibration curve.

    • The molar absorptivity (ε) can be calculated from the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

UV_Vis_Quantification cluster_prep Standard Preparation cluster_measure Measurement cluster_analysis Analysis Stock Prepare Stock Solution Dilutions Create Serial Dilutions Stock->Dilutions MeasureAbs Measure Absorbance at λmax Dilutions->MeasureAbs CalCurve Construct Calibration Curve MeasureAbs->CalCurve DetermineConc Determine Unknown Concentration CalCurve->DetermineConc

Summary of Quantitative Data

Spectroscopic TechniqueParameterValue/RangeReference/Source
FTIR C=O Stretch~1700-1680 cm⁻¹General Carbamate Data
O-H Stretch3400-3200 cm⁻¹ (broad)General Alcohol Data
¹H NMR Phenyl-H7.2 - 7.5 ppmPredicted
-O-CH₂-~4.0 - 4.5 ppmPredicted
Mass Spectrometry [M+H]⁺210.11 m/zPubChem
Molecular Ion (M⁺˙)209.10 m/zPubChem
UV-Vis λmax~250 - 270 nmPredicted based on chromophore

Conclusion

The combination of FTIR, NMR, Mass Spectrometry, and UV-Vis spectroscopy provides a comprehensive toolkit for the unambiguous identification and quantification of this compound. The protocols outlined in these application notes are designed to be a starting point for method development and validation in a research or quality control setting. It is recommended to always compare experimental data with that of a certified reference standard for definitive identification.

References

Application Notes and Protocols for the Quantification of Oxyfenamate and its Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyfenamate is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. The effective therapeutic use and safety assessment of this compound necessitate a robust and reliable analytical method for its quantification, along with its major metabolites, in biological matrices such as plasma. This document provides a detailed application note and a comprehensive protocol for the simultaneous quantification of this compound and its putative metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is intended for use in pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.

The protocol herein is a proposed methodology based on established principles of bioanalytical method validation for similar compounds.[1][2][3][4][5] Optimization and full validation in accordance with regulatory guidelines (e.g., FDA or EMA) are required before its application to clinical or preclinical study samples.[1][2]

Hypothetical Metabolic Pathway of this compound

The metabolic pathway of this compound has not been extensively elucidated in published literature. However, based on the known metabolism of other NSAIDs, a plausible metabolic pathway would involve Phase I and Phase II biotransformations.[6] Phase I reactions could include hydroxylation of the aromatic ring, while Phase II reactions would likely involve glucuronidation of the parent drug and its hydroxylated metabolite.

Oxyfenamate_Metabolism This compound This compound Metabolite1 Hydroxy-Oxyfenamate (Phase I Metabolite) This compound->Metabolite1 CYP450 (Hydroxylation) Metabolite2 This compound-Glucuronide (Phase II Metabolite) This compound->Metabolite2 UGT (Glucuronidation) Metabolite3 Hydroxy-Oxyfenamate-Glucuronide (Phase II Metabolite) Metabolite1->Metabolite3 UGT (Glucuronidation)

Caption: Hypothetical metabolic pathway of this compound.

Experimental Workflow

The overall workflow for the quantification of this compound and its metabolites in plasma involves sample preparation, LC-MS/MS analysis, and data processing.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant evap Evaporate to Dryness supernatant->evap recon Reconstitute in Mobile Phase evap->recon hplc UPLC Separation recon->hplc msms Tandem MS Detection (MRM) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analytes calibration->quantification

Caption: Experimental workflow for plasma sample analysis.

Detailed Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Hypothetical Metabolite reference standards (Hydroxy-Oxyfenamate, this compound-Glucuronide) (>95% purity)

  • Internal Standard (IS), e.g., a structurally similar compound not present in the matrix, such as Meclofenamic acid-d4.

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of this compound, its metabolites, and the IS in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solutions with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.

Sample Preparation: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, QCs, and unknown samples.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • For calibration standards and QCs, spike with the appropriate working solutions. For blanks, add an equivalent volume of the diluent.

  • Add 10 µL of the IS working solution to all tubes except the blank.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.[4]

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of labeled tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (see LC-MS/MS conditions).

  • Vortex for 30 seconds and transfer to autosampler vials for analysis.

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is recommended.[7]

Table 1: Proposed LC-MS/MS Parameters

ParameterProposed Condition
LC System UPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Elution 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-3.5 min: 90% B; 3.5-3.6 min: 90-10% B; 3.6-5.0 min: 10% B
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive and/or Negative mode (to be optimized for each analyte)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates To be optimized for the specific instrument

Table 2: Hypothetical MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]+ or [M-H]-To be determinedTo be determined
Hydroxy-Oxyfenamate[M+H]+ or [M-H]-To be determinedTo be determined
This compound-Glucuronide[M+H]+ or [M-H]-To be determinedTo be determined
Internal Standard (IS)[M+H]+ or [M-H]-To be determinedTo be determined

Note: The exact m/z values and collision energies must be determined experimentally by infusing pure standards of each analyte and the IS into the mass spectrometer.

Bioanalytical Method Validation

The developed method must be validated according to regulatory guidelines. The following parameters should be assessed:

Table 3: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the plasma.[1]No significant interfering peaks at the retention times of the analytes and IS in blank plasma from at least six different sources.
Linearity & Range The relationship between the instrument response and known concentrations of the analyte.[3]A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[5]Signal-to-noise ratio ≥ 10. Accuracy within 80-120% and precision ≤ 20%.
Accuracy & Precision The closeness of the determined value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[3]At least four QC levels (LLOQ, Low, Mid, High). Intra- and inter-day accuracy should be within 85-115% (80-120% for LLOQ). Precision (%CV) should not exceed 15% (20% for LLOQ).
Recovery The extraction efficiency of the analytical method.[1]Consistent and reproducible recovery across the concentration range is desired.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.[1]The coefficient of variation of the IS-normalized matrix factor should be ≤ 15% across different sources of plasma.
Stability The stability of the analytes in plasma under different storage and handling conditions.Analyte concentrations should be within ±15% of the nominal concentrations after short-term, long-term, and freeze-thaw stability assessments.

Data Presentation

Table 4: Hypothetical Quantitative Data Summary

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
This compound1 - 100012.5 - 6.83.1 - 7.595.2 - 104.8
Hydroxy-Oxyfenamate0.5 - 5000.53.1 - 8.24.5 - 9.193.7 - 106.3
This compound-Glucuronide2 - 200024.0 - 9.55.2 - 10.392.1 - 108.5

Note: The data presented in this table is for illustrative purposes only and must be generated during actual method validation.

Conclusion

This application note provides a comprehensive framework for the development and validation of an LC-MS/MS method for the quantification of this compound and its potential metabolites in plasma. The proposed protocol, based on protein precipitation for sample preparation and UPLC-MS/MS for analysis, offers a sensitive and selective approach suitable for supporting drug development studies. Adherence to rigorous validation guidelines is crucial to ensure the generation of reliable and accurate data for pharmacokinetic and clinical assessments.

References

Application Notes and Protocols: Electrophysiological Studies of Fenamates on Neuronal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for investigating the electrophysiological effects of fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs), on neuronal activity. While specific data on Oxyfenamate is limited, the information presented here for the broader fenamate class, particularly flufenamic acid, serves as a foundational guide for prospective studies.

Introduction

Fenamates, derivatives of anthranilic acid, are primarily known for their anti-inflammatory effects mediated through the inhibition of cyclooxygenase (COX) enzymes.[1] However, a growing body of evidence reveals their pleiotropic effects on various ion channels, independent of COX inhibition.[1][2] These modulatory actions on ion channels, including voltage-gated and ligand-gated channels, position fenamates as intriguing compounds for repositioning in the treatment of channelopathies, chronic pain, epilepsy, and other neurological disorders.[1] Electrophysiological techniques are paramount in elucidating the mechanisms underlying these effects on neuronal excitability and synaptic transmission.[3]

Data Presentation: Effects of Fenamates on Ion Channels

The following tables summarize the known effects of various fenamates on different ion channels, as reported in the literature. These values provide a basis for comparison and for designing future experiments.

Table 1: Inhibitory Effects of Fenamates on Cation Channels

FenamateChannelCell Type/Expression SystemIC₅₀Reference
Flufenamic AcidVoltage-gated Sodium Channels (TTX-sensitive)Hippocampal Pyramidal Neurons189 µM[4]
Mefenamic AcidhNav1.1Heterologous expression~30 µM[1]

Table 2: Modulatory Effects of Fenamates on Chloride Channels

FenamateChannelEffectCell Type/Expression SystemIC₅₀ / ConcentrationReference
Niflumic AcidClC-1InhibitionRat muscle fibers, Sf9 cells, Xenopus oocytes~50 µM[2]

Note: The inhibitory or activation values presented are not always directly comparable due to variations in experimental systems and conditions.[2]

Experimental Protocols

Detailed methodologies for key electrophysiological experiments are provided below. These protocols are foundational and can be adapted for specific research questions regarding the effects of this compound and other fenamates.

Protocol 1: Whole-Cell Patch-Clamp Recordings in Brain Slices

This protocol is designed to investigate the effects of fenamates on intrinsic neuronal excitability and synaptic transmission in ex vivo brain slices.[5][6][7]

1. Brain Slice Preparation:

  • Anesthetize the animal (e.g., mouse or rat) following approved institutional protocols.[8][9]
  • Perform transcardial perfusion with ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.[8][9]
  • Rapidly dissect the brain and mount it on a vibratome stage.
  • Submerge the brain in ice-cold, oxygenated cutting aCSF and slice the region of interest (e.g., hippocampus) into 200-300 µm thick sections.[8][9]
  • Transfer slices to a holding chamber with oxygenated aCSF at 35°C for a recovery period of at least 1 hour before recording.[8]

2. Recording Setup:

  • Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
  • Visualize neurons using differential interference contrast (DIC) optics.
  • Prepare borosilicate glass patch pipettes (3-5 MΩ resistance) filled with an appropriate internal solution.[10]
  • Establish a giga-ohm seal between the pipette tip and the neuronal membrane.[11]
  • Rupture the membrane to achieve the whole-cell configuration.[7]

3. Data Acquisition:

  • Voltage-Clamp Recordings: To study synaptic currents (e.g., EPSCs, IPSCs), clamp the neuron at a holding potential of -70 mV.
  • Current-Clamp Recordings: To study neuronal excitability (e.g., action potential firing), inject current steps to elicit firing.[5]
  • Record baseline activity for a stable period before bath-applying the fenamate compound at the desired concentration.
  • Wash out the compound to observe the reversibility of its effects.

4. Data Analysis:

  • Analyze changes in synaptic current amplitude, frequency, and kinetics.
  • Analyze changes in resting membrane potential, input resistance, action potential threshold, and firing frequency.

Protocol 2: Investigating Effects on Specific Ion Channels in a Heterologous Expression System

This protocol allows for the study of fenamate effects on a specific ion channel subtype expressed in a non-neuronal cell line (e.g., HEK293 cells).

1. Cell Culture and Transfection:

  • Culture HEK293 cells in appropriate media.
  • Transiently transfect cells with plasmids encoding the ion channel of interest (e.g., a specific sodium or chloride channel subunit).

2. Electrophysiological Recording:

  • Perform whole-cell patch-clamp recordings on transfected cells 24-48 hours post-transfection.
  • Use voltage protocols specific to the ion channel being studied to elicit and measure currents.

3. Drug Application and Analysis:

  • Perfuse the cells with the fenamate compound at various concentrations to determine a dose-response relationship and calculate the IC₅₀ or EC₅₀.
  • Analyze changes in current amplitude, voltage-dependence of activation and inactivation, and channel kinetics.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows for studying the electrophysiological effects of fenamates.

Fenamate_Mechanism_of_Action cluster_drug Fenamate Compound (e.g., this compound) cluster_membrane Neuronal Membrane cluster_effects Electrophysiological Effects Fenamate Fenamate IonChannel Ion Channel (e.g., Na+, Cl- channels) Fenamate->IonChannel Direct Modulation Receptor Neurotransmitter Receptor (e.g., NMDA) Fenamate->Receptor Potential Modulation NeuronalExcitability Altered Neuronal Excitability IonChannel->NeuronalExcitability SynapticTransmission Modulated Synaptic Transmission Receptor->SynapticTransmission NeuronalExcitability->SynapticTransmission Influences

Caption: Proposed mechanism of fenamate action on neuronal activity.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis SlicePrep Brain Slice Preparation or Cell Culture Seal Giga-ohm Seal Formation SlicePrep->Seal PipettePrep Patch Pipette Fabrication & Filling PipettePrep->Seal WholeCell Whole-Cell Configuration Seal->WholeCell Baseline Baseline Recording WholeCell->Baseline DrugApp Fenamate Application Baseline->DrugApp Washout Washout DrugApp->Washout DataAnalysis Data Analysis (Currents, Firing Properties) Washout->DataAnalysis Conclusion Conclusion on Fenamate Effects DataAnalysis->Conclusion

Caption: Experimental workflow for whole-cell patch-clamp studies.

Conclusion

The available literature strongly suggests that fenamates, as a class, have significant modulatory effects on neuronal ion channels, leading to changes in neuronal excitability and synaptic transmission.[1][4][12] The protocols and data presented here provide a robust framework for researchers to initiate and conduct detailed electrophysiological investigations into the specific effects of this compound. Such studies are crucial for understanding its potential therapeutic applications in neurological disorders characterized by aberrant neuronal activity.

References

Application Notes and Protocols: Behavioral Pharmacology Assays for Anxiolytic Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Note: The following application notes and protocols are provided as a template for assessing the anxiolytic potential of a novel compound, referred to herein as "Oxyfenamate." Due to the limited publicly available information on a specific compound named this compound, this document outlines standardized behavioral pharmacology assays commonly used in the preclinical evaluation of anxiolytic drugs. The presented data are hypothetical and for illustrative purposes.

Introduction

The discovery and development of novel anxiolytic agents are crucial for addressing the significant unmet medical needs in anxiety disorders. Behavioral pharmacology provides essential tools for the preclinical evaluation of new chemical entities for their potential therapeutic efficacy.[1][2][3] A battery of behavioral assays in rodent models is typically employed to assess the anxiolytic-like activity of a test compound. These models are designed to create a conflict between the innate drive to explore a novel environment and the aversion to open, brightly lit, or elevated spaces.[2][4] Anxiolytic compounds are expected to reduce anxiety-related behaviors, such as increasing exploration of aversive zones.[2][3]

This document provides detailed protocols for three commonly used behavioral assays for screening anxiolytic drugs: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box Test.[2][3][4][5]

Elevated Plus Maze (EPM) Test

The Elevated Plus Maze is a widely used behavioral assay for assessing anxiety-like behavior in rodents.[4] The test is based on the conflict between the animal's natural tendency to explore and its innate fear of open and elevated spaces.[4] An increase in the time spent and entries made into the open arms is indicative of an anxiolytic effect.

Experimental Protocol
  • Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two closed arms of equal dimensions. The maze is usually made of a non-reflective material.

  • Animals: Adult rodents (mice or rats) housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be acclimated to the testing room for at least one hour before the experiment.

  • Procedure:

    • Administer the test compound (e.g., this compound), vehicle, or a standard anxiolytic (e.g., Diazepam) via the intended route of administration (e.g., intraperitoneally) at a specified time before the test (e.g., 30 minutes).

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a fixed period, typically 5 minutes.

    • Record the session using a video camera mounted above the maze.

    • After the session, return the animal to its home cage.

    • Clean the maze thoroughly between trials to eliminate olfactory cues.

  • Data Analysis: The following parameters are typically scored from the video recordings:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

Hypothetical Data Presentation
Treatment GroupDose (mg/kg)Time in Open Arms (s)Open Arm EntriesTotal Distance (m)
Vehicle-35.2 ± 4.18.5 ± 1.215.6 ± 2.3
Diazepam285.6 ± 7.315.2 ± 1.814.9 ± 2.1
This compound1050.1 ± 5.510.1 ± 1.415.2 ± 2.0
This compound3078.9 ± 6.814.8 ± 1.715.8 ± 2.5
This compound10042.3 ± 4.99.2 ± 1.310.1 ± 1.5*
  • p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.

Experimental Workflow Diagram

EPM_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_testing Behavioral Testing cluster_analysis Data Analysis acclimatize Acclimatize Animal to Testing Room prepare_drug Prepare Drug Formulations administer_drug Administer Vehicle, Standard, or this compound prepare_drug->administer_drug place_animal Place Animal in Center of EPM administer_drug->place_animal record_behavior Record Behavior for 5 minutes place_animal->record_behavior remove_animal Return Animal to Home Cage record_behavior->remove_animal clean_maze Clean Maze remove_animal->clean_maze clean_maze->place_animal Next Animal score_video Score Video Recordings stat_analysis Statistical Analysis score_video->stat_analysis end End stat_analysis->end Report Results

Caption: Workflow for the Elevated Plus Maze experiment.

Open Field Test (OFT)

The Open Field Test assesses general locomotor activity and anxiety-related behavior in an open arena.[2] Anxiolytic compounds typically increase the time spent in the center of the arena, indicating reduced anxiety.[2]

Experimental Protocol
  • Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically made of a non-reflective material and is well-lit.

  • Animals: As described for the EPM test.

  • Procedure:

    • Administer the test compound, vehicle, or a standard anxiolytic as previously described.

    • Place the animal in the center of the open field.

    • Allow the animal to explore the arena for a set duration, typically 10-15 minutes.

    • Record the session with a video camera mounted above the arena.

    • After the session, return the animal to its home cage.

    • Clean the arena thoroughly between trials.

  • Data Analysis: The arena is typically divided into a central zone and a peripheral zone. The following parameters are analyzed:

    • Time spent in the center zone.

    • Distance traveled in the center zone.

    • Total distance traveled.

    • Rearing frequency (vertical activity).

Hypothetical Data Presentation
Treatment GroupDose (mg/kg)Time in Center (s)Center Distance (m)Total Distance (m)
Vehicle-25.8 ± 3.22.1 ± 0.320.5 ± 2.8
Diazepam255.1 ± 5.94.8 ± 0.619.8 ± 2.5
This compound1034.6 ± 4.12.9 ± 0.420.1 ± 2.6
This compound3050.2 ± 5.54.5 ± 0.521.2 ± 2.9
This compound10028.9 ± 3.52.3 ± 0.312.3 ± 1.8*
  • p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas and their preference for dark compartments.[2][3] Anxiolytic agents increase the time spent in the light compartment.[2]

Experimental Protocol
  • Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment. The compartments are connected by an opening.

  • Animals: As described for the EPM test.

  • Procedure:

    • Administer the test compound, vehicle, or a standard anxiolytic as previously described.

    • Place the animal in the center of the light compartment, facing away from the opening.

    • Allow the animal to explore the box for a fixed period, typically 5-10 minutes.

    • Record the session with a video camera.

  • Data Analysis: The key parameters measured are:

    • Time spent in the light compartment.

    • Number of transitions between the two compartments.

    • Latency to first enter the dark compartment.

Hypothetical Data Presentation
Treatment GroupDose (mg/kg)Time in Light Box (s)Transitions
Vehicle-45.3 ± 5.212.4 ± 1.5
Diazepam2102.8 ± 9.818.9 ± 2.1
This compound1060.1 ± 6.514.2 ± 1.7
This compound3095.4 ± 8.717.5 ± 1.9
This compound10050.2 ± 5.810.1 ± 1.3
  • p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.

Hypothetical Signaling Pathway

The mechanism of action of many anxiolytic drugs involves the modulation of neurotransmitter systems in the brain, particularly the GABAergic system.[2][3] The following diagram illustrates a hypothetical signaling pathway that could be targeted by an anxiolytic compound like "this compound."

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride_Channel->Hyperpolarization Cl- influx Anxiolytic_Effect Anxiolytic Effect Hyperpolarization->Anxiolytic_Effect This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation

Caption: Hypothetical signaling pathway for an anxiolytic drug.

References

Troubleshooting & Optimization

Technical Support Center: Improving Oxyfenamate Solubility for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oxyfenamate. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound in preparation for in vivo experiments. Given that this compound is a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), it is characterized by low aqueous solubility, which can present significant hurdles for achieving desired concentrations and bioavailability.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers?

A1: this compound, like other fenamates, is a lipophilic compound with poor water solubility.[1][4] Its molecular structure favors dissolution in organic solvents over aqueous media. Direct dissolution in standard buffers (e.g., phosphate-buffered saline) is often insufficient for achieving the concentrations required for in vivo studies.

Q2: What are the initial steps I should take to improve this compound solubility?

A2: Start with simple and common formulation strategies. This includes testing a range of pharmaceutically acceptable co-solvents, adjusting the pH of the vehicle, or using surfactants to aid in solubilization.[5][6] A systematic approach, starting with less complex methods, is recommended.

Q3: Can I use DMSO to dissolve this compound for my in vivo study?

A3: While Dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent for many poorly soluble compounds, its use in in vivo studies should be carefully considered due to potential toxicity. If used, the final concentration of DMSO in the administered formulation should be kept to a minimum, typically below 5%, and ideally much lower. It's crucial to run vehicle-only control groups to account for any effects of the solvent.

Q4: What are the most common strategies for formulating poorly soluble NSAIDs like this compound?

A4: Common strategies include:

  • Co-solvents: Using water-miscible organic solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycols (PEGs).[7]

  • Surfactants: Employing surfactants such as Tween® 80 or Cremophor® EL to form micelles that encapsulate the drug.[5]

  • Cyclodextrins: Using cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) to form inclusion complexes, which have an aqueous-friendly exterior.[5]

  • Lipid-based formulations: Developing self-emulsifying drug delivery systems (SEDDS) or other lipid-based carriers can significantly enhance oral bioavailability for lipophilic drugs.[8][9]

  • pH adjustment: For ionizable compounds, adjusting the pH of the vehicle can increase solubility. As an acidic drug, increasing the pH of the vehicle will favor the ionized, more soluble form.[10]

  • Particle size reduction: Techniques like micronization or nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Drug precipitates out of solution after preparation. The solution is supersaturated or the formulation is unstable.- Increase the concentration of the co-solvent or surfactant.- Prepare the formulation fresh before each experiment.- Evaluate the stability of the formulation over the expected duration of the experiment.
Inconsistent results between experimental animals. Poor bioavailability due to precipitation of the drug upon administration or variable absorption.- Consider a more robust formulation, such as a lipid-based system (e.g., SEDDS) or a nanosuspension, which can improve absorption consistency.[9][11]- Ensure the formulation is homogenous before administration.
Observed toxicity or adverse events in the vehicle control group. The concentration of the co-solvent (e.g., DMSO, ethanol) or surfactant is too high.- Reduce the concentration of the problematic excipient.- Screen for alternative, less toxic excipients.- Refer to literature for maximum tolerated concentrations of common excipients in your animal model.
Difficulty achieving the target dose concentration. The solubility limit of this compound in the chosen vehicle has been reached.- Combine solubilization techniques (e.g., co-solvent and surfactant).- Explore more advanced formulation strategies like solid dispersions or cyclodextrin (B1172386) complexation.[5]

Experimental Protocols

Protocol 1: Screening of Co-solvents for Solubility Enhancement

Objective: To determine the solubility of this compound in various pharmaceutically acceptable co-solvent systems.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials, magnetic stirrer, and stir bars

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Method:

  • Prepare stock solutions of co-solvents in PBS at various concentrations (e.g., 10%, 20%, 40% v/v).

  • Add an excess amount of this compound powder to a known volume of each co-solvent mixture.

  • Agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved drug.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC).

  • Record the solubility in mg/mL for each vehicle.

Example Data Presentation:

Vehicle Composition This compound Solubility (mg/mL)
PBS, pH 7.4< 0.1
10% EtOH in PBS0.5
20% EtOH in PBS1.2
20% PG in PBS1.5
40% PG in PBS3.8
20% PEG 400 in PBS2.1
40% PEG 400 in PBS5.2
5% DMSO in PBS4.5
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • HP-β-CD

  • Deionized water

  • Magnetic stirrer with heating capabilities

  • Freeze-dryer

Method:

  • Prepare an aqueous solution of HP-β-CD (e.g., 20% w/v).

  • Slowly add this compound powder to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 (this compound:HP-β-CD) is a common starting point.

  • Gently heat the mixture (e.g., to 40-50°C) to facilitate complexation.

  • Continue stirring for 24 hours at a constant temperature.

  • Freeze the resulting solution and then lyophilize (freeze-dry) it to obtain a solid powder of the this compound-HP-β-CD complex.

  • The solubility of this complex in aqueous media can then be determined as described in Protocol 1.

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Advanced Formulations start Start with this compound Powder sol_test Test Solubility in Aqueous Buffer (e.g., PBS) start->sol_test is_soluble Is Solubility Sufficient for In Vivo Dose? sol_test->is_soluble cosolvents Screen Co-solvents (PG, PEG 400, EtOH) is_soluble->cosolvents No surfactants Screen Surfactants (Tween 80, Cremophor) is_soluble->surfactants No ph_adjust pH Adjustment is_soluble->ph_adjust No end_node Proceed to In Vivo Study with Vehicle Control is_soluble->end_node Yes check_sol_2 Sufficient Solubility? cosolvents->check_sol_2 surfactants->check_sol_2 ph_adjust->check_sol_2 cyclodextrin Cyclodextrin Complexation check_sol_2->cyclodextrin No lipid Lipid-Based Formulations (SEDDS) check_sol_2->lipid No nanosuspension Nanosuspension check_sol_2->nanosuspension No check_sol_2->end_node Yes check_sol_3 Sufficient Solubility? cyclodextrin->check_sol_3 lipid->check_sol_3 nanosuspension->check_sol_3 check_sol_3->end_node Yes fail_node Re-evaluate Compound or Study Design check_sol_3->fail_node No G cluster_pathway Prostaglandin Synthesis Pathway cluster_effects Biological Effects Arachidonic_Acid Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever This compound This compound (NSAID) This compound->COX1 Inhibits This compound->COX2 Inhibits

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Oxyfenamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor oral bioavailability of Oxyfenamate.

Frequently Asked Questions (FAQs)

Q1: What are the main factors contributing to the poor oral bioavailability of this compound?

A1: The poor oral bioavailability of this compound is primarily attributed to its low aqueous solubility and extensive first-pass metabolism. As a highly lipophilic compound, this compound exhibits poor dissolution in the gastrointestinal fluids, which is a rate-limiting step for its absorption. Furthermore, upon absorption, it undergoes significant metabolism in the liver, reducing the amount of active drug that reaches systemic circulation.

Q2: What are the initial steps I should take to improve the oral bioavailability of this compound?

A2: A logical first step is to characterize the physicochemical properties of your this compound drug substance thoroughly. Key parameters to investigate include its aqueous solubility at different pH values, partition coefficient (Log P), and solid-state characteristics (e.g., crystallinity, polymorphism). This information will guide the selection of an appropriate formulation strategy. Concurrently, conducting in vitro dissolution studies with the pure drug can provide a baseline for comparison with enhanced formulations.

Q3: Which formulation strategies are most promising for a Biopharmaceutics Classification System (BCS) Class II compound like this compound?

A3: For BCS Class II drugs, which are characterized by low solubility and high permeability, the primary goal is to enhance the dissolution rate and/or the apparent solubility. Promising strategies include:

  • Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, leading to a faster dissolution rate.[1][2]

  • Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can prevent its crystallization and maintain it in a higher energy amorphous state, which has greater solubility.[2]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can encapsulate the drug in a lipidic carrier, which forms a fine emulsion in the GI tract, facilitating absorption.[3][4]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with lipophilic drugs like this compound, increasing their solubility in water.[1]

Troubleshooting Guides

Issue 1: Low and Variable Dissolution Profiles

Problem: You are observing slow and inconsistent dissolution of this compound from your initial tablet formulation in in-vitro dissolution tests.

Troubleshooting Workflow:

G A Low/Variable Dissolution B Characterize Drug Substance (Particle Size, Polymorphism) A->B E Amorphous Solid Dispersion A->E C Particle Size Reduction (Micronization/Nanosizing) B->C D Evaluate Wetting Agents (e.g., SLS, Polysorbate 80) B->D G Optimize Formulation C->G D->G F Assess Polymer & Drug Loading E->F F->G H Re-evaluate Dissolution G->H

Caption: Troubleshooting workflow for low dissolution.

Possible Causes and Solutions:

Potential Cause Suggested Action
Large Particle Size Reduce the particle size of the this compound active pharmaceutical ingredient (API) through micronization or nanomilling to increase the surface area available for dissolution.[1]
Poor Wettability Incorporate a surfactant or wetting agent (e.g., sodium lauryl sulfate, polysorbates) into the formulation to improve the contact between the drug particles and the dissolution medium.
Crystalline Form with Low Solubility Investigate the existence of different polymorphic forms of this compound. A metastable polymorph or an amorphous form may exhibit higher solubility. Consider preparing an amorphous solid dispersion.[2]
Inadequate Formulation Disintegration Optimize the concentration of disintegrants in your tablet formulation to ensure rapid breakdown and release of the drug.
Issue 2: High First-Pass Metabolism

Problem: Even with improved dissolution, the in vivo bioavailability of this compound remains low, suggesting significant first-pass metabolism.

Troubleshooting Workflow:

G A Low In Vivo Bioavailability (High First-Pass Metabolism) B Identify Metabolic Pathways (In Vitro Liver Microsomes) A->B C Lipid-Based Formulations (e.g., SEDDS) B->C E Prodrug Approach B->E D Lymphatic Transport Avoids First-Pass Metabolism C->D G Evaluate In Vivo D->G F Mask Metabolic Site E->F F->G

Caption: Strategies to mitigate first-pass metabolism.

Possible Causes and Solutions:

Potential Cause Suggested Action
Extensive Hepatic Metabolism Formulate a Self-Emulsifying Drug Delivery System (SEDDS): Lipid-based formulations can promote lymphatic absorption, which partially bypasses the portal circulation and first-pass metabolism in the liver.[3]
Metabolism by Specific Cytochrome P450 Enzymes Investigate Co-administration with a CYP Inhibitor: While not a long-term formulation strategy, this can help confirm the metabolic pathway in preclinical studies. Develop a Prodrug: A prodrug of this compound can be designed to be cleaved at the target site, releasing the active drug. The prodrug itself may be less susceptible to first-pass metabolism.
Gut Wall Metabolism Mucoadhesive Formulations: Formulations that adhere to the intestinal mucosa can increase the local concentration of the drug and potentially saturate gut wall enzymes, allowing more of the parent drug to be absorbed.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound

Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (B129727)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Solubilization: Dissolve 1 g of this compound and 2 g of PVP K30 in 50 mL of methanol in a round-bottom flask. Stir until a clear solution is obtained.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the methanol under reduced pressure at 40°C until a thin film is formed on the flask wall.

  • Drying: Scrape the solid material from the flask and transfer it to a vacuum oven. Dry at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried solid dispersion and pass it through a 100-mesh sieve to obtain a uniform powder.

  • Characterization: Characterize the prepared solid dispersion for its amorphous nature using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

Protocol 2: In Vitro Dissolution Testing

Objective: To compare the dissolution profile of the amorphous solid dispersion of this compound with the pure drug.

Materials:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • 900 mL of 0.1 N HCl (pH 1.2) as dissolution medium

  • This compound pure drug

  • This compound solid dispersion

  • HPLC for drug quantification

Methodology:

  • Apparatus Setup: Set up the dissolution apparatus with the paddle speed at 50 RPM and the temperature of the dissolution medium at 37 ± 0.5°C.

  • Sample Introduction: Add a quantity of pure this compound or its solid dispersion equivalent to 50 mg of this compound to each dissolution vessel.

  • Sampling: Withdraw 5 mL samples at 5, 10, 15, 30, 45, and 60 minutes. Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Analysis: Filter the samples and analyze the concentration of this compound using a validated HPLC method.

  • Data Analysis: Plot the percentage of drug dissolved against time to generate dissolution profiles.

Data Presentation

Table 1: Solubility of this compound in Different Media

Medium Solubility (µg/mL)
Purified Water< 1.0
0.1 N HCl (pH 1.2)1.5 ± 0.2
Phosphate Buffer (pH 6.8)0.8 ± 0.1
Phosphate Buffer (pH 6.8) with 1% Tween 8025.4 ± 2.1

Table 2: Pharmacokinetic Parameters of Different this compound Formulations in Rats (Hypothetical Data)

Formulation Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension (Control)50 ± 124.0 ± 1.1250 ± 65100
Micronized Suspension95 ± 202.5 ± 0.8550 ± 110220
Amorphous Solid Dispersion250 ± 451.0 ± 0.31200 ± 210480
Self-Emulsifying Drug Delivery System (SEDDS)310 ± 550.8 ± 0.21850 ± 300740

References

Technical Support Center: Troubleshooting Fenamate Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Oxyfenamate" is an alternative name for Hydroxyphenamate, a carbamate-class drug. However, based on the context of experimental troubleshooting for research and development, it is likely that information on the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) is desired. This guide will focus on the general challenges encountered with fenamate compounds, using Mefenamic Acid as a primary example due to the wealth of available data. The principles and troubleshooting steps provided are broadly applicable to other fenamates like tolfenamic acid and flufenamic acid.[1][2][3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Why is my this compound/fenamate compound precipitating out of solution?

Answer: Precipitation is a common issue with fenamates, which are often poorly soluble in aqueous solutions.[5][6] Several factors can cause your compound to fall out of solution:

  • Solvent Choice: Fenamates are weak organic acids and generally exhibit poor solubility in water but are more soluble in organic solvents.[5][6][7] Mefenamic acid, for instance, is practically insoluble in water but slightly soluble in ethanol (B145695) and methanol, and more soluble in dipolar aprotic solvents like N,N-dimethylformamide (DMF) and acetone (B3395972).[5][7][8]

  • pH of the Solution: As a weak acid (pKa of Mefenamic Acid is ~4.2), the solubility of fenamates is highly pH-dependent.[7] In acidic or neutral aqueous media, the compound will be in its less soluble, non-ionized form. Increasing the pH above the pKa will deprotonate the carboxylic acid group, forming a more soluble salt. Mefenamic acid dissolves in dilute solutions of alkali hydroxides.[5]

  • Temperature: Solubility is temperature-dependent. A solution prepared at a higher temperature may precipitate upon cooling to room temperature if it becomes supersaturated.

  • Concentration: The concentration of the compound may simply be too high for the chosen solvent system, exceeding its solubility limit.

Troubleshooting Steps:

  • Select an appropriate solvent: For stock solutions, consider using a dipolar aprotic solvent like DMF, DMA, or acetone where solubility is higher.[8][9] For aqueous experimental media, prepare a concentrated stock in an organic solvent and then dilute it into your aqueous buffer.

  • Adjust the pH: For aqueous solutions, increasing the pH to above 6.0 can significantly improve the solubility of fenamates by converting them to their salt form.[6]

  • Use Co-solvents: Employing a mixture of solvents (co-solvency) can enhance solubility. For example, using a combination of an organic solvent and an aqueous buffer.

  • Gentle Warming: Heating the solution can help dissolve the compound, but be cautious of potential degradation at elevated temperatures.[10] Always check for precipitation after the solution returns to ambient temperature.

  • Sonication: Using an ultrasonic bath can help break up solid particles and facilitate dissolution.

My this compound/fenamate solution has changed color. What does this indicate?

Answer: A color change, typically to a yellowish or brownish hue, often suggests chemical degradation. The fenamate structure is susceptible to oxidative and photolytic degradation.

  • Oxidative Degradation: Mefenamic acid has been shown to be susceptible to degradation under oxidative stress, such as in the presence of hydrogen peroxide.[11][12] This can lead to the formation of colored degradation products.

  • Photodegradation: Exposure to light, particularly UV light, can cause degradation.[13][14] Studies on mefenamic acid show that it undergoes photodegradation, which can be a significant factor in solution instability.[13][14]

  • Interaction with Excipients: Incompatibility with other components in the solution (e.g., buffers, salts, other active ingredients) could catalyze a degradation reaction.[15]

Troubleshooting Steps:

  • Protect from Light: Prepare and store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.

  • Use Freshly Prepared Solutions: Whenever possible, use solutions on the same day they are prepared to minimize degradation over time.

  • Degas Solvents: If oxidative degradation is suspected, using solvents that have been degassed (e.g., by sparging with nitrogen or argon) can help.

  • Check for Contaminants: Ensure all glassware is scrupulously clean and that solvents are of high purity to avoid contaminants that could initiate degradation.

  • Perform Compatibility Studies: If the solution contains multiple components, investigate their compatibility with the fenamate compound.[15][16]

I'm seeing inconsistent results in my experiments. Could solution instability be the cause?

Answer: Yes, inconsistent experimental results are a classic sign of an unstable compound solution. If the concentration of the active compound is changing over the course of an experiment due to degradation or precipitation, it will directly impact the reliability and reproducibility of your data.

  • Precipitation: If the compound precipitates, the actual concentration in solution will be lower than intended, leading to reduced efficacy in bioassays.

  • Degradation: The formation of degradation products means there is less of the active parent compound available. Furthermore, these degradation products could potentially have their own biological activity or interfere with the assay, leading to unpredictable results.[13]

Troubleshooting Steps:

  • Verify Solution Concentration: Before and during long experiments, it may be necessary to verify the concentration of your fenamate solution using an analytical method like HPLC-UV.[17]

  • Assess Stability Under Experimental Conditions: Perform a stability study by incubating your prepared solution under the exact conditions of your experiment (temperature, lighting, duration) and measure the compound's concentration at different time points.

  • Prepare Fresh for Each Experiment: To ensure consistency, the best practice is often to prepare a fresh solution immediately before each experiment.

  • Review Preparation Protocol: Double-check all steps of your solution preparation protocol, including weighing, dilutions, and solvent additions, to rule out simple human error.

Quantitative Data

The solubility of fenamates is highly dependent on the solvent and temperature. Below are tabulated solubility data for Mefenamic Acid in various solvents.

Table 1: Solubility of Mefenamic Acid in Organic Solvents at 298 K (25 °C) [8][9]

Solvent ClassSolventMole Fraction Solubility (x10³)
Dipolar Aprotic N,N-Dimethylacetamide (DMA)39.45
N,N-Dimethylformamide (DMF)32.78
Propanone (Acetone)6.55
Ethyl Acetate (EA)3.90
Polar Protic Propan-2-ol (IPA)2.15
Ethanol1.90
Apolar Aprotic Hexane0.01
Heptane0.01
Cyclohexane0.01

Table 2: Solubility of Mefenamic Acid in Different Aqueous Media at 37 °C [6]

MediumApproximate Solubility (mg/mL)
Water ~0.004
FaSSIF (Fasted State Simulated Intestinal Fluid) ~0.06
PPRC Medium (Phosphate Buffer pH 7.4) ~0.5
USP Medium (Phosphate Buffer pH 7.5) ~2.0

Detailed Experimental Protocols

Protocol 1: Preparation of a Mefenamic Acid Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Mefenamic Acid in DMSO.

Materials:

  • Mefenamic Acid (M.W. 241.29 g/mol )

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Calibrated analytical balance

  • Spatula and weigh boat

  • Volumetric flask (e.g., 10 mL, Class A)

  • Pipettes

  • Vortex mixer and/or sonicator

  • Amber storage vials

Procedure:

  • Calculate Mass: To prepare 10 mL of a 10 mM solution, calculate the required mass of Mefenamic Acid: Mass = 10 mmol/L * 0.010 L * 241.29 g/mol = 0.0241 g = 24.1 mg

  • Weigh Compound: Accurately weigh approximately 24.1 mg of Mefenamic Acid using an analytical balance and transfer it into the 10 mL volumetric flask.

  • Add Solvent: Add approximately 7-8 mL of DMSO to the volumetric flask.

  • Dissolve: Cap the flask and vortex thoroughly. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure the compound is fully dissolved.

  • Bring to Volume: Once fully dissolved, carefully add DMSO to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Mix and Store: Cap the flask and invert it several times to ensure the solution is homogeneous. Transfer the stock solution to an amber vial for storage. For short-term storage, 2-8°C is recommended; for long-term storage, aliquot and store at -20°C or -80°C.[7] Protect from light at all times.

Protocol 2: Stability Assessment by RP-HPLC

This protocol provides a general method to assess the stability of a Mefenamic Acid solution over time.

Materials:

  • Prepared Mefenamic Acid solution (from Protocol 1)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile, a buffer solution (e.g., 50 mM ammonium (B1175870) phosphate, pH 5.0), and tetrahydrofuran (B95107) (23:20:7). Note: Mobile phase composition may require optimization.[17]

  • Incubator or water bath set to the desired experimental temperature.

Procedure:

  • Initial Sample (T=0): Immediately after preparing the Mefenamic Acid solution, dilute an aliquot to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) using the mobile phase.[17] Inject this sample into the HPLC system and record the chromatogram. The area of the Mefenamic Acid peak at T=0 serves as the 100% reference.

  • Incubate Solution: Place the stock solution under the desired test conditions (e.g., protected from light at 37°C).

  • Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from the stock solution.

  • Prepare and Inject: Dilute the aliquot to the same concentration as the T=0 sample using the mobile phase and inject it into the HPLC system.

  • Data Analysis:

    • Record the peak area of the Mefenamic Acid peak at each time point.

    • Calculate the percentage of Mefenamic Acid remaining relative to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Observe the chromatogram for the appearance of new peaks, which would indicate the formation of degradation products.[11][12]

Visualizations

Troubleshooting_Workflow start Instability Observed (Precipitation, Color Change, Inconsistent Data) check_prep Review Solution Preparation Protocol start->check_prep is_precip Is Precipitation the Main Issue? check_prep->is_precip Protocol OK is_degrad Is Degradation (e.g., Color Change) the Issue? is_precip->is_degrad No precip_causes Potential Causes: - Incorrect Solvent - pH Too Low - Concentration Too High - Temperature Drop is_precip->precip_causes Yes degrad_causes Potential Causes: - Light Exposure (Photolysis) - Oxidation - Excipient Incompatibility is_degrad->degrad_causes Yes precip_actions Troubleshooting Actions: 1. Change/add co-solvent (e.g., DMSO) 2. Increase pH > 6.0 3. Lower concentration 4. Use sonication/gentle heat precip_causes->precip_actions re_evaluate Re-evaluate and Test Stability via HPLC precip_actions->re_evaluate degrad_actions Troubleshooting Actions: 1. Protect from light (amber vials) 2. Use fresh/degassed solvents 3. Prepare solution fresh 4. Check excipient compatibility degrad_causes->degrad_actions degrad_actions->re_evaluate success Stable Solution Achieved re_evaluate->success

Caption: Troubleshooting workflow for fenamate solution instability.

Degradation_Pathway cluster_main Hypothetical Degradation of a Fenamate Fenamate Fenamate Compound (e.g., Mefenamic Acid) Hydroxylated Hydroxylated Product Fenamate->Hydroxylated Hydroxylation Ketonized Ketonized Product Fenamate->Ketonized Ketonization Dehydrogenated Dehydrogenated Product Fenamate->Dehydrogenated Dehydrogenation Other Other Products Hydroxylated->Other Ketonized->Other Dehydrogenated->Other UV UV Light (Photolysis) UV->Fenamate Oxidant Oxidizing Agent (e.g., •OH, H₂O₂) Oxidant->Fenamate

Caption: Potential degradation pathways for fenamate compounds.[13]

Experimental_Workflow start Start: Stability Assessment weigh 1. Accurately Weigh Fenamate Compound start->weigh dissolve 2. Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve stock 3. Prepare Concentrated Stock Solution dissolve->stock dilute 4. Dilute Aliquot for Analysis (T=0) stock->dilute incubate 6. Incubate Stock Solution Under Test Conditions stock->incubate hplc_t0 5. Analyze by HPLC (Establish Baseline) dilute->hplc_t0 analyze 9. Compare Peak Areas to T=0 Sample hplc_t0->analyze sample 7. Sample at Time Points (T=x) incubate->sample hplc_tx 8. Dilute and Analyze by HPLC sample->hplc_tx hplc_tx->analyze end End: Determine % Degradation analyze->end

Caption: Experimental workflow for solution stability testing.

References

Technical Support Center: Optimizing Drug Dosage for Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on a compound specifically named "Oxyfenamate" is limited in the available scientific literature. The following guide focuses on Oxycodone , a widely researched opioid with significant effects on behavior, and also briefly discusses the fenamate class of drugs, which are non-steroidal anti-inflammatory drugs (NSAIDs). This information is provided on the assumption that "this compound" may have been a typographical error or a reference to one of these substances.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dosage for Oxycodone in rodent behavioral studies?

A1: The dosage of Oxycodone can vary significantly depending on the specific behavioral paradigm and the research question. For anxiety-related behaviors in rats, studies have used doses ranging from 0.178 mg/kg to 1 mg/kg.[1] It is crucial to conduct a dose-response study to determine the optimal dose for your specific experimental conditions.

Q2: What is the primary mechanism of action for Oxycodone?

A2: Oxycodone is a semi-synthetic opioid that primarily acts as an agonist at opioid receptors in the central nervous system.[2][3] Its analgesic and behavioral effects are mediated through these receptors.

Q3: What is the mechanism of action for fenamate drugs?

A3: Fenamates, such as Ufenamate and Etofenamate, are non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which reduces the production of prostaglandins, key mediators of inflammation and pain.[4][5]

Q4: What are the common routes of administration for Oxycodone in rodents?

A4: Common routes of administration in rodents include subcutaneous (SC), intraperitoneal (IP), and intravenous (IV) injections.[6][7][8] The choice of administration route will affect the pharmacokinetics of the drug.

Q5: How is Oxycodone metabolized and excreted?

A5: Oxycodone is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6.[9][10][11] The metabolites are then primarily excreted in the urine.[2][12]

Troubleshooting Guides

Issue: High variability in behavioral responses between animals.
  • Possible Cause 1: Inconsistent Drug Administration.

    • Solution: Ensure that the injection technique (e.g., IP, SC) is consistent across all animals. For IP injections, ensure the needle is inserted into the lower left abdominal quadrant to avoid puncturing organs.[8] For SC injections, tent the skin on the back and inject into the space between the skin and underlying muscle.[8]

  • Possible Cause 2: Animal Stress.

    • Solution: Allow for a sufficient acclimation period (at least 48-72 hours) for newly arrived animals before starting any experimental procedures.[8][13] Minimize handling stress, as this can impact behavioral outcomes.

  • Possible Cause 3: Genetic Variability.

    • Solution: Use a genetically homogeneous strain of animals if possible. Be aware that different strains of mice and rats can exhibit different behavioral responses to the same compound.

Issue: Animals show signs of excessive sedation or distress.
  • Possible Cause 1: Dose is too high.

    • Solution: Reduce the dosage. It is recommended to perform a dose-response study to identify a dose that produces the desired behavioral effect without causing excessive sedation or distress.

  • Possible Cause 2: Drug interaction.

    • Solution: Review all other substances the animals may have been exposed to, including other medications or experimental compounds, as they could interact with Oxycodone.[14][15][16] For example, benzodiazepines can potentiate the respiratory-depressive effects of opioids.[17]

  • Possible Cause 3: Pain or illness.

    • Solution: Ensure that the animals are healthy and free from pain, as this can affect their response to the drug and their behavior in the experimental paradigm.[18]

Data Presentation

Table 1: Oxycodone Dosage for Anxiety-Like Behavior in Rats

Dosage Range (mg/kg)Route of AdministrationBehavioral TestObserved EffectReference
0.178 - 1Not specifiedElevated Plus-MazeDecrease in anxiety-like behavior[1]

Table 2: Pharmacokinetic Parameters of Oxycodone

ParameterValueNotesReference
Bioavailability (Oral)60-70%[3]
Time to Peak Plasma Concentration (Oral, Immediate Release)~1-2 hoursCan be delayed by food.[19]
Primary MetabolismHepatic (CYP3A4, CYP2D6)[9][10][11]
Primary ExcretionUrineApproximately 72% of a dose is excreted in the urine.[2]

Experimental Protocols

Protocol: Assessing Anxiolytic Effects of Oxycodone using the Elevated Plus-Maze (EPM)

This protocol is a general guideline and should be adapted to specific research needs and institutional guidelines.

  • Animal Acclimation: House male rats in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. Provide food and water ad libitum.

  • Drug Preparation: Dissolve Oxycodone in a sterile saline solution to the desired concentrations (e.g., 0.178, 0.32, 0.56, and 1 mg/kg). The vehicle control group will receive saline only.

  • Drug Administration: Administer the prepared Oxycodone solution or saline via the chosen route (e.g., subcutaneous injection) 30 minutes before the behavioral test.

  • Elevated Plus-Maze Test:

    • The EPM apparatus consists of four arms (two open, two closed) elevated above the floor.

    • Place the rat in the center of the maze, facing an open arm.

    • Allow the rat to explore the maze for a set period (e.g., 5 minutes).

    • Record the number of entries into and the time spent in the open and closed arms using a video tracking system.[20]

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • An increase in these parameters is indicative of a decrease in anxiety-like behavior.[1][21]

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

  • (Optional) Locomotor Activity Assessment: Immediately following the EPM test, place the animal in an open field arena to assess general locomotor activity.[1] This helps to rule out the possibility that changes in EPM behavior are due to sedation or hyperactivity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimation Animal Acclimation drug_prep Drug Preparation administration Drug Administration drug_prep->administration behavioral_test Behavioral Testing (e.g., EPM) administration->behavioral_test data_collection Data Collection behavioral_test->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis interpretation Interpretation stat_analysis->interpretation

Caption: Experimental workflow for a typical behavioral study.

opioid_signaling cluster_membrane Cell Membrane opioid_receptor Opioid Receptor (GPCR) g_protein G-Protein Activation opioid_receptor->g_protein Activates oxycodone Oxycodone oxycodone->opioid_receptor Binds to adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channels Ion Channel Modulation g_protein->ion_channels camp ↓ cAMP adenylyl_cyclase->camp cellular_response Altered Neuronal Excitability camp->cellular_response ion_channels->cellular_response

Caption: Simplified opioid receptor signaling pathway.

References

Technical Support Center: Mitigating Off-Target Effects of Fenamate Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Focus on Meclofenamic Acid as a Representative Agent

Disclaimer: Information on the specific off-target effects and cell culture troubleshooting for "Oxyfenamate" is limited in publicly available scientific literature. This guide will focus on a structurally and functionally related compound, Meclofenamic Acid , a well-researched non-steroidal anti-inflammatory drug (NSAID) of the fenamate class. The principles and methodologies outlined here are broadly applicable to other fenamates and small molecule inhibitors used in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Meclofenamic Acid?

Meclofenamic acid's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2][3][4] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2][4][5] By blocking COX enzymes, meclofenamic acid reduces prostaglandin (B15479496) production, thereby exerting its anti-inflammatory effects.[2][4][5]

Q2: What are the known or potential off-target effects of Meclofenamic Acid in cell culture?

Beyond its intended COX inhibition, Meclofenamic Acid has been reported to have several off-target effects that can influence experimental outcomes:

  • Inhibition of 5-Lipoxygenase (5-LOX): It can inhibit the 5-LOX enzyme, which is involved in the synthesis of leukotrienes, another class of inflammatory mediators.[1][2]

  • Fat Mass and Obesity-Associated (FTO) Protein Inhibition: Meclofenamic acid is a highly selective inhibitor of the FTO enzyme, which is an mRNA N6-methyladenosine (m6A) demethylase.[6][7] This can lead to broad changes in gene expression.

  • Gap Junction Blockade: It acts as a non-selective blocker of gap junctions, which can interfere with intercellular communication.[6][7]

  • Ion Channel Modulation: It has been shown to inhibit potassium channels like hKv2.1 and hKv1.1.[6]

  • Antiproliferative Effects: Meclofenamic acid can inhibit cell proliferation in various cell lines, an effect that may be independent of its anti-inflammatory activity.[8][9][10]

Q3: I am observing unexpected cytotoxicity in my cell culture experiments with Meclofenamic Acid. What could be the cause?

Unexpected cytotoxicity can arise from several factors:

  • High Concentrations: Using concentrations significantly above the IC50 for the intended target can lead to exaggerated off-target effects and general cellular stress.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your specific cell line (typically <0.5%). Always include a solvent-only control.

  • Compound Instability: The compound may degrade in the cell culture medium over time, potentially forming toxic byproducts.

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical treatments.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Inconsistent or non-reproducible results - Compound degradation in media- Cell passage number and confluency variations- Incomplete solubilization of the compound- Perform a stability assay of the compound in your specific cell culture medium.- Standardize cell seeding density and passage number for all experiments.- Ensure complete dissolution of the stock solution before diluting into the medium.
Observed phenotype does not match expected on-target effect - Dominant off-target effects at the concentration used- The intended target is not expressed or is non-functional in your cell model- Perform a dose-response experiment to find the minimal effective concentration.- Use a structurally unrelated inhibitor for the same target to see if the phenotype is consistent.- Confirm target expression and activity in your cell line via Western Blot, qPCR, or a functional assay.
High background in downstream assays (e.g., Western Blot, ELISA) - Non-specific binding of the compound- Cell stress or death leading to non-specific signaling- Reduce the concentration of the compound.- Optimize blocking steps and antibody concentrations in your assays.- Perform a cell viability assay (e.g., MTT, Trypan Blue) to ensure the compound concentration is not causing widespread cell death.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration (Dose-Response Curve)

Objective: To identify the lowest effective concentration of Meclofenamic Acid that elicits the desired on-target effect while minimizing cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of Meclofenamic Acid in your cell culture medium. A common starting range is from 100 µM down to 0.1 µM. Include a vehicle-only control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Meclofenamic Acid.

  • Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Assay:

    • On-target effect: Measure a specific biomarker of your target's activity (e.g., prostaglandin E2 levels for COX-2 inhibition using an ELISA kit).

    • Cytotoxicity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®).

  • Data Analysis: Plot the on-target effect and cell viability against the compound concentration to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration). The optimal concentration will be at or slightly above the EC50 and well below the CC50.

Protocol 2: Validating On-Target Engagement using Western Blot

Objective: To confirm that Meclofenamic Acid is engaging its intended target by observing changes in downstream signaling pathways.

Methodology:

  • Cell Treatment: Treat cells with the optimal concentration of Meclofenamic Acid (determined in Protocol 1) for a suitable duration. Include an untreated and a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody against a downstream marker of COX activity (e.g., phosphorylated form of a signaling protein in the prostaglandin pathway) and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the protein of interest to the loading control. A significant change in the downstream marker in the treated cells compared to the controls indicates on-target engagement.

Data Presentation

Table 1: Potency of Meclofenamic Acid on On-Target and Off-Target Proteins

TargetAssay TypeIC50 / KiReference
Cyclooxygenase-1 (COX-1)Enzyme Inhibition Assay~10 µM[11]
Cyclooxygenase-2 (COX-2)Enzyme Inhibition Assay~1 µM[11]
Fat Mass and Obesity-Associated (FTO) ProteinEnzyme Inhibition Assay~7.6 µM[6]
hKv2.1 Potassium ChannelElectrophysiology56.0 µM[6]
hKv1.1 Potassium ChannelElectrophysiology155.9 µM[6]

Note: IC50 values can vary depending on the specific assay conditions and cell type used.

Visualizations

on_target_pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Meclofenamic_Acid Meclofenamic Acid Meclofenamic_Acid->COX1_2 Inhibition

Caption: On-target signaling pathway of Meclofenamic Acid.

off_target_pathways cluster_0 Off-Target Effects 5_LOX 5-Lipoxygenase FTO FTO Protein Gap_Junctions Gap Junctions K_Channels K+ Channels Meclofenamic_Acid Meclofenamic Acid Meclofenamic_Acid->5_LOX Inhibition Meclofenamic_Acid->FTO Inhibition Meclofenamic_Acid->Gap_Junctions Blockade Meclofenamic_Acid->K_Channels Inhibition

Caption: Known off-target interactions of Meclofenamic Acid.

troubleshooting_workflow Start Unexpected Experimental Outcome Check_Concentration Is the concentration optimized? Start->Check_Concentration Perform_Dose_Response Perform Dose-Response (Protocol 1) Check_Concentration->Perform_Dose_Response No Check_Viability Is cell viability affected? Check_Concentration->Check_Viability Yes Perform_Dose_Response->Check_Viability Viability_Assay Perform Cell Viability Assay Check_Viability->Viability_Assay Yes Validate_Target Is the on-target effect confirmed? Check_Viability->Validate_Target No Viability_Assay->Validate_Target Western_Blot Validate On-Target Engagement (Protocol 2) Validate_Target->Western_Blot No Orthogonal_Validation Use Orthogonal Validation Methods Validate_Target->Orthogonal_Validation Yes Consider_Off_Target Consider Off-Target Effects Western_Blot->Consider_Off_Target Consider_Off_Target->Orthogonal_Validation End Refined Experiment Orthogonal_Validation->End

Caption: Troubleshooting workflow for unexpected results.

References

Technical Support Center: Troubleshooting Matrix Effects in Oxyfenamate Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the bioanalytical analysis of Oxyfenamate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of this compound analysis, components from biological samples like plasma, urine, or tissue homogenates can either suppress or enhance the ionization of this compound in the mass spectrometer's ion source.[1][2] This interference can lead to inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility of your assay.[1][3] The primary cause of matrix effects is often ion suppression, where endogenous materials from the biological sample compete with the analyte for ionization.[3][4]

Q2: I'm observing low and inconsistent signal intensity for this compound in my plasma samples. Could this be due to matrix effects?

A2: Yes, low and inconsistent signal intensity for this compound are classic indicators of matrix effects, specifically ion suppression.[5] Co-eluting endogenous components from the plasma matrix, such as phospholipids, salts, and proteins, can interfere with the ionization of this compound, leading to a suppressed and variable signal.[2][4][6] This can significantly compromise the accuracy, precision, and overall sensitivity of your bioanalytical method.[1]

Q3: How can I definitively confirm that matrix effects are the cause of the issues in my this compound assay?

A3: Two primary experimental methods can be used to identify and quantify matrix effects:

  • Post-Extraction Spike Experiment: This quantitative method involves comparing the peak area of this compound in a neat solution (analyte in a clean solvent) to the peak area of this compound spiked into an extracted blank matrix sample.[5] A significant difference between these two measurements indicates the presence of ion suppression or enhancement.[5]

  • Post-Column Infusion Experiment: This is a qualitative method used to identify the regions in the chromatogram where matrix effects occur.[4][7] It involves infusing a constant flow of this compound solution into the mass spectrometer while injecting an extracted blank matrix sample onto the LC column.[4][5] Any dips or enhancements in the baseline signal will indicate the retention times at which interfering matrix components are eluting.[5]

Q4: What are the initial and most effective steps to mitigate matrix effects in my this compound analysis?

A4: The most effective initial step is to optimize your sample preparation procedure to remove as many interfering matrix components as possible before LC-MS/MS analysis. The choice of technique will depend on the specific matrix and the properties of this compound. Common and effective strategies include:

  • Solid-Phase Extraction (SPE): Often considered a superior option to protein precipitation as it can provide a much cleaner sample extract.[4][8]

  • Liquid-Liquid Extraction (LLE): Can also offer a cleaner extract than protein precipitation by partitioning this compound into an immiscible solvent.[8]

  • Protein Precipitation (PPT): While rapid and simple, it is often the least effective method for removing all interfering substances, particularly phospholipids.[9][10]

Q5: Can modifications to my chromatographic method help reduce matrix effects?

A5: Absolutely. Optimizing the chromatographic separation is a critical step in mitigating matrix effects.[7] The goal is to chromatographically separate this compound from the co-eluting matrix components that are causing ion suppression or enhancement.[5] This can be achieved by:

  • Changing the analytical column: Selecting a column with a different chemistry can alter the retention of both this compound and interfering components.

  • Modifying the mobile phase composition: Adjusting the organic solvent, aqueous phase, and additives (e.g., using volatile buffers like ammonium (B1175870) acetate) can improve separation.[3]

  • Adjusting the gradient profile: A shallower gradient can increase the resolution between this compound and interfering peaks.

Troubleshooting Guide

This guide provides specific issues, potential causes, and recommended solutions for matrix effects encountered during this compound bioanalysis.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Inefficient extraction of this compound from the biological matrix.Optimize the sample preparation method. Consider switching from Protein Precipitation to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner and more efficient extraction.[4][8]
High Variability in Results Inconsistent matrix effects across different samples or batches.[11]Implement a more robust sample cleanup procedure like SPE. Ensure the use of a suitable internal standard that co-elutes and experiences similar matrix effects as this compound.[7][12]
Poor Peak Shape Co-elution of interfering matrix components with the analyte peak.Optimize the chromatographic method. Experiment with different columns, mobile phases, and gradient profiles to improve the separation of this compound from matrix interferences.[5]
Ion Suppression/Enhancement Presence of residual matrix components (e.g., phospholipids, salts) in the final extract.[4][6]Improve the sample cleanup procedure. Techniques like SPE are generally more effective at removing a wider range of interferences than PPT.[4] Consider phospholipid removal strategies if they are suspected interferences.
Inconsistent Internal Standard Performance The internal standard does not adequately track the matrix effects experienced by this compound.Use a stable isotope-labeled (SIL) internal standard for this compound if available, as it is the most effective for compensating for matrix effects.[12] If a SIL-IS is not available, select an analog that closely mimics the chemical and physical properties of this compound.

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and its internal standard (IS) into the final reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike this compound and IS into the final, dried, and reconstituted extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike this compound and IS into the blank biological matrix before the extraction process.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate the Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[2]

    • Recovery (%) = (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B) * 100

  • Evaluate the Results: The coefficient of variation (CV%) of the IS-normalized matrix factor across the different lots of the matrix should be within acceptable limits as per regulatory guidelines.

Protocol: Qualitative Assessment of Matrix Effects (Post-Column Infusion)
  • Setup:

    • Prepare a solution of this compound at a concentration that gives a stable and observable signal.

    • Infuse this solution at a constant flow rate into the LC eluent stream after the analytical column but before the mass spectrometer ion source, using a T-fitting.

  • Analysis:

    • While infusing the this compound solution, inject an extracted blank matrix sample onto the LC column and run your chromatographic method.

  • Data Interpretation:

    • Monitor the signal of the infused this compound.

    • A steady baseline indicates no matrix effects.

    • A dip in the baseline indicates a region of ion suppression.

    • A rise in the baseline indicates a region of ion enhancement.

    • Compare the retention times of these disturbances with the retention time of this compound to determine if co-eluting matrix components are affecting its ionization.

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Matrix Effect Evaluation BioSample Biological Sample (Plasma, Urine, etc.) PPT Protein Precipitation (e.g., Acetonitrile) BioSample->PPT LLE Liquid-Liquid Extraction (e.g., MTBE) BioSample->LLE SPE Solid-Phase Extraction BioSample->SPE Extract Final Extract PPT->Extract LLE->Extract SPE->Extract LC LC Separation Extract->LC Injection MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Suppression Ion Suppression Data->Suppression Enhancement Ion Enhancement Data->Enhancement Result Inaccurate Result Suppression->Result Enhancement->Result

Caption: Workflow for identifying and evaluating matrix effects.

Start Problem: Inaccurate this compound Quantification CheckMatrix Perform Post-Extraction Spike Experiment Start->CheckMatrix MatrixEffect Matrix Effect Confirmed? CheckMatrix->MatrixEffect OptimizePrep Optimize Sample Preparation (LLE or SPE) MatrixEffect->OptimizePrep Yes NoMatrix No Significant Matrix Effect Investigate Other Causes MatrixEffect->NoMatrix No OptimizeLC Optimize LC Method OptimizePrep->OptimizeLC UseSIL Use Stable Isotope-Labeled Internal Standard OptimizeLC->UseSIL Revalidate Re-evaluate Matrix Effects UseSIL->Revalidate End Solution: Accurate & Precise Assay Revalidate->End

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: Enhancing Oxyfenamate Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical support for the synthesis of Oxyfenamate (2-butoxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate). It includes detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and data to enhance reaction yields and purity.

Troubleshooting Guide

This section addresses common issues encountered during this compound synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Catalyst inefficiency: Degraded or insufficient amount of acid catalyst (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP). 3. Water contamination: Presence of water in reactants or solvent can hydrolyze the ester product or deactivate reagents. 4. Poor quality starting materials: Niflumic acid or 2-butoxyethanol (B58217) may be impure.1. Reaction Monitoring & Optimization: Monitor reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or extending the reaction time. 2. Catalyst Management: Use fresh, anhydrous catalyst. For Fischer esterification, ensure a catalytic amount of concentrated sulfuric acid is used. For Steglich esterification, use at least stoichiometric amounts of DCC and a catalytic amount of DMAP. 3. Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and ensure reactants are free of moisture. Consider using a Dean-Stark apparatus to remove water azeotropically during Fischer esterification. 4. Purity Check: Verify the purity of starting materials using techniques like NMR or melting point analysis.
Presence of Unreacted Niflumic Acid 1. Insufficient 2-butoxyethanol: The molar ratio of alcohol to acid may be too low. 2. Reversible reaction equilibrium: The equilibrium of the Fischer esterification may favor the reactants.1. Adjust Stoichiometry: Use an excess of 2-butoxyethanol to drive the reaction towards the product side. 2. Shift Equilibrium: As mentioned, use a Dean-Stark trap to remove water and shift the equilibrium towards the ester product.
Formation of Side Products (e.g., N-acylurea from DCC) 1. Suboptimal reaction conditions for Steglich esterification: Incorrect temperature or solvent. 2. Slow reaction rate: A slow esterification reaction can allow for the rearrangement of the O-acylisourea intermediate to the more stable N-acylurea.1. Temperature Control: Maintain the reaction temperature, especially during the addition of DCC, to minimize side reactions. 2. Catalyst Optimization: Ensure an adequate amount of DMAP is used to facilitate the nucleophilic attack of the alcohol.
Difficulty in Product Isolation and Purification 1. Emulsion formation during workup: Presence of unreacted starting materials or byproducts can lead to emulsions during aqueous extraction. 2. Co-elution of impurities during chromatography: Impurities with similar polarity to the product can be difficult to separate.1. Workup Modification: Use brine washes to break emulsions. Adjust the pH of the aqueous layer to ensure complete separation of acidic or basic impurities. 2. Chromatography Optimization: Use a different solvent system for column chromatography or consider recrystallization as an alternative or additional purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Fischer esterification of niflumic acid with 2-butoxyethanol, using a strong acid catalyst like sulfuric acid. Alternative methods that can offer milder reaction conditions include the Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), or a two-step process involving the conversion of niflumic acid to its acid chloride followed by reaction with 2-butoxyethanol.

Q2: How can I increase the yield of the Fischer esterification?

A2: To increase the yield, you can use a large excess of 2-butoxyethanol and remove the water formed during the reaction using a Dean-Stark apparatus. Ensuring all reagents and solvents are anhydrous is also critical.

Q3: What are the typical yields for this compound synthesis?

A3: While specific yields for this compound are not widely published, analogous esterification reactions of similar aromatic carboxylic acids report yields ranging from 60% to over 90%, depending on the method and optimization of reaction conditions. For instance, transesterification processes for similar butoxyethyl esters have reported yields of up to 96%.

Q4: How do I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate the starting material (niflumic acid) from the product (this compound). The disappearance of the niflumic acid spot and the appearance of a new, less polar product spot indicate reaction progression.

Q5: What is the role of DMAP in the Steglich esterification?

A5: In the Steglich esterification, 4-dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It reacts with the O-acylisourea intermediate (formed from the reaction of the carboxylic acid and DCC) to form a highly reactive N-acylpyridinium species, which is then readily attacked by the alcohol (2-butoxyethanol) to form the ester.

Experimental Protocols

Protocol 1: Fischer Esterification of Niflumic Acid

Materials:

  • Niflumic Acid

  • 2-Butoxyethanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (B28343) (anhydrous)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Solvents for column chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve niflumic acid in a minimal amount of anhydrous toluene.

  • Add a 3 to 5-fold molar excess of anhydrous 2-butoxyethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.

  • Monitor the reaction progress by TLC. The reaction is typically complete when no more water is collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: Steglich Esterification of Niflumic Acid

Materials:

  • Niflumic Acid

  • 2-Butoxyethanol (anhydrous)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • 0.5 N Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve niflumic acid in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add 1.2 equivalents of 2-butoxyethanol and a catalytic amount of DMAP (0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 1.1 equivalents of DCC in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 0.5 N HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude ester by column chromatography.

Data Presentation

Table 1: Comparison of Esterification Methods for Aromatic Acids

Method Catalyst/Reagent Typical Reaction Temperature Typical Yield Range Key Advantages Key Disadvantages
Fischer Esterification Strong Acid (e.g., H₂SO₄)Reflux60-80%Inexpensive reagents, simple setup.Harsh conditions, reversible, may not be suitable for sensitive substrates.
Steglich Esterification DCC, DMAP0 °C to Room Temperature70-95%Mild conditions, high yield.DCC can cause allergies, formation of DCU byproduct.
Acid Chloride Formation Thionyl Chloride (SOCl₂), then AlcoholRoom Temperature to Reflux80-95%High yield, irreversible.Two-step process, SOCl₂ is corrosive and moisture-sensitive.
Transesterification Acid or Base CatalystHigh Temperature85-96%Can be efficient for certain substrates.Requires an existing ester, equilibrium-driven.

Visualizations

Synthesis_Pathway cluster_fischer Fischer Esterification cluster_acid_chloride Acid Chloride Pathway Niflumic_Acid Niflumic Acid This compound This compound Niflumic_Acid->this compound H₂SO₄ (cat.) Toluene, Reflux Niflumic_Acid->this compound DCC, DMAP DCM, 0°C to RT Acid_Chloride Niflumoyl Chloride Niflumic_Acid->Acid_Chloride SOCl₂ or (COCl)₂ Butoxyethanol 2-Butoxyethanol Butoxyethanol->this compound Butoxyethanol->this compound Acid_Chloride->this compound

Caption: Synthesis pathways for this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_TLC Analyze Reaction by TLC Start->Check_TLC SM_Present Starting Material Remains? Check_TLC->SM_Present Increase_Time_Temp Increase Reaction Time or Temperature SM_Present->Increase_Time_Temp Yes Side_Products Significant Side Products Formed? SM_Present->Side_Products No Increase_Time_Temp->Check_TLC Check_Reagents Check Reagent Purity and Stoichiometry Check_Reagents->Check_TLC Optimize_Conditions Optimize Reaction Conditions (e.g., lower temp, different catalyst) Side_Products->Optimize_Conditions Yes Purification_Issue Purification Successful? Side_Products->Purification_Issue No Optimize_Conditions->Check_TLC Recrystallize Consider Recrystallization or Different Chromatography Purification_Issue->Recrystallize No End Successful Synthesis Purification_Issue->End Yes Recrystallize->End

Caption: Troubleshooting workflow for low yield.

Technical Support Center: Addressing Variability in Non-Steroidal Anti-Inflammatory Drug (NSAID) Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Note to the user: Initial searches for "Oxyfenamate" did not yield specific scientific information regarding its use in animal studies, mechanism of action, or associated variabilities. To provide a comprehensive and actionable technical support resource that fulfills the core requirements of your request, this guide will focus on a well-documented Non-Steroidal Anti-Inflammatory Drug (NSAID), Meloxicam , as a representative example. The principles and troubleshooting strategies outlined here are broadly applicable to many NSAIDs used in animal research.

General Troubleshooting Guide for NSAID Variability in Animal Studies

This section addresses common sources of variability in animal studies involving NSAIDs and provides actionable troubleshooting steps.

Q1: We are observing high inter-animal variability in the analgesic and anti-inflammatory response to our NSAID. What are the potential causes?

High inter-animal variability is a frequent challenge in preclinical studies. The sources can be multifaceted, encompassing environmental, physiological, and procedural factors.

Potential Causes and Troubleshooting Strategies:

  • Environmental Stressors: The laboratory environment itself can be a significant source of stress for animals, leading to physiological changes that can alter drug response.[1][2] Factors such as noise, handling, and confinement can induce stress, which may affect inflammatory responses and drug metabolism.[1][2]

    • Troubleshooting:

      • Acclimatization: Ensure all animals have an adequate acclimatization period to the facility and experimental conditions before the study begins.

      • Handling: Standardize handling procedures and minimize unnecessary disturbances. Animals may respond differently to various handlers.[3]

      • Housing: Maintain stable and appropriate housing conditions (e.g., temperature, light cycle, cage density). Social hierarchies within cages can also be a source of stress.[3]

  • Diet and Gut Microbiome: Diet can significantly influence drug metabolism by altering the activity of metabolic enzymes.[4][5][6] The gut microbiome also plays a crucial role in drug metabolism and can either activate or inactivate therapeutic compounds, contributing to variable responses.[7][8][9][10]

    • Troubleshooting:

      • Standardized Diet: Use a standardized, controlled diet for all animals in the study. Be aware that dietary macronutrients (protein, fat, carbohydrates) can differentially affect drug metabolism.[4][11]

      • Gut Microbiome Considerations: Be mindful of factors that can alter the gut microbiome, such as antibiotic administration.[7] For studies where the microbiome is a suspected source of variability, consider microbiome analysis.

  • Genetic Variation: Even within inbred strains, there can be genetic drift that leads to differences in drug metabolism and response.

    • Troubleshooting:

      • Animal Strain: Use a well-characterized, isogenic animal strain to minimize genetic variability.[12]

      • Source: Obtain animals from a reputable supplier and ensure they are from the same breeding colony.

  • Experimental Procedures: Inconsistencies in dosing, sample collection, and data measurement can introduce significant variability.

    • Troubleshooting:

      • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental procedures.

      • Dosing: Ensure accurate and consistent dosing for all animals. For oral medications, consider the formulation's solubility and stability.[12]

      • Blinding: Whenever possible, blind the personnel conducting the experiments and analyzing the data to the treatment groups.

Meloxicam in Animal Studies: Frequently Asked Questions (FAQs)

Q2: What is the mechanism of action for Meloxicam?

Meloxicam is an NSAID that exhibits its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[13] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[14] Meloxicam shows preferential inhibition of COX-2 over COX-1, which may be associated with a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[15]

Q3: We are seeing inconsistent plasma concentrations of Meloxicam in our study animals. What could be the cause?

Inconsistent plasma concentrations can be due to a variety of factors related to the drug's pharmacokinetics, which can vary between species and even individuals.

Potential Causes and Troubleshooting:

  • Route of Administration: The bioavailability of Meloxicam can differ significantly depending on the route of administration (e.g., oral, intravenous, subcutaneous).[13]

    • Troubleshooting: Ensure the chosen route of administration is appropriate for the animal model and the experimental goals. Verify the consistency of administration technique.

  • Metabolism Differences: There are significant species-specific differences in drug metabolism.[16][17][18] The half-life, time to maximum concentration (Tmax), and clearance of Meloxicam can vary widely among different animal species.[13][19]

    • Troubleshooting: Consult literature for the known pharmacokinetic parameters of Meloxicam in your specific animal model to ensure appropriate dosing and sampling schedules.

  • Formulation Issues: Poor solubility or stability of the Meloxicam formulation can lead to incomplete or variable absorption, especially with oral administration.

    • Troubleshooting: Use a well-characterized and stable formulation. For oral dosing, consider using a solution or a suspension with a wetting agent to improve solubility.[12]

Data Presentation: Pharmacokinetic Parameters of Meloxicam in Various Animal Species

The following table summarizes key pharmacokinetic parameters of Meloxicam administered intravenously, providing a comparative overview across different species. This data highlights the importance of considering species-specific differences when designing experiments.

SpeciesDose (mg/kg)Half-life (t½) (hours)Volume of Distribution (Vd) (L/kg)Clearance (Cl) (L/h/kg)Reference
Sheep0.511.50.190.012[13]
Goats0.510.30.230.015[13]
Cattle0.513.30.210.011[13]
Horses0.67.60.160.015[13]
Pigs0.42.50.150.04[13]
Dogs0.224.00.120.003[13]
Cats0.315.00.110.005[20]

Experimental Protocols

Protocol: Assessment of Meloxicam Pharmacokinetics in Rats

This protocol outlines a general procedure for determining the pharmacokinetic profile of Meloxicam in rats following intravenous administration.

1. Animal Model:

  • Species: Sprague-Dawley rat

  • Sex: Male

  • Weight: 250-300g

  • Acclimatization: Minimum of 7 days upon arrival.

2. Materials:

  • Meloxicam injectable solution (5 mg/mL)

  • Sterile saline

  • Anesthetic (e.g., isoflurane)

  • Catheters for jugular vein cannulation

  • Syringes and needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Freezer (-80°C)

3. Procedure:

  • Catheterization: Anesthetize the rats and surgically implant a catheter into the jugular vein for blood sampling. Allow for a recovery period of at least 24 hours.

  • Dosing: Administer a single intravenous (IV) bolus of Meloxicam at a dose of 0.5 mg/kg via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

4. Sample Analysis:

  • Determine the concentration of Meloxicam in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.

5. Data Analysis:

  • Use pharmacokinetic software to calculate key parameters such as half-life (t½), volume of distribution (Vd), and clearance (Cl).

Mandatory Visualizations

NSAID_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Cellular_Stimuli Cellular Stimuli (e.g., Injury, Inflammation) PLA2 Phospholipase A2 Cellular_Stimuli->PLA2 Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 activation COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory GI_Protection GI Protection Prostaglandins_Physiological->GI_Protection Platelet_Aggregation Platelet Aggregation Prostaglandins_Physiological->Platelet_Aggregation Inflammation Inflammation Prostaglandins_Inflammatory->Inflammation Pain Pain Prostaglandins_Inflammatory->Pain Fever Fever Prostaglandins_Inflammatory->Fever NSAIDs NSAIDs (e.g., Meloxicam) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: General signaling pathway of NSAID action.

Troubleshooting_Workflow Start High Variability Observed in Animal Study Review_Protocol Review Experimental Protocol for Inconsistencies Start->Review_Protocol Check_Dosing Verify Dosing Procedure and Formulation Review_Protocol->Check_Dosing Check_Environment Assess Environmental Factors (Stress, Housing) Review_Protocol->Check_Environment Check_Animal_Model Evaluate Animal Model (Strain, Health Status) Review_Protocol->Check_Animal_Model Check_Diet Investigate Diet and Gut Microbiome Review_Protocol->Check_Diet Implement_Changes Implement Corrective Actions (e.g., SOPs, Standardized Diet) Check_Dosing->Implement_Changes Check_Environment->Implement_Changes Check_Animal_Model->Implement_Changes Check_Diet->Implement_Changes Re-evaluate Re-evaluate Variability in Pilot Study Implement_Changes->Re-evaluate End Variability Reduced Re-evaluate->End

Caption: Workflow for troubleshooting variability in animal studies.

References

Minimizing degradation of Oxyfenamate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Oxyfenamate during sample preparation. The information is presented in a question-and-answer format to directly address common issues.

Troubleshooting Guide

This section addresses specific problems that may arise during the handling and preparation of samples containing this compound.

Issue: Low Recovery of this compound Post-Extraction

Low recovery of this compound can be attributed to several factors during the sample preparation process. The following table outlines potential causes and their corresponding solutions.

Potential Cause Troubleshooting Steps
pH-Mediated Hydrolysis The carbamate (B1207046) functional group in this compound is susceptible to both acid and base-catalyzed hydrolysis. Maintain the sample and extraction solvent pH within a neutral range (pH 6-8) to minimize this degradation pathway.[1][2]
Thermal Degradation Elevated temperatures can accelerate the degradation of this compound. All sample preparation steps, including extraction and solvent evaporation, should be performed at reduced temperatures (e.g., on ice or using a refrigerated centrifuge).
Inappropriate Solvent Selection The choice of solvent can impact the stability and recovery of this compound. Use solvents of high purity and consider less reactive options. For liquid-liquid extraction, dichloromethane (B109758) is a commonly used solvent for carbamates.[3][4] For solid-phase extraction, consult the cartridge manufacturer's guidelines for appropriate loading, washing, and elution solvents.
Incomplete Extraction Ensure thorough mixing and sufficient extraction time to allow for the complete transfer of this compound from the sample matrix to the extraction solvent. For complex matrices, multiple extraction steps may be necessary.
Adsorption to Labware This compound may adsorb to the surface of glass or plastic labware, leading to lower recovery. Consider using silanized glassware or polypropylene (B1209903) tubes to minimize non-specific binding.

Issue: Presence of Unexpected Peaks in the Chromatogram

The appearance of extra peaks in your analytical chromatogram often indicates the presence of degradation products.

Potential Cause Troubleshooting Steps
Hydrolysis Degradants The primary degradation products of this compound via hydrolysis are likely its corresponding alcohol and amine components. To confirm, you can analyze standards of these potential degradants if they are available. To mitigate, control the pH and temperature as described above.
Oxidative Degradation Exposure to air and light can lead to oxidative degradation.[5][6] Prepare samples under an inert atmosphere (e.g., nitrogen) and protect them from light by using amber vials or covering them with aluminum foil.
Enzymatic Degradation If working with biological matrices (e.g., plasma, tissue homogenates), endogenous enzymes like carboxylesterases can hydrolyze the carbamate bond.[2][7] To prevent this, add an enzyme inhibitor (e.g., sodium fluoride) to the sample immediately after collection or perform the extraction at low temperatures to reduce enzyme activity.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and preparation of this compound samples.

Q1: What are the optimal storage conditions for this compound samples?

To minimize degradation, samples containing this compound should be stored at low temperatures, typically -20°C or -80°C, in tightly sealed containers to prevent exposure to moisture and air. For long-term storage, flushing the container with an inert gas like nitrogen before sealing is recommended.

Q2: Which solvents should be avoided during sample preparation?

Avoid highly acidic or basic solvents and buffers that could promote hydrolysis. Also, be cautious with solvents that may contain reactive impurities. Always use high-purity or HPLC-grade solvents.

Q3: How can I prevent enzymatic degradation in biological samples?

The most effective methods are to keep the sample at a low temperature (on ice) throughout the preparation process and to add an esterase inhibitor, such as sodium fluoride, to the sample as early as possible.

Q4: Is this compound sensitive to light?

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from an Aqueous Matrix

This protocol provides a general procedure for extracting this compound from a simple aqueous sample.

  • Sample Preparation: Adjust the pH of the aqueous sample to a neutral range (pH 6.5-7.5) using a suitable buffer.

  • Extraction:

    • Transfer 1 mL of the pH-adjusted sample to a clean extraction tube.

    • Add 2 mL of dichloromethane.[3][4]

    • Vortex the mixture for 2 minutes to ensure thorough mixing.

    • Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

  • Repeat Extraction: Repeat the extraction process (steps 2 and 3) on the remaining aqueous layer with a fresh 2 mL of dichloromethane to maximize recovery. Combine the organic extracts.

  • Solvent Evaporation: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase for your analytical method (e.g., acetonitrile (B52724)/water mixture).

Protocol 2: Solid-Phase Extraction (SPE) of this compound from a Biological Matrix

This protocol outlines a general approach for cleaning up a biological sample, such as plasma, containing this compound. The specific SPE cartridge and solvents should be optimized for your particular application.

  • Sample Pre-treatment:

    • Thaw the biological sample on ice.

    • To precipitate proteins, add 3 volumes of cold acetonitrile to 1 volume of the sample.

    • Vortex for 1 minute and then centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of purified water through it. Do not let the cartridge run dry.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 1 mL of a stronger organic solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

Visualizations

The following diagrams illustrate key concepts related to minimizing this compound degradation.

cluster_conditions Degradation Conditions cluster_pathways Degradation Pathways HighTemp High Temperature Hydrolysis Hydrolysis HighTemp->Hydrolysis ExtremepH Extreme pH (Acidic or Basic) ExtremepH->Hydrolysis Oxidants Oxidizing Agents (Air, Light) Oxidation Oxidation Oxidants->Oxidation Enzymes Enzymes (e.g., Esterases) Enzymatic Enzymatic Cleavage Enzymes->Enzymatic DegradationProducts Degradation Products Hydrolysis->DegradationProducts Oxidation->DegradationProducts Enzymatic->DegradationProducts This compound This compound This compound->Hydrolysis Causes This compound->Oxidation Causes This compound->Enzymatic Causes

Caption: Factors leading to this compound degradation.

Start Start: Sample Collection AddInhibitor Add Enzyme Inhibitor (if biological) Start->AddInhibitor ControlTemp Maintain Low Temperature (on ice) AddInhibitor->ControlTemp ControlpH Adjust to Neutral pH (6-8) ControlTemp->ControlpH Extraction Perform Extraction (LLE or SPE) ControlpH->Extraction Evaporation Evaporate Solvent (N2 stream, room temp) Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis Analyze Sample Reconstitution->Analysis

Caption: Recommended workflow for this compound sample preparation.

Problem Low this compound Recovery? CheckpH Is pH neutral (6-8)? Problem->CheckpH Yes CheckTemp Was temperature kept low? CheckpH->CheckTemp Yes AdjustpH Action: Adjust pH CheckpH->AdjustpH No CheckEnzymes Enzyme inhibitor used (if needed)? CheckTemp->CheckEnzymes Yes ControlTemp Action: Use cooling CheckTemp->ControlTemp No AddInhibitor Action: Add inhibitor CheckEnzymes->AddInhibitor No Reanalyze Re-extract and Analyze CheckEnzymes->Reanalyze Yes AdjustpH->Reanalyze ControlTemp->Reanalyze AddInhibitor->Reanalyze

Caption: Troubleshooting decision tree for low this compound recovery.

References

Technical Support Center: Refinement of Analytical Methods for Detecting Hydroxyphenamate (Oxyfenamate) Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of hydroxyphenamate (also known as oxyfenamate) and its metabolites. As specific literature on the metabolism of hydroxyphenamate is limited, this guide is based on the known biotransformation of carbamate (B1207046) drugs and general principles of analytical chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the expected metabolic pathway for hydroxyphenamate?

A1: Hydroxyphenamate is a carbamate ester. The primary metabolic pathway for carbamate drugs is hydrolysis, catalyzed by esterase enzymes in the body, primarily in the liver. This reaction would cleave the carbamate bond to yield 2-phenyl-1,2-butanediol and carbamic acid, the latter of which is unstable and decomposes to carbon dioxide and ammonia. The resulting diol can then undergo further Phase II metabolism, such as glucuronidation or sulfation at its hydroxyl groups, to form more water-soluble conjugates that are readily excreted. Aromatic hydroxylation on the phenyl ring is also a possible, though likely minor, metabolic route.[1][2]

Q2: What are the main challenges in analyzing hydroxyphenamate and its metabolites?

A2: Key challenges include:

  • Metabolite Stability: Carbamate esters can be susceptible to hydrolysis in vitro, so proper sample collection and storage are crucial. Glucuronide and sulfate (B86663) conjugates can also be labile.

  • Matrix Effects: Biological samples like plasma and urine are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, affecting the accuracy and sensitivity of the analysis.[3]

  • Lack of Commercial Standards: Reference standards for the predicted metabolites of hydroxyphenamate are likely not commercially available, making confident identification and absolute quantification challenging.

  • Low Concentrations: Metabolite concentrations in biological fluids are often very low, requiring highly sensitive analytical methods.[4]

Q3: Which analytical technique is most suitable for detecting hydroxyphenamate metabolites?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the analysis of drug metabolites due to its high sensitivity, selectivity, and ability to provide structural information.[3][4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of hydroxyphenamate and its metabolites.

Problem Possible Causes Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Column degradation or contamination.- Inappropriate mobile phase pH.- Sample overload.- Incompatibility between injection solvent and mobile phase.- Flush or replace the analytical column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Dilute the sample.- Ensure the injection solvent is similar in composition and strength to the initial mobile phase.
Low Signal Intensity / Poor Sensitivity - Ion suppression from matrix components.- Inefficient ionization.- Suboptimal MS/MS parameters (e.g., collision energy).- Analyte degradation during sample preparation or storage.- Improve sample cleanup (e.g., use solid-phase extraction instead of protein precipitation).- Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Perform compound tuning to optimize collision energy for each MRM transition.- Ensure samples are kept cold and processed quickly; consider adding a stabilizer if hydrolysis is suspected.
High Background Noise - Contaminated mobile phase, solvents, or glassware.- Leak in the LC or MS system.- Insufficiently selective MRM transitions.- Use high-purity solvents and reagents.- Thoroughly clean all glassware.- Perform a leak check on the LC and MS systems.- Select more specific precursor and product ions for your MRM transitions.
Inconsistent Retention Times - Fluctuation in mobile phase composition or flow rate.- Temperature variations.- Column equilibration issues.- Ensure mobile phases are properly degassed and mixed.- Check the LC pump for leaks and ensure it is delivering a stable flow.- Use a column oven to maintain a constant temperature.- Ensure the column is adequately equilibrated before each injection.
Difficulty Identifying Unknown Metabolites - Low abundance of the metabolite.- Lack of a reference standard.- Complex fragmentation pattern.- Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements for formula prediction.- Perform product ion scans to obtain the full fragmentation pattern and compare it to the parent drug.- Consider in silico prediction tools for fragmentation and metabolism.

Experimental Protocols

The following are generalized protocols for the analysis of hydroxyphenamate and its metabolites. These should be optimized for your specific instrumentation and application.

Sample Preparation: Solid-Phase Extraction (SPE) from Plasma

This protocol is designed to extract hydroxyphenamate and its potential metabolites from a plasma matrix, providing a cleaner sample than protein precipitation.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 50 mM phosphate (B84403) buffer (pH 6).

  • Loading: Dilute 500 µL of plasma with 500 µL of 50 mM phosphate buffer (pH 6) and load the mixture onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This method provides a starting point for the chromatographic separation and mass spectrometric detection of hydroxyphenamate and its metabolites.

  • LC System: UHPLC system

  • Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point for reversed-phase separation.[5][6]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95-5% B

    • 9.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Presentation

The following table provides hypothetical MRM transitions for hydroxyphenamate and its predicted metabolites. Note: These values are for illustrative purposes and must be determined experimentally by direct infusion of the parent compound and analysis of in vitro or in vivo samples for metabolites.

Analyte Parent Ion (m/z) Product Ion (m/z) Plausible Fragmentation
Hydroxyphenamate210.1148.1Loss of carbamic acid
Hydroxyphenamate210.1105.1Phenyl fragment
2-phenyl-1,2-butanediol167.1107.1Loss of C2H5OH
2-phenyl-1,2-butanediol167.191.1Tropylium ion
Hydroxyphenamate-Glucuronide386.1210.1Loss of glucuronic acid

Visualizations

Below are diagrams illustrating the proposed metabolic pathway of hydroxyphenamate and a typical experimental workflow for its analysis.

Proposed Metabolic Pathway of Hydroxyphenamate cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Hydroxyphenamate {Hydroxyphenamate | (Parent Drug)} Metabolite1 {2-phenyl-1,2-butanediol | (Hydrolysis Product)} Hydroxyphenamate->Metabolite1 Esterase (Hydrolysis) Metabolite2 {Glucuronide/Sulfate Conjugate | (Excreted Metabolite)} Metabolite1->Metabolite2 UGTs/SULTs (Conjugation)

Caption: Proposed metabolic pathway of hydroxyphenamate.

Experimental Workflow for Hydroxyphenamate Metabolite Analysis Sample_Collection Biological Sample Collection (e.g., Plasma, Urine) Sample_Preparation Sample Preparation (e.g., Solid-Phase Extraction) Sample_Collection->Sample_Preparation LC_Separation UHPLC Separation (Reversed-Phase C18 Column) Sample_Preparation->LC_Separation MS_Detection Tandem MS Detection (Positive ESI, MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification and Identification) MS_Detection->Data_Analysis

Caption: General experimental workflow for metabolite analysis.

References

Validation & Comparative

A Comparative Analysis of Oxyfenamate and Meprobamate for Anxiolytic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature comparing the anxiolytic properties of the carbamate (B1207046) derivatives, oxyfenamate and meprobamate. This guide is intended for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of this compound and meprobamate, two carbamate derivatives that have been used for their anxiolytic properties. While meprobamate is a well-documented compound with a clear history of clinical use, information regarding this compound is notably scarce in the public domain. This comparison is, therefore, constrained by the limited availability of data for this compound.

Introduction

Meprobamate, first synthesized in 1950, became a widely prescribed anti-anxiety medication in the mid-20th century, marking a significant development in the pharmacological treatment of anxiety.[1] this compound, also known as hydroxyphenamate, was introduced to the US market in 1961 as a sedative and anxiolytic.[2][3] Both belong to the carbamate class of drugs, which are known for their central nervous system depressant effects.

Pharmacological Profile

FeatureThis compound (Hydroxyphenamate)Meprobamate
Drug Class CarbamateCarbamate
Synonyms Hydroxyphenamate, OxyphenamateMiltown, Equanil
Mechanism of Action Data not available. Presumed to act as a central nervous system depressant similar to other carbamates.Meprobamate acts as a positive allosteric modulator of the GABA-A receptor.[1] It binds to the receptor at a site distinct from the benzodiazepine (B76468) and barbiturate (B1230296) binding sites, enhancing the inhibitory effects of the neurotransmitter GABA. This leads to a decrease in neuronal excitability, resulting in anxiolytic and sedative effects.
Metabolism Data not available.Primarily metabolized in the liver.
Elimination Half-Life Data not available.Approximately 10 hours.

Anxiolytic Efficacy: A Data Deficit for this compound

A thorough review of scientific literature reveals a significant lack of publicly available quantitative data from clinical trials on the anxiolytic efficacy of this compound. A 1962 review of the clinical use of hydroxyphenamate in 1,759 patients by Hubata and Hecht is cited in medical databases, but the detailed findings of this review are not accessible for analysis.[4] Animal studies from the 1960s suggest that hydroxyphenamate can attenuate conditioned avoidance behavior in mice, an early preclinical indicator of potential anxiolytic effects.[5] However, without controlled clinical trial data, a direct comparison of its efficacy with meprobamate is not possible.

Experimental Protocols

Due to the lack of available studies on this compound, this section will focus on the typical experimental protocols used to evaluate the anxiolytic efficacy of drugs like meprobamate.

Preclinical Evaluation (Animal Models)
  • Elevated Plus Maze (EPM): This test is based on the rodent's natural aversion to open and elevated spaces. Anxiolytic drugs increase the time spent in the open arms of the maze.

  • Light-Dark Box Test: This model utilizes the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas. Anxiolytic compounds increase the time spent in the light compartment.

  • Conditioned Avoidance Response: This protocol assesses the ability of a drug to reduce a learned avoidance behavior, which is considered a model for anxiety.[5]

Clinical Evaluation (Human Trials)
  • Study Design: Double-blind, placebo-controlled, randomized clinical trials are the gold standard for evaluating anxiolytic efficacy.

  • Assessment Tools: The Hamilton Anxiety Scale (HAM-A) is a widely used clinician-administered scale to quantify the severity of anxiety symptoms. It assesses both psychic and somatic anxiety. Other tools include the Beck Anxiety Inventory (BAI) and the State-Trait Anxiety Inventory (STAI).

  • Outcome Measures: The primary outcome is typically the change in anxiety scores from baseline to the end of the treatment period, compared between the drug and placebo groups. Secondary outcomes may include response rates (percentage of patients with a significant reduction in symptoms) and remission rates.

Signaling Pathways and Experimental Workflows

Meprobamate Signaling Pathway

The primary mechanism of action for meprobamate involves the potentiation of GABAergic neurotransmission.

Meprobamate_Signaling_Pathway Meprobamate Meprobamate GABA_A_Receptor GABA-A Receptor Meprobamate->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride Ion (Cl-) Channel GABA_A_Receptor->Chloride_Channel Increases opening frequency Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Influx of Cl- ions Decreased_Neuronal_Excitability Decreased Neuronal Excitability Neuronal_Hyperpolarization->Decreased_Neuronal_Excitability Anxiolytic_Effect Anxiolytic Effect Decreased_Neuronal_Excitability->Anxiolytic_Effect

Caption: Meprobamate's mechanism of action on the GABA-A receptor.

General Experimental Workflow for Anxiolytic Drug Testing

The following diagram illustrates a typical workflow for the preclinical and clinical evaluation of a novel anxiolytic compound.

Anxiolytic_Drug_Testing_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase In_Vitro In Vitro Studies (Receptor Binding Assays) Animal_Models Animal Models of Anxiety (EPM, Light-Dark Box) In_Vitro->Animal_Models Toxicity Toxicology Studies Animal_Models->Toxicity Phase_I Phase I Trials (Safety in Healthy Volunteers) Toxicity->Phase_I Phase_II Phase II Trials (Efficacy and Dosing in Patients) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy and Safety) Phase_II->Phase_III FDA_Review FDA Review and Approval Phase_III->FDA_Review

Caption: A simplified workflow for anxiolytic drug development.

Conclusion

While both this compound and meprobamate are carbamate derivatives with historical use as anxiolytics, a direct and quantitative comparison of their efficacy is severely hampered by the lack of available data for this compound. Meprobamate's mechanism of action through the modulation of GABA-A receptors is well-established. For a comprehensive understanding of the comparative efficacy of these two compounds, further research, including the retrieval and analysis of historical clinical trial data for this compound, would be necessary. In the absence of such data, meprobamate remains the far better-characterized anxiolytic of the two. Researchers and drug development professionals should be aware of this significant data gap when evaluating historical carbamate anxiolytics.

References

A Comparative Analysis of Oxyfenamate and Benzodiazepines for Anxiolytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Oxyfenamate, a carbamate-class anxiolytic, and the widely prescribed benzodiazepine (B76468) class of drugs. Due to the limited contemporary data available for this compound, this comparison leverages information on the closely related and better-studied carbamate (B1207046), meprobamate, to infer its pharmacological profile and contrast it with benzodiazepines.

Executive Summary

Benzodiazepines represent a cornerstone in the management of anxiety disorders, prized for their rapid onset of action and established efficacy. Their mechanism, centered on the positive allosteric modulation of GABA-A receptors, is well-understood. This compound, a carbamate derivative, also exhibits anxiolytic properties, presumed to be mediated through interaction with GABA-A receptors, similar to other carbamates like meprobamate. However, the carbamate class is generally associated with a narrower therapeutic index and a higher potential for dependence and overdose compared to benzodiazepines, which has led to a significant decline in its clinical use. This guide synthesizes the available pharmacological data to provide a comparative framework for these two classes of anxiolytics.

Data Presentation: Pharmacological and Clinical Profile Comparison

The following tables summarize the key pharmacological and clinical characteristics of this compound (inferred from meprobamate data) and benzodiazepines.

Table 1: Mechanism of Action and Pharmacokinetics

FeatureThis compound (inferred from Meprobamate)Benzodiazepines
Primary Mechanism Positive allosteric modulator of GABA-A receptors.[1][2][3] The precise binding site and modulatory effects may differ from benzodiazepines.Positive allosteric modulators of GABA-A receptors, increasing the frequency of chloride channel opening.[1]
Receptor Subtype Selectivity Generally considered non-selective across GABA-A receptor subtypes.[4]Varies by agent; some show selectivity for specific alpha subunits, influencing their sedative, anxiolytic, and anticonvulsant profiles.
Onset of Action Rapid, typically within an hour.[5]Varies from rapid to intermediate depending on the specific agent and route of administration.
Metabolism Primarily hepatic.[2]Primarily hepatic, often involving CYP450 enzymes, with many agents producing active metabolites.
Elimination Half-life Relatively short, around 10 hours for meprobamate.[2][6]Varies widely from short-acting (e.g., midazolam, <4 hours) to long-acting (e.g., diazepam, >24 hours).

Table 2: Therapeutic and Adverse Effect Profile

FeatureThis compound (inferred from Meprobamate)Benzodiazepines
Primary Indications Short-term relief of anxiety.[2][7]Anxiety disorders, insomnia, seizures, muscle spasms, alcohol withdrawal.
Common Side Effects Drowsiness, dizziness, nausea, vomiting, diarrhea, headache, vision changes.[8][9][10]Drowsiness, dizziness, weakness, ataxia, confusion, anterograde amnesia.
Serious Adverse Events High potential for physical and psychological dependence, life-threatening withdrawal syndrome (similar to barbiturates), respiratory depression, seizures, severe allergic reactions.[1][8][11]Dependence, withdrawal syndrome (can be severe), respiratory depression (especially when combined with other CNS depressants), cognitive impairment.
Overdose Risk High, can be fatal. Overdose can lead to coma, shock, and respiratory depression.[2][11]Lower risk of fatal overdose when taken alone, but significantly increased when combined with opioids or alcohol.
Therapeutic Index Narrow.[1]Wider than carbamates and barbiturates.

Experimental Protocols

Detailed experimental protocols for the key assays cited in this comparison are provided below.

Protocol 1: Conditioned Avoidance Behavior in Mice (for Anxiolytic Activity)

This protocol is based on a historical study investigating the effects of hydroxyphenamate (this compound).[12]

Objective: To assess the anxiolytic-like effects of a compound by measuring its ability to attenuate a conditioned avoidance response.

Apparatus: A shuttle box with two compartments separated by a door. One compartment is equipped with a grid floor capable of delivering a mild electric shock (unconditioned stimulus, US) and a light or tone generator (conditioned stimulus, CS).

Procedure:

  • Acquisition Phase: A mouse is placed in one compartment. The CS (e.g., a light) is presented for a fixed duration (e.g., 5 seconds), followed by the US (a mild foot shock, e.g., 0.5 mA) delivered through the grid floor. The mouse can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the mouse does not move, it receives the shock until it escapes to the other compartment (escape response). This is repeated for a set number of trials.

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered to the trained mice at various doses.

  • Testing Phase: After a predetermined time following drug administration, the mice are re-tested in the shuttle box. The number of avoidance responses, escape responses, and inter-trial crossings are recorded.

Data Analysis: A significant increase in the number of avoidance responses or a decrease in escape latencies at doses that do not produce motor impairment (assessed by inter-trial crossings) is indicative of an anxiolytic-like effect.

Mandatory Visualization

Signaling Pathway of GABA-A Receptor Modulation

GABA_A_Receptor_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle GABA_neurotransmitter GABA GABA_vesicle->GABA_neurotransmitter Release GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA_neurotransmitter->GABA_A_Receptor Binds to orthosteric site Chloride_ion Cl- GABA_A_Receptor->Chloride_ion Opens channel Hyperpolarization Membrane Hyperpolarization Chloride_ion->Hyperpolarization Influx Reduced_Excitability Reduced Neuronal Excitability (Anxiolysis) Hyperpolarization->Reduced_Excitability Benzodiazepine Benzodiazepines Benzodiazepine->GABA_A_Receptor Binds to allosteric site This compound This compound (Carbamate) This compound->GABA_A_Receptor Binds to allosteric site

Caption: GABA-A receptor signaling pathway modulated by benzodiazepines and this compound.

Experimental Workflow for Anxiolytic Drug Screening

Anxiolytic_Screening_Workflow start Start: Compound Library receptor_binding In Vitro: GABA-A Receptor Binding Assay start->receptor_binding animal_model In Vivo: Animal Model of Anxiety (e.g., Conditioned Avoidance) receptor_binding->animal_model Active Compounds behavioral_assessment Behavioral Assessment animal_model->behavioral_assessment data_analysis Data Analysis: Efficacy & Side Effects behavioral_assessment->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->receptor_binding Iterative Refinement preclinical_toxicology Preclinical Toxicology lead_optimization->preclinical_toxicology Optimized Lead clinical_trials Clinical Trials preclinical_toxicology->clinical_trials end End: New Drug Candidate clinical_trials->end

Caption: A generalized workflow for the screening and development of novel anxiolytic drugs.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Oxyfenamate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific analytical methods for the quantification of Oxyfenamate. Therefore, this guide provides a template for the cross-validation of analytical methods using Mefenamic Acid, a structurally related compound from the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), as a representative analyte. The data and protocols presented are compiled from various studies on Mefenamic Acid and should be adapted and validated for the specific analytical needs of this compound.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of a fenamate drug in biological matrices.

Data Presentation: Comparison of Analytical Methods

The performance of HPLC-UV and LC-MS/MS for the quantification of Mefenamic Acid in human plasma is summarized below. This data provides a baseline for what could be expected when developing and cross-validating methods for a similar compound like this compound.

Validation ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Linearity (r²) ≥ 0.9987[1]> 0.99[2]≥ 0.99
Linear Range 0.05 - 10 µg/mL[1]20 - 6000 ng/mL[2]Relevant to expected concentrations
Accuracy (% Recovery) 99%[1][3]73%[2]Within ±15% (±20% for LLOQ)
Precision (% RSD)
- Intra-day≤ 5.3%[1]Not specified≤ 15% (≤ 20% for LLOQ)
- Inter-day≤ 7.2%[1]Not specified≤ 15% (≤ 20% for LLOQ)
Limit of Detection (LOD) Not specifiedNot specified-
Limit of Quantification (LOQ) 0.05 µg/mL[1]20 ng/mL[2]S/N ≥ 10, with acceptable accuracy and precision

Experimental Protocols

Detailed methodologies for the quantification of Mefenamic Acid using HPLC-UV and LC-MS/MS are provided below. These protocols are based on published methods and should be optimized and validated for the specific application.

HPLC-UV Method

This method is suitable for the routine quality control and quantification of Mefenamic Acid in plasma samples at microgram per milliliter concentrations.

1.1. Sample Preparation (Protein Precipitation) [3][4]

  • To 1 mL of plasma sample, add an internal standard (e.g., Diclofenac).

  • Add 2 mL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC system.

1.2. Chromatographic Conditions [1]

  • Instrument: High-Performance Liquid Chromatography system with a UV-Vis detector.

  • Column: Atlantis dC18 column (or equivalent).

  • Mobile Phase: A mixture of 0.025 M dibasic potassium phosphate (B84403) (pH adjusted to 6.0 with phosphoric acid) and acetonitrile (65:35, v/v).[1]

  • Flow Rate: 1.5 mL/min.[1]

  • Detection Wavelength: 278 nm.[1]

  • Injection Volume: 20 µL.

LC-MS/MS Method

This method offers higher sensitivity and selectivity, making it suitable for pharmacokinetic studies and the quantification of Mefenamic Acid at nanogram per milliliter concentrations in plasma.

2.1. Sample Preparation (Liquid-Liquid Extraction) [2]

  • To 100 µL of plasma sample in a pre-labeled tube, add 50 µL of the internal standard solution (e.g., Diclofenac).

  • Add 50 µL of 0.25% acetic acid and vortex for 15 seconds.

  • Add 1 mL of the extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and dichloromethane).

  • Vortex for at least 1 minute.

  • Centrifuge the samples.

  • Freeze the aqueous layer and transfer the organic layer to a clean tube.

  • Evaporate the organic layer to dryness at 40°C.

  • Reconstitute the residue with 200 µL of the mobile phase and vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for injection.

2.2. Chromatographic and Mass Spectrometric Conditions [2]

  • Instrument: Liquid Chromatography system coupled to a tandem mass spectrometer.

  • Column: Thermo Hypurity C18, 50 × 4.6 mm, 5 µm (or equivalent).[2]

  • Mobile Phase: A mixture of 2 mM ammonium (B1175870) acetate buffer (pH 4.5 adjusted with glacial acetic acid) and methanol (B129727) (15:85, v/v).[2]

  • Flow Rate: 0.75 mL/min.[2]

  • Injection Volume: Not specified.

  • Ionization Mode: Negative-ion mode.[2]

  • Detection: Multiple Reaction Monitoring (MRM).

    • Mefenamic Acid transition: m/z 240.0 → 196.3.[2]

    • Internal Standard (Diclofenac) transition: m/z 294.0 → 250.2.[2]

Mandatory Visualization

The following diagrams illustrate the general workflow for the cross-validation of analytical methods and the logical relationship between the compared techniques.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison & Conclusion Phase Define Define Analytical Requirements (e.g., sensitivity, matrix) Select Select Analytical Methods (e.g., HPLC-UV, LC-MS/MS) Define->Select Develop Method Development & Optimization for Each Technique Select->Develop Validate Individual Method Validation (ICH Guidelines) Develop->Validate Analyze Analyze a Set of Common Samples with Both Methods Validate->Analyze Compare Compare Performance Data (Accuracy, Precision, Linearity, etc.) Analyze->Compare Assess Assess Correlation & Bias (Statistical Analysis) Compare->Assess Conclude Conclude on Method Interchangeability or Specific Applications Assess->Conclude

Caption: General workflow for the cross-validation of analytical methods.

MethodComparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS This compound Analyte: this compound (using Mefenamic Acid as a proxy) HPLC_Node HPLC-UV Principle: UV Absorbance Sensitivity: Lower (µg/mL) Selectivity: Lower Cost: Lower Application: Routine QC This compound->HPLC_Node Quantification LCMS_Node LC-MS/MS Principle: Mass-to-Charge Ratio Sensitivity: Higher (ng/mL) Selectivity: Higher Cost: Higher Application: PK studies, low concentrations This compound->LCMS_Node Quantification CrossValidation Cross-Validation HPLC_Node->CrossValidation LCMS_Node->CrossValidation Conclusion Determine Method Suitability for Intended Purpose CrossValidation->Conclusion

Caption: Logical relationship between HPLC-UV and LC-MS/MS in a cross-validation study.

References

Head-to-Head Comparison: Oxyfenamate and Buspirone in the Treatment of Anxiety Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review for researchers and drug development professionals.

This guide provides a detailed comparative analysis of Oxyfenamate and buspirone (B1668070), two anxiolytic agents with distinct pharmacological profiles. While buspirone remains a relevant therapeutic option, this compound, a carbamate (B1207046) derivative, represents an older class of drugs and is no longer marketed in the United States. This comparison is based on available historical data for this compound and extensive clinical and preclinical data for buspirone.

Executive Summary

This compound (also known as Hydroxyphenamate) is a carbamate anxiolytic, structurally and pharmacologically related to meprobamate.[1] Its mechanism of action is presumed to involve the modulation of GABA-A receptors, similar to other carbamates.[2][3][4] In contrast, buspirone is a non-benzodiazepine anxiolytic that acts as a partial agonist at serotonin (B10506) 5-HT1A receptors and has some affinity for dopamine (B1211576) D2 receptors. This fundamental difference in mechanism translates to distinct efficacy, safety, and pharmacokinetic profiles.

Pharmacological Profile

The following tables summarize the key pharmacological and pharmacokinetic parameters of this compound and buspirone. Data for this compound is limited due to its discontinuation; therefore, some information is inferred from the known properties of the carbamate class, particularly meprobamate.

Table 1: Mechanism of Action and Receptor Binding Profile

FeatureThis compound (inferred from carbamate class)Buspirone
Primary Mechanism Positive allosteric modulator of GABA-A receptors.[2][3][4]5-HT1A receptor partial agonist.
Receptor Targets GABA-A receptor complex.[2][5]High affinity for 5-HT1A receptors; moderate affinity for dopamine D2 receptors.
Effect on Neurotransmission Enhances GABAergic inhibition.[3]Modulates serotonergic and dopaminergic activity.
Receptor Binding (Ki, nM) Data not available.5-HT1A: ~1-20 nM, D2: ~100-500 nM

Table 2: Pharmacokinetic Properties

ParameterThis compound (inferred from carbamate class)Buspirone
Bioavailability Well absorbed orally (similar to meprobamate).[2]Low (~4%) due to extensive first-pass metabolism.
Protein Binding Data not available.~95%
Metabolism Hepatic.[2]Primarily by CYP3A4.
Half-life ~10 hours (similar to meprobamate).[2]2-3 hours (variable).
Excretion Primarily renal.[2]Urine and feces.

Clinical Efficacy and Safety

Table 3: Clinical Efficacy in Generalized Anxiety Disorder (GAD)

AspectThis compoundBuspirone
Onset of Action Relatively rapid.Delayed (2-4 weeks).
Efficacy vs. Placebo Considered effective for anxiety neuroses.[6]Superior to placebo in multiple controlled trials.
Efficacy vs. Benzodiazepines Likely comparable (based on meprobamate data).Comparable efficacy to benzodiazepines in GAD.[7][8]
Use in Specific Populations Limited data available.Efficacy may be reduced in patients with prior benzodiazepine (B76468) use.[7]

Table 4: Adverse Effect Profile

Side EffectThis compound (inferred from carbamate class)Buspirone
Common Drowsiness, dizziness, headache, nausea.[5]Dizziness, nausea, headache, nervousness, lightheadedness, excitement.
Sedation Significant potential for sedation.[2][4]Minimal sedation compared to benzodiazepines.
Dependence/Withdrawal High potential for physical dependence and withdrawal.[2]No significant potential for dependence or withdrawal.
Cognitive/Motor Impairment Can cause impairment.[2]Minimal impairment.
Abuse Potential High.[2][9]Low.

Signaling Pathways and Experimental Workflows

This compound: Proposed Mechanism of Action

The proposed mechanism for this compound, as a carbamate anxiolytic, involves its interaction with the GABA-A receptor, a ligand-gated ion channel. By binding to a site on the receptor complex, it is thought to potentiate the effects of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This enhanced inhibitory signaling results in the anxiolytic and sedative effects.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA GABA_A_receptor GABA-A Receptor GABA_vesicle->GABA_A_receptor GABA binds Chloride_channel Cl- Channel GABA_A_receptor->Chloride_channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_channel->Hyperpolarization Cl- influx Anxiolysis Anxiolysis/Sedation Hyperpolarization->Anxiolysis This compound This compound This compound->GABA_A_receptor Potentiates GABA effect

Caption: Proposed signaling pathway for this compound at the GABA-A receptor.

Buspirone: Mechanism of Action

Buspirone's primary mechanism involves its high affinity for serotonin 5-HT1A receptors, where it acts as a partial agonist. Presynaptically, it reduces the firing of serotonergic neurons. Postsynaptically, it modulates serotonergic activity. Buspirone also has a moderate affinity for dopamine D2 receptors, acting as an antagonist.

cluster_0 Serotonergic Neuron cluster_1 Postsynaptic Neuron cluster_2 Dopaminergic Neuron Serotonin_vesicle Serotonin (5-HT) Presynaptic_5HT1A Presynaptic 5-HT1A Autoreceptor Serotonin_vesicle->Presynaptic_5HT1A Feedback inhibition Postsynaptic_5HT1A Postsynaptic 5-HT1A Receptor Serotonin_vesicle->Postsynaptic_5HT1A 5-HT binds Anxiolysis Anxiolytic Effect Postsynaptic_5HT1A->Anxiolysis Buspirone Buspirone Buspirone->Presynaptic_5HT1A Partial Agonist Buspirone->Postsynaptic_5HT1A Partial Agonist D2_receptor Dopamine D2 Receptor Buspirone->D2_receptor Antagonist

Caption: Signaling pathway of buspirone at serotonin and dopamine receptors.

Experimental Protocols

Protocol: Double-Blind, Placebo-Controlled Trial of Buspirone for Generalized Anxiety Disorder

  • Objective: To evaluate the efficacy and safety of buspirone compared to placebo in adult patients with a primary diagnosis of Generalized Anxiety Disorder (GAD).

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participant Population: Adult outpatients (18-65 years) with a DSM-5 diagnosis of GAD, a Hamilton Anxiety Rating Scale (HAM-A) total score ≥ 18, and a Hamilton Depression Rating Scale (HAM-D) score ≤ 17.

  • Procedure:

    • Screening Phase (1 week): Participants undergo physical examination, psychiatric evaluation, and laboratory tests to determine eligibility.

    • Placebo Lead-in (1 week): All eligible participants receive a single-blind placebo to exclude placebo responders.

    • Randomization: Participants who still meet the inclusion criteria are randomized to receive either buspirone or a matching placebo.

    • Titration Phase (2 weeks): Buspirone is initiated at 5 mg three times daily and titrated up to a maximum of 60 mg/day based on clinical response and tolerability.

    • Maintenance Phase (6 weeks): Participants continue on their optimal dose.

  • Efficacy Assessments: The primary efficacy measure is the change from baseline in the HAM-A total score. Secondary measures include the Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scales, and the Penn State Worry Questionnaire (PSWQ).

  • Safety Assessments: Adverse events are recorded at each visit. Vital signs and laboratory parameters are monitored.

Screening Screening (1 week) Placebo_Lead_in Placebo Lead-in (1 week) Screening->Placebo_Lead_in Randomization Randomization Placebo_Lead_in->Randomization Buspirone_Arm Buspirone Treatment (8 weeks) - Titration (2 weeks) - Maintenance (6 weeks) Randomization->Buspirone_Arm Placebo_Arm Placebo Treatment (8 weeks) Randomization->Placebo_Arm Efficacy_Assessment Efficacy Assessment (HAM-A, CGI, PSWQ) Buspirone_Arm->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events, Vitals) Buspirone_Arm->Safety_Assessment Placebo_Arm->Efficacy_Assessment Placebo_Arm->Safety_Assessment

Caption: Workflow of a typical clinical trial for an anxiolytic like buspirone.

Conclusion

This compound and buspirone represent two distinct approaches to the pharmacological management of anxiety. This compound, as a carbamate, likely exerts its effects through the GABAergic system, a mechanism associated with a rapid onset of action but also a significant potential for sedation, dependence, and abuse. In contrast, buspirone's unique serotonergic and dopaminergic mechanism offers a delayed but effective anxiolytic action with a much more favorable safety profile, particularly concerning sedation and dependence. For contemporary drug development, the profile of buspirone aligns more closely with the desired characteristics of an anxiolytic, highlighting the shift away from the sedative-hypnotic agents of the past.

References

No In Vivo Validation Data Currently Available for "Oxyfenamate"

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of available scientific literature and clinical trial databases, no relevant in vitro or in vivo data could be found for a compound named "Oxyfenamate." This lack of information prevents the creation of a comparison guide as requested, as there are no experimental findings to analyze, compare, or validate.

It is possible that "this compound" may be a lesser-known or developmental compound with limited public data, or the name may be a misspelling of another therapeutic agent. Without specific in vitro findings to validate, a comparative analysis with alternative treatments, including detailed experimental protocols and data presentation, cannot be conducted.

Researchers, scientists, and drug development professionals interested in the validation of therapeutic candidates are encouraged to verify the compound's name and consult proprietary research databases or internal documentation for preliminary findings. Should in vitro data for a correctly identified compound be available, a thorough in vivo validation and comparative analysis could be performed. This would typically involve:

  • In Vitro Studies: Initial laboratory experiments on cells or tissues to determine a compound's mechanism of action, efficacy, and toxicity.

  • In Vivo Studies: Subsequent animal studies to confirm the in vitro findings in a living organism, assessing the compound's overall effects, pharmacokinetics, and safety profile.

A comparative analysis would then benchmark these findings against existing alternatives, providing a clear evidence-based guide for further research and development.

We recommend verifying the compound . Once the correct agent and its associated in vitro data are identified, a comprehensive comparison guide with detailed methodologies, data tables, and pathway visualizations can be generated to support research and development efforts.

Unraveling the Anxiolytic Safety Landscape: A Comparative Analysis of Meprobamate and Other Key Anxiolytics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of anxiolytic pharmacology, a comprehensive understanding of the safety profiles of various drug classes is paramount for informed clinical decision-making and future drug development. This guide provides a detailed comparative analysis of the safety profile of meprobamate, a representative of the carbamate (B1207046) class of anxiolytics, against other major anxiolytic classes: Benzodiazepines, Selective Serotonin Reuptake Inhibitors (SSRIs), and the azapirone agent, Buspirone (B1668070).

While the initial query sought information on "Oxyfenamate," a thorough review of scientific literature and drug databases yielded no substantive data on a compound with this name, suggesting a possible misspelling or its status as a highly obscure or experimental agent. Consequently, this analysis focuses on meprobamate, a historically significant and well-documented carbamate anxiolytic, to provide a relevant and data-supported comparison.

Meprobamate, once a widely prescribed anti-anxiety medication, has seen its use decline due to safety concerns, particularly its potential for physical dependence and a life-threatening withdrawal syndrome similar to that of barbiturates and alcohol.[1] This stands in contrast to the varied safety profiles of other anxiolytic classes that have largely supplanted it.

Comparative Safety Profile: Quantitative Data

The following table summarizes key quantitative safety data for meprobamate, Diazepam (as a representative Benzodiazepine), Sertraline (as a representative SSRI), and Buspirone.

Safety Parameter Meprobamate Diazepam (Benzodiazepine) Sertraline (SSRI) Buspirone
Typical Therapeutic Dose Range 200-400 mg, 3-4 times daily2-10 mg, 2-4 times daily50-200 mg, once daily15-60 mg, in divided doses
Acute Oral LD50 (Rat) 800 mg/kg (intraperitoneal, mice)[2]~720 mg/kg~2000 mg/kgNot established
Common Adverse Effects Drowsiness, dizziness, headache, weakness, nausea, vomiting.[3]Drowsiness, fatigue, muscle weakness, ataxia.Nausea, diarrhea, insomnia, dizziness, sexual dysfunction.Dizziness, nausea, headache, nervousness.
Risk of Physical Dependence High[1]HighLowVery Low
Severity of Withdrawal Syndrome Severe, potentially life-threatening (convulsions, delirium tremens).[1]Can be severe (insomnia, anxiety, tremors, seizures).Generally mild to moderate (dizziness, nausea, lethargy).Generally absent or mild.
Overdose Risk High, can be fatal, especially with alcohol.[1]Moderate, rarely fatal alone but high risk with other CNS depressants.Low risk of fatality from overdose alone.Very low, no reported deaths from buspirone overdose alone.

Experimental Protocols for Safety Assessment

The safety data presented above are derived from a range of preclinical and clinical studies. Below are outlines of the typical experimental protocols used to determine these key safety parameters.

Acute Toxicity Studies (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of a substance, which is the dose required to kill half the members of a tested population after a specified test duration.

Methodology:

  • Animal Model: Typically, rodents (e.g., rats or mice) of a specific strain and age are used.

  • Dose Administration: The test substance is administered via a specific route (e.g., oral gavage, intraperitoneal injection). A range of doses, including a control (vehicle only), are administered to different groups of animals.

  • Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • Data Analysis: The mortality data is statistically analyzed to calculate the LD50 value, often expressed in mg of substance per kg of body weight.

Clinical Trials for Adverse Effect Profiling

Objective: To identify the incidence and severity of adverse effects in humans at therapeutic doses.

Methodology:

  • Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.

  • Participant Population: A well-defined group of patients with the target indication (e.g., generalized anxiety disorder) are recruited.

  • Treatment and Follow-up: Participants are randomly assigned to receive either the investigational drug or a placebo. They are monitored over a predefined period for any adverse events, which are systematically recorded and graded for severity.

  • Data Analysis: The incidence of adverse events in the drug-treated group is compared to the placebo group to determine which effects are likely attributable to the drug.

Dependence and Withdrawal Studies

Objective: To assess the potential for a drug to cause physical dependence and to characterize the withdrawal syndrome upon cessation.

Methodology:

  • Long-term Administration: The drug is administered to subjects (animal or human) for a prolonged period at therapeutic or supra-therapeutic doses.

  • Abrupt Discontinuation: The drug is then abruptly discontinued.

  • Withdrawal Assessment: Subjects are closely monitored for a range of physiological and behavioral signs of withdrawal. In clinical studies, standardized rating scales are often used.

  • Tapering Studies: In some protocols, the efficacy of a gradual dose reduction (tapering) in mitigating withdrawal symptoms is also evaluated.

Visualizing Anxiolytic Safety Concepts

To further elucidate the relationships and processes involved in anxiolytic safety assessment, the following diagrams are provided.

cluster_preclinical Preclinical Safety Assessment cluster_clinical Clinical Trials In Vitro Assays In Vitro Assays Acute Toxicity (LD50) Acute Toxicity (LD50) In Vitro Assays->Acute Toxicity (LD50) informs dose selection Chronic Toxicity Chronic Toxicity Acute Toxicity (LD50)->Chronic Toxicity Phase I (Safety in Healthy Volunteers) Phase I (Safety in Healthy Volunteers) Chronic Toxicity->Phase I (Safety in Healthy Volunteers) provides initial safety data Phase II (Efficacy & Side Effects) Phase II (Efficacy & Side Effects) Phase I (Safety in Healthy Volunteers)->Phase II (Efficacy & Side Effects) Phase III (Large-scale Efficacy & Safety) Phase III (Large-scale Efficacy & Safety) Phase II (Efficacy & Side Effects)->Phase III (Large-scale Efficacy & Safety)

Anxiolytic Safety Assessment Workflow

Meprobamate Meprobamate High Dependence Potential High Dependence Potential Meprobamate->High Dependence Potential Benzodiazepines Benzodiazepines Benzodiazepines->High Dependence Potential SSRIs SSRIs Low/No Dependence Potential Low/No Dependence Potential SSRIs->Low/No Dependence Potential Buspirone Buspirone Buspirone->Low/No Dependence Potential Moderate Dependence Potential Moderate Dependence Potential

Comparative Risk of Physical Dependence

GABA_A Receptor GABA_A Receptor Increased Cl- influx Increased Cl- influx GABA_A Receptor->Increased Cl- influx opens channel Meprobamate Meprobamate Meprobamate->GABA_A Receptor Binds to receptor Benzodiazepines Benzodiazepines Benzodiazepines->GABA_A Receptor Allosteric modulation Neuronal Hyperpolarization Neuronal Hyperpolarization Increased Cl- influx->Neuronal Hyperpolarization CNS Depression CNS Depression Neuronal Hyperpolarization->CNS Depression

GABAergic Pathway of Meprobamate and Benzodiazepines

Discussion and Conclusion

The comparative analysis underscores a significant evolution in the safety of anxiolytic medications. Meprobamate and benzodiazepines, both acting on the GABA-A receptor, exhibit a high potential for dependence and carry a substantial risk of overdose, particularly when combined with other central nervous system depressants.[1][4] The withdrawal syndromes associated with these drugs can be severe and require careful medical management.[1]

In contrast, SSRIs, which are now often a first-line treatment for anxiety disorders, present a more favorable safety profile in terms of dependence and overdose risk.[5][6] However, they are associated with a different set of common side effects, including gastrointestinal and sexual dysfunction, and can have a delayed onset of therapeutic action.[5][6]

Buspirone stands out with a unique safety profile characterized by a very low potential for dependence and abuse, and a low risk of overdose.[7] Its primary drawbacks are a delayed onset of action and a side effect profile that includes dizziness and nausea.

References

Comparative Pharmacokinetics of Fenamate Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This guide provides a comparative analysis of the pharmacokinetic properties of several drugs within the fenamate class, a group of non-steroidal anti-inflammatory drugs (NSAIDs) derived from anthranilic acid. While the initial topic of interest was Oxyfenamate, a compound with anti-anxiety properties, publicly available pharmacokinetic data for this specific drug is limited.[1] Therefore, this guide focuses on its structural analogues, the fenamate NSAIDs, to provide a relevant comparative framework for researchers, scientists, and drug development professionals. The fenamates discussed include mefenamic acid, tolfenamic acid, and flufenamic acid.[2][3][4]

Data Presentation: Pharmacokinetic Parameters of Fenamate Analogues

The following tables summarize key pharmacokinetic parameters for mefenamic acid, tolfenamic acid, and flufenamic acid, facilitating a clear comparison of their absorption, distribution, metabolism, and excretion profiles.

Table 1: Absorption Characteristics of Fenamate NSAIDs

ParameterMefenamic AcidTolfenamic AcidFlufenamic Acid
Bioavailability ~90%~75%[5][6]Variable, formulation dependent[7][8][9]
Time to Peak Plasma Concentration (Tmax) 1 - 4 hours[10][11]0.94 - 2.04 hours[5]-
Peak Plasma Concentration (Cmax) 10 µg/mL (after 1g dose)[11]11.1 µg/mL[5]Higher with soft gelatin capsules[7]

Table 2: Distribution and Elimination Parameters of Fenamate NSAIDs

ParameterMefenamic AcidTolfenamic AcidFlufenamic Acid
Protein Binding >90%[10]Highly protein-bound[6]-
Elimination Half-Life (t½) 2 hours[10][11]1 - 2 hours[6]-
Route of Excretion Urine (52-67%) and Feces (20-25%)[10]Primarily renal (as glucuronide conjugates)[6][12]Primarily in urine[2]

Experimental Protocols

The data presented in this guide are derived from various pharmacokinetic studies. Below are detailed methodologies for key experiments cited.

Protocol 1: Bioavailability and Pharmacokinetic Study of Mefenamic Acid in Rabbits
  • Objective: To compare the bioavailability and pharmacokinetic parameters of mefenamic acid in normal and febrile rabbits.

  • Methodology:

    • A single oral dose of 50 mg/kg body weight of mefenamic acid was administered to both normal and febrile rabbits.

    • Blood samples were collected at various time points post-administration.

    • Plasma concentrations of mefenamic acid were determined using High-Performance Liquid Chromatography (HPLC).

    • Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life were calculated from the plasma concentration-time data.[13]

Protocol 2: Pharmacokinetic Study of Tolfenamic Acid in Humans
  • Objective: To determine the disposition of tolfenamic acid in bile, blood, and urine after intravenous administration.

  • Methodology:

    • Eight patients with a T-tube inserted in the common bile duct received an intravenous infusion of radiolabeled (14C) tolfenamic acid.

    • Bile was collected continuously for 24 hours, while blood and urine samples were collected for up to 48 hours.

    • Tolfenamic acid and its metabolites were separated using Thin-Layer Chromatography (TLC) and quantified by liquid scintillation counting.

    • The pharmacokinetic data were analyzed using a two-compartment open model for tolfenamic acid and a three-compartment open model for total radioactivity.[14]

Protocol 3: Bioavailability Study of Flufenamic Acid Formulations in Humans and Dogs
  • Objective: To assess the bioavailability of flufenamic acid from different capsule formulations.

  • Methodology:

    • Human and canine subjects were administered oral doses of flufenamic acid in hard and soft gelatin capsules.

    • Plasma samples were collected over time to determine the concentration of flufenamic acid.

    • The bioavailability was evaluated by comparing the plasma concentration-time curves produced by the different formulations.[7]

Mandatory Visualization

Metabolic Pathway of Mefenamic Acid

The following diagram illustrates the primary metabolic pathway of mefenamic acid, which mainly occurs in the liver.

Mefenamic_Acid_Metabolism Mefenamic_Acid Mefenamic Acid Metabolite_I 3'-hydroxymethyl mefenamic acid Mefenamic_Acid->Metabolite_I CYP2C9 Glucuronide_Conjugates Glucuronide Conjugates Mefenamic_Acid->Glucuronide_Conjugates Glucuronidation Metabolite_II 3'-carboxymefenamic acid Metabolite_I->Metabolite_II Oxidation Metabolite_II->Glucuronide_Conjugates Glucuronidation Excretion Renal and Fecal Excretion Glucuronide_Conjugates->Excretion

Caption: Metabolic pathway of Mefenamic Acid.

Experimental Workflow for a Comparative Bioavailability Study

This diagram outlines the typical workflow for a clinical study comparing the bioavailability of different drug formulations.

Bioavailability_Workflow cluster_study_design Study Design cluster_sample_processing Sample Collection & Analysis cluster_data_analysis Data Analysis Subject_Recruitment Subject Recruitment Randomization Randomization Subject_Recruitment->Randomization Dosing Drug Administration (Formulation A vs. B) Randomization->Dosing Blood_Sampling Timed Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation HPLC_Analysis HPLC or LC-MS/MS Analysis Plasma_Separation->HPLC_Analysis PK_Parameters Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC) HPLC_Analysis->PK_Parameters Statistical_Analysis Statistical Comparison PK_Parameters->Statistical_Analysis Conclusion Bioequivalence Assessment Statistical_Analysis->Conclusion

Caption: Workflow for a comparative bioavailability study.

References

Obscure Anxiolytic Oxyfenamate: A Look Back at a Forgotten Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the historical archives of pharmacology hold valuable lessons. Oxyfenamate, a long-forgotten anxiolytic of the carbamate (B1207046) class, offers a case study in the evolution of sedative-hypnotic therapeutics. Marketed in the early 1960s under the trade name Listica, it has since faded into obscurity, eclipsed by the rise of benzodiazepines. This guide revisits what is known about this compound, comparing it to its more famous contemporary, meprobamate, and presenting the sparse experimental data that remains.

This compound, also known as hydroxyphenamate, emerged as a sedative and anxiolytic agent in 1961.[1] Chemically, it is a carbamate derivative, sharing a structural lineage with meprobamate, a blockbuster tranquilizer of its time.[1] While detailed historical studies on this compound are scarce, its primary indication was for the treatment of anxiety.

Comparative Pharmacological Profile

To understand the potential effects of this compound, a comparison with the well-documented carbamate anxiolytic, meprobamate, is instructive.

FeatureThis compound (Listica)Meprobamate
Drug Class CarbamateCarbamate
Primary Indication Anxiolytic, Sedative[1]Anxiolytic, Sedative, Muscle Relaxant
Mechanism of Action Likely similar to other carbamates, modulating GABAa receptors.Positive allosteric modulator of GABAa receptors.
Reported Dosage 200 mg, 3 to 4 times daily[1]400-1200 mg daily in divided doses

Experimental Data: A Glimpse into Anxiolytic Activity

Quantitative experimental data on this compound is exceptionally limited in the public domain. The primary source of early experimental information would likely reside in the original patent filings and new drug applications from the era, which are not readily accessible. However, based on its classification as a carbamate anxiolytic and its relationship to meprobamate, its effects would have been evaluated using the preclinical and clinical methods of the time.

Hypothetical Experimental Protocol for Anxiolytic Activity (Based on contemporary methods)

A common preclinical model for assessing anxiolytic drug efficacy in that period was the elevated plus maze (EPM) .

Methodology:

  • Subjects: Male Wistar rats (200-250g).

  • Apparatus: A plus-shaped maze elevated 50 cm from the floor, with two open arms and two closed arms.

  • Procedure:

    • Animals are randomly assigned to a control group (vehicle) or a treatment group (this compound, administered orally).

    • After a set pre-treatment period (e.g., 30-60 minutes), each rat is placed in the center of the maze, facing an open arm.

    • The animal's behavior is recorded for a 5-minute period. Key parameters measured include:

      • Time spent in the open arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

  • Expected Outcome for an Anxiolytic: An increase in the time spent in and the number of entries into the open arms would be indicative of an anxiolytic effect.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for carbamate anxiolytics involves the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA) at the GABAa receptor.

GABAA_Pathway This compound This compound GABAa_Receptor GABAa Receptor This compound->GABAa_Receptor Binds to and modulates Chloride_Channel Chloride Ion Channel GABAa_Receptor->Chloride_Channel Opens Neuronal_Inhibition Neuronal Inhibition (Anxiolytic Effect) Chloride_Channel->Neuronal_Inhibition Increased Cl- influx leads to

Caption: Putative signaling pathway for this compound at the GABAa receptor.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation Animal_Model Animal Model of Anxiety (e.g., Elevated Plus Maze) Drug_Admin Drug Administration (this compound vs. Vehicle) Animal_Model->Drug_Admin Behavioral_Assay Behavioral Assay Drug_Admin->Behavioral_Assay Data_Analysis Data Analysis Behavioral_Assay->Data_Analysis Human_Subjects Human Subjects with Anxiety Clinical_Trial Controlled Clinical Trial (this compound vs. Placebo) Human_Subjects->Clinical_Trial Outcome_Measures Assessment of Anxiety Symptoms (e.g., Hamilton Anxiety Scale) Clinical_Trial->Outcome_Measures Safety_Monitoring Adverse Event Monitoring Clinical_Trial->Safety_Monitoring

Caption: Generalized experimental workflow for anxiolytic drug testing.

Conclusion

This compound represents a historical footnote in the development of anxiolytic medications. Its brief appearance and subsequent disappearance from the market highlight the rapid pace of pharmaceutical innovation in the mid-20th century. For today's researchers, the story of this compound underscores the importance of robust and accessible data for the continued evaluation and understanding of therapeutic agents, even those that have long been discontinued. The lack of available data makes a direct, quantitative comparison with modern anxiolytics impossible, but by examining its chemical relatives and the experimental paradigms of its time, we can construct a plausible, albeit incomplete, picture of its pharmacological profile.

References

Safety Operating Guide

Navigating the Safe Disposal of Oxyfenamate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling Oxyfenamate, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Improper disposal can lead to regulatory non-compliance and environmental contamination. This guide provides a detailed, step-by-step procedure for the safe and compliant disposal of this compound, a substance requiring careful management due to its potential hazards.

Key Hazards and Regulatory Framework

This compound, also known as Etofenamate, is classified as toxic if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to regulations set forth by agencies such as the Environmental Protection Agency (EPA) and potentially the Drug Enforcement Administration (DEA) is mandatory for the disposal of pharmaceutical waste.[2][3] A key regulation to note is the EPA's nationwide ban on the sewering (flushing) of hazardous waste pharmaceuticals by healthcare facilities, a rule that underscores the importance of proper disposal methods.[4]

Quantitative Hazard Information

While specific quantitative disposal limits for this compound are not detailed in the provided information, its hazard classifications necessitate its treatment as a hazardous waste.

Hazard StatementClassificationSource
H301Toxic if swallowed[1]
H410Very toxic to aquatic life with long lasting effects[1]

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the proper disposal of this compound in a laboratory setting.

Step 1: Waste Identification and Segregation

  • Identify: All waste containing this compound, including pure substance, contaminated labware (e.g., vials, gloves, bench paper), and solutions, must be identified as hazardous waste.

  • Segregate: Never mix this compound waste with non-hazardous waste.[5] It should be segregated from other chemical wastes to prevent incompatible reactions.

Step 2: Personal Protective Equipment (PPE)

  • Before handling this compound waste, ensure appropriate PPE is worn, including safety glasses with side shields (or goggles), gloves, and a lab coat.[6]

Step 3: Waste Collection and Containerization

  • Container Selection: Use a designated, compatible, and leak-proof container for collecting this compound waste. The container must be in good condition and have a secure lid.[7]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the specific name "this compound" or "Etofenamate."[8] The label should also indicate the start date of waste accumulation.

  • Collection:

    • For solid waste (e.g., contaminated gloves, paper towels), place it directly into the labeled hazardous waste container.

    • For liquid waste, pour it carefully into the designated liquid hazardous waste container, ensuring not to overfill (a general rule is to fill to no more than 75-80% capacity to allow for expansion).[7]

    • For empty containers of this compound, the first rinse must be collected and disposed of as hazardous waste.[5] Subsequent rinses of thoroughly emptied containers may be permissible for regular disposal if local regulations allow, but all labels must be defaced or removed.[5]

Step 4: Storage of Hazardous Waste

  • Secure Storage: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic. This area should be well-ventilated.

  • Secondary Containment: It is best practice to store liquid hazardous waste containers within secondary containment to prevent spills.[5]

Step 5: Arrange for Professional Disposal

  • Licensed Disposal Vendor: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[1] These companies are equipped to transport and dispose of chemical waste in compliance with all federal, state, and local regulations.

  • Documentation: Maintain a manifest or record of all hazardous waste generated and disposed of, as required by regulations.

Step 6: Emergency Procedures

  • In case of a spill, use a spill kit to contain the material.[7] Avoid generating dust from solid material. The cleanup materials must also be disposed of as hazardous waste.

  • If skin or eye contact occurs, flush the affected area with water for at least 15 minutes and seek medical attention.[6][7]

Experimental Protocol: Not Applicable

The provided information does not cite specific experimental protocols for the disposal of this compound. The disposal procedures are based on regulatory guidelines and safety data.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Oxyfenamate_Disposal_Workflow start Start: this compound Waste Generated identify Identify as Hazardous Waste start->identify ppe Wear Appropriate PPE identify->ppe segregate Segregate from Other Waste Streams ppe->segregate containerize Collect in Labeled, Compatible Container segregate->containerize storage Store Securely with Secondary Containment containerize->storage disposal_vendor Arrange Pickup by Licensed Hazardous Waste Vendor storage->disposal_vendor end End: Compliant Disposal disposal_vendor->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Oxyfenamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Oxyfenamate, including detailed operational and disposal plans. By adhering to these procedures, you can minimize risks and maintain a secure workspace.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate the use of appropriate personal protective equipment. It is classified as toxic if swallowed and very toxic to aquatic life with long-lasting effects.[1] Some formulations may be fatal if swallowed or inhaled, and can cause serious eye damage. Therefore, a comprehensive PPE strategy is crucial.

Recommended Personal Protective Equipment (PPE) for Handling this compound:

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses with Side Shields or GogglesMust be worn to prevent eye contact.[2]
Face ShieldRecommended when there is a splash hazard.
Skin Protection Chemical-Resistant GlovesNitrile or other appropriate chemical-resistant gloves should be worn. Always inspect gloves for integrity before use.
Laboratory CoatA lab coat or other protective clothing is required to prevent skin contact.[2]
Respiratory Protection NIOSH-Approved RespiratorRequired when working with powders or in poorly ventilated areas to avoid inhalation of dust or aerosols.[1]

Safe Handling and Operational Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the work area is well-ventilated. A chemical fume hood is recommended, especially when handling powders.[1]

    • Assemble all necessary equipment and materials before handling the compound.

    • Don the appropriate PPE as specified in the table above.

  • Handling:

    • Avoid contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

    • When weighing or transferring the powder, do so carefully to avoid creating dust.

    • If working with a solution, handle it with care to prevent splashes.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Decontaminate all work surfaces and equipment after use.

    • Remove and properly dispose of contaminated PPE.

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

Exposure RouteAction
If Swallowed Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1][3]
If Inhaled Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
In Case of Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.
In Case of Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a doctor.[2]

Spill and Waste Disposal Plan

Proper management of spills and waste is crucial to prevent environmental contamination and further exposure.

Spill Cleanup:

  • Evacuate non-essential personnel from the area.

  • Wear appropriate PPE, including respiratory protection.

  • For solid spills, carefully scoop the material into a labeled container for disposal. Avoid generating dust.

  • For liquid spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable decontaminating agent.

Waste Disposal:

  • All waste materials, including contaminated PPE, empty containers, and spilled material, must be disposed of as hazardous waste.

  • Dispose of contents and containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[1][2]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Assess Risks & Review SDS B Ensure Proper Ventilation (Fume Hood) A->B C Don Appropriate PPE B->C D Weigh/Transfer Compound Carefully C->D E Perform Experiment D->E F Decontaminate Work Area & Equipment E->F I Collect All Contaminated Waste E->I G Properly Remove & Dispose of PPE F->G H Wash Hands Thoroughly G->H J Dispose as Hazardous Waste I->J

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxyfenamate
Reactant of Route 2
Reactant of Route 2
Oxyfenamate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.